Thiocillin I
Description
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Properties
IUPAC Name |
2-[2-[(12S,19S,26Z,29S)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2R)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H49N13O10S6/c1-8-23(36(65)49-12-19(3)62)51-37(66)27-15-74-45(56-27)31-18-75-44(58-31)25-11-10-22-34(50-25)26-13-76-46(53-26)33(21(5)64)60-39(68)29-17-77-47(57-29)35(48(6,7)71)61-40(69)30-16-73-43(55-30)24(9-2)52-41(70)32(20(4)63)59-38(67)28-14-72-42(22)54-28/h8-11,13-21,32-33,35,62-64,71H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b23-8-,24-9-/t19-,20-,21-,32+,33+,35-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEORQDDAQBRWPT-RJFXJIJJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C2=NC(=CS2)C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C\C)/C(=O)NC[C@@H](C)O)C8=NC(=CS8)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)[C@@H](C)O)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H49N13O10S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1160.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thiocillin I: A Technical Guide to its Discovery, Origin, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiocillin I is a potent thiopeptide antibiotic with significant activity against Gram-positive bacteria. This document provides a comprehensive technical overview of the discovery, origin, and intricate biosynthetic pathway of this compound. It is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development. This guide details the isolation and characterization of this compound, presenting quantitative data on its biological activity. Furthermore, it outlines the key experimental protocols for its purification, analysis, and antimicrobial susceptibility testing. A central focus is the elucidation of its ribosomal biosynthesis, involving a complex series of post-translational modifications orchestrated by the tcl gene cluster.
Discovery and Origin
This compound was first reported in 1976 as one of three related antibiotics—Thiocillins I, II, and III—isolated from the culture broth of Bacillus badius AR-91.[1] Subsequent research also identified Bacillus cereus G-15 as a producer of Thiocillins I and II.[1] Later studies confirmed that Bacillus cereus ATCC 14579 is also a producer of a series of thiocillin variants.[2] These findings established that this compound originates from bacterial species belonging to the genus Bacillus.
Chemical Structure and Biological Activity
This compound is a macrocyclic peptide antibiotic characterized by a high sulfur content and a complex structure featuring multiple thiazole rings and dehydroamino acids.[1] Its definitive structure was confirmed through total synthesis.[3] The antibiotic exhibits potent in vitro activity against a range of Gram-positive bacteria by inhibiting protein synthesis. Specifically, thiocillins bind to the 50S ribosomal subunit, interfering with the function of elongation factor G (EF-G) and thereby preventing tRNA translocation.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The antibacterial potency of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus 1974149 | 2 |
| Enterococcus faecalis 1674621 | 0.5 |
| Bacillus subtilis ATCC 6633 | 4 |
| Streptococcus pyogenes 1744264 | 0.5 |
Table 1: MIC values of this compound against various Gram-positive bacteria.
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and activity assessment of this compound.
Isolation and Purification of this compound from Bacillus cereus
This protocol is adapted from the purification of thiocillins from Bacillus cereus ATCC 14579.
I. Cultivation of Bacillus cereus
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Inoculate 300 µL of Luria-Bertani (LB) medium with 100 µL of a glycerol stock of B. cereus ATCC 14579 in multiple culture tubes.
-
Incubate the cultures with shaking at 28°C for 68 hours.
II. Extraction of Thiocillins
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Combine the cultures and centrifuge to pellet the cells.
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To the cell pellet, add 20 mL of methanol and vortex thoroughly.
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Dry the resulting suspension with solid anhydrous sodium sulfate (Na₂SO₄).
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Filter the suspension and concentrate the filtrate to obtain a yellow residue.
III. Purification by High-Performance Liquid Chromatography (HPLC)
-
Resuspend the yellow residue in 4 mL of solvent B (0.1% trifluoroacetic acid (TFA) in acetonitrile).
-
Add 4 mL of solvent A (0.1% TFA in water).
-
Filter the mixture through a syringe filter.
-
Purify the filtrate using preparative reverse-phase HPLC (RP-HPLC).
-
Column: A suitable preparative C18 column.
-
Mobile Phase: A gradient of 30-60% solvent B in solvent A over 60 minutes.
-
Flow Rate: 3.5 mL/min.
-
Detection: Monitor at 220 nm and 350 nm.
-
-
Collect the fractions corresponding to this compound.
Structural Characterization
I. Liquid Chromatography-Mass Spectrometry (LC-MS)
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Analyze the purified fractions by LC-MS to confirm the mass of this compound.
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Column: A suitable analytical C18 column (e.g., Phenomenex Luna 5-μm C18(2) 100-Å 100 × 4.6-mm).
-
Mobile Phase: A gradient of solvent B (0.1% TFA in acetonitrile) in solvent A (0.1% TFA in water).
-
Flow Rate: 1 mL/min.
-
Couple the LC system to a mass spectrometer for mass analysis.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
For complete structural elucidation, acquire one-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra of the purified compound.
-
Dissolve the sample in a suitable deuterated solvent.
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Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Determination of Minimum Inhibitory Concentration (MIC)
The following broth microdilution method is a standard procedure for determining the MIC of an antibiotic.
I. Preparation of Bacterial Inoculum
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Culture the test bacterium overnight in an appropriate broth medium.
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Dilute the overnight culture to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
II. Preparation of Antibiotic Dilutions
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Prepare a stock solution of this compound in a suitable solvent.
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Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to obtain a range of concentrations.
III. Incubation and Analysis
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Add the standardized bacterial inoculum to each well containing the antibiotic dilutions.
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Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
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Incubate the plate at the optimal growth temperature for the test bacterium for 16-24 hours.
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The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Biosynthesis of this compound
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP). Its biosynthesis is directed by a dedicated gene cluster, termed tcl, found in Bacillus cereus. The process begins with the ribosomal synthesis of a precursor peptide, TclE, which consists of an N-terminal leader peptide and a C-terminal core peptide. The 14-amino-acid C-terminal core peptide undergoes extensive modifications to yield the final mature antibiotic.
The tcl Biosynthetic Gene Cluster
The tcl gene cluster in B. cereus ATCC 14579 is approximately 22 kb and contains 24 genes responsible for the production of thiocillins. Key enzymes encoded by this cluster catalyze a series of remarkable transformations.
Caption: General workflow for the ribosomal biosynthesis of this compound.
Key Post-Translational Modifications
The maturation of the this compound core peptide involves a series of enzymatic modifications, making it one of the most heavily modified peptides known.
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Dehydration: Serine and threonine residues are dehydrated to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.
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Cyclodehydration and Dehydrogenation: Cysteine residues undergo cyclodehydration and subsequent dehydrogenation to form thiazole rings.
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Pyridine Ring Formation: A central pyridine ring is formed through a complex condensation of two serine residues and the carboxyl group of a cysteine residue.
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Macrocyclization: The peptide backbone is cyclized to form the characteristic macrocyclic structure.
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Leader Peptide Cleavage: The N-terminal leader peptide, which acts as a recognition sequence for the modifying enzymes, is proteolytically removed to release the mature antibiotic.
Caption: Key post-translational modifications in the this compound biosynthetic pathway.
Conclusion
This compound represents a fascinating and complex natural product with significant potential as an antibacterial agent. Its ribosomal origin and intricate biosynthetic pathway offer exciting opportunities for bioengineering and the generation of novel analogs with improved therapeutic properties. The detailed experimental protocols and biosynthetic insights provided in this guide aim to facilitate further research and development in this promising area of antibiotic discovery.
References
- 1. Isolation of three new antibiotics, thiocillins I, II and III, related to micrococcin P. Studies on antibiotics from the genus Bacillus. VIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Total Synthesis and Complete Structural Assignment of this compound - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thiocillin I Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiocillin I is a potent thiopeptide antibiotic with a complex, highly modified macrocyclic structure. Its biosynthesis is orchestrated by a dedicated gene cluster, designated tcl, in the bacterium Bacillus cereus ATCC 14579. This technical guide provides a comprehensive overview of the this compound biosynthetic gene cluster, detailing the genetic organization, the enzymatic cascade responsible for its synthesis, and key experimental methodologies for its study. The information presented herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, antibiotic discovery, and synthetic biology.
Introduction
Thiopeptide antibiotics are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a core scaffold containing multiple thiazole rings and a six-membered nitrogen heterocycle, typically a pyridine.[1][2] These natural products exhibit potent antimicrobial activity, primarily against Gram-positive bacteria, by inhibiting protein synthesis.[3] this compound, a member of this family, is distinguished by its intricate molecular architecture, which arises from an extensive series of post-translational modifications of a precursor peptide.[2] The discovery and characterization of the this compound biosynthetic gene cluster have provided significant insights into the fascinating enzymatic machinery responsible for the construction of such complex molecules.[2]
The this compound (tcl) Biosynthetic Gene Cluster
The biosynthesis of this compound is encoded by the tcl gene cluster in Bacillus cereus ATCC 14579. This cluster spans approximately 22-30 kilobases and comprises around 24 open reading frames (ORFs). The genes within this cluster can be categorized based on their roles in precursor peptide synthesis, post-translational modification, resistance, and transport.
Genetic Organization
The tcl gene cluster is characterized by a compact organization of genes whose products work in concert to produce thiocillin. A key feature is the presence of four identical tandem genes, tclE, tclF, tclG, and tclH, which encode the precursor peptide.
Gene Functions
The following table summarizes the genes within the tcl cluster and their putative functions based on sequence homology and experimental evidence.
| Gene | Proposed Function |
| Precursor Peptide | |
| tclE, tclF, tclG, tclH | Encode the 52-amino acid precursor peptide containing a 38-residue N-terminal leader peptide and a 14-residue C-terminal core peptide that is post-translationally modified. |
| Post-Translational Modification | |
| tclI | Putative scaffolding protein that recognizes the leader peptide of the precursor and presents it to the modification enzymes. |
| tclJ | ATP-dependent cyclodehydratase involved in the formation of thiazoline rings from cysteine residues. |
| tclK, tclL | Lantibiotic-like dehydratases responsible for the dehydration of serine and threonine residues to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. |
| tclM | Pyridine synthase that catalyzes the formation of the central pyridine ring through a formal [4+2] cycloaddition between two Dha residues, followed by dehydration and leader peptide cleavage. |
| tclN | FMN-dependent dehydrogenase that oxidizes thiazoline rings to thiazoles. |
| tclO | O-methyltransferase responsible for the methylation of a threonine residue. |
| tclP | Putative protease involved in the removal of the leader peptide. |
| tclS | Putative dehydrogenase/reductase involved in the modification of the C-terminus. |
| Resistance and Transport | |
| tclQ, tclT | Encode variants of the ribosomal protein L11, which is the target of thiocillin. Expression of these variants confers resistance by preventing the antibiotic from binding to the ribosome. |
| tclU, tclV | Putative ABC transporter components involved in the export of thiocillin. |
| Regulation and Other Functions | |
| tclA, tclB, tclC, tclD | Genes with potential regulatory or unknown functions in the biosynthesis process. |
| tclR | Putative regulatory protein. |
| tclW, tclX, tclY, tclZ | Genes with unknown or accessory functions. |
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a remarkable process that involves a cascade of enzymatic reactions acting upon a ribosomally synthesized precursor peptide.
Enzymatic Reactions
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Dehydration: The enzymes TclK and TclL, which are homologous to lantibiotic dehydratases, initiate the modification cascade by dehydrating specific serine and threonine residues in the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.
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Thiazoline Formation: The ATP-dependent cyclodehydratase TclJ catalyzes the cyclization of cysteine residues with the backbone carbonyl group of the preceding amino acid, forming thiazoline rings.
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Thiazole Oxidation: The FMN-dependent dehydrogenase TclN subsequently oxidizes the newly formed thiazoline rings to the aromatic thiazoles.
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Pyridine Ring Formation and Macrocyclization: The key enzyme TclM, a pyridine synthase, is responsible for the formation of the central trisubstituted pyridine ring. This is proposed to occur through a formal [4+2] cycloaddition reaction between two Dha residues. This reaction also results in the macrocyclization of the peptide and is coupled with the cleavage of the leader peptide.
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Tailoring Reactions: Additional tailoring enzymes, such as the O-methyltransferase TclO and the dehydrogenase/reductase TclS, carry out further modifications to produce the final this compound molecule.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the this compound biosynthetic gene cluster.
Gene Knockout and Complementation in Bacillus cereus
Objective: To confirm the involvement of a specific tcl gene in this compound biosynthesis.
Methodology:
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Construct Design: A knockout vector is constructed containing two regions of homology (homology arms) flanking the target gene, along with a selectable marker (e.g., an antibiotic resistance cassette). The homology arms are typically 500-1000 bp in length and are amplified from the genomic DNA of B. cereus ATCC 14579.
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Transformation: The knockout vector is introduced into B. cereus ATCC 14579 via electroporation.
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Selection of Mutants: Transformants are selected on media containing the appropriate antibiotic. Double-crossover homologous recombination events, which result in the replacement of the target gene with the resistance cassette, are screened for by PCR using primers flanking the target gene.
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Phenotypic Analysis: The resulting knockout mutant is cultured, and the production of this compound is assessed by HPLC and mass spectrometry and compared to the wild-type strain. The absence of this compound production in the mutant confirms the gene's role in the biosynthetic pathway.
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Complementation: To further confirm the gene's function, the wild-type gene is cloned into an expression vector and introduced into the knockout mutant. Restoration of this compound production in the complemented strain provides definitive evidence of the gene's function.
Heterologous Expression of the tcl Gene Cluster
Objective: To produce this compound and its analogs in a heterologous host.
Methodology:
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Host Selection: Bacillus subtilis is a commonly used heterologous host for the expression of biosynthetic gene clusters from other Bacillus species due to its genetic tractability and high protein secretion capacity.
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Vector Construction: The entire tcl gene cluster is cloned into a suitable expression vector, such as an integrative plasmid or a shuttle vector. This often requires the assembly of multiple DNA fragments using techniques like Gibson assembly or yeast homologous recombination.
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Transformation: The expression vector containing the tcl cluster is introduced into the chosen B. subtilis strain.
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Expression and Production: The transformed B. subtilis is cultured under appropriate conditions to induce the expression of the tcl genes. The production of this compound is monitored over time.
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Purification and Characterization: this compound is purified from the culture broth or cell pellet using chromatographic techniques, and its identity is confirmed by mass spectrometry and NMR spectroscopy.
In Vitro Reconstitution of Biosynthetic Steps
Objective: To characterize the function and kinetics of individual Tcl enzymes.
Methodology:
-
Protein Expression and Purification: Individual tcl genes are cloned into expression vectors (e.g., pET vectors) and expressed in E. coli. The recombinant proteins, often with an affinity tag (e.g., His-tag), are then purified using affinity chromatography followed by size-exclusion chromatography.
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Substrate Synthesis: The peptide substrates for the enzymatic assays are chemically synthesized.
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Enzyme Assays: The activity of the purified enzyme is assayed by incubating it with its substrate under optimized conditions (pH, temperature, cofactors). The reaction products are analyzed by HPLC and mass spectrometry.
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Kinetic Analysis: Enzyme kinetic parameters (Km and kcat) are determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Conclusion
The this compound biosynthetic gene cluster represents a rich source of novel enzymes with unique catalytic capabilities. A thorough understanding of this system not only illuminates the intricate process of natural product biosynthesis but also provides a powerful toolkit for the bioengineering of novel thiopeptide antibiotics with improved therapeutic properties. The experimental approaches outlined in this guide provide a framework for the continued exploration and exploitation of the this compound biosynthetic pathway.
References
- 1. Generation of Thiocillin Variants by Prepeptide Gene Replacement and In Vivo Processing by Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thirteen posttranslational modifications convert a 14-residue peptide into the antibiotic thiocillin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Mechanism of Action of Thiocillin I on Bacterial Ribosomes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiocillin I is a potent thiopeptide antibiotic with significant activity against a range of Gram-positive bacteria, including drug-resistant strains. As a member of the thiazolyl peptide family, its mechanism of action involves the precise targeting of the bacterial ribosome, a critical cellular machine responsible for protein synthesis. This technical guide provides a comprehensive overview of the molecular interactions between this compound and the bacterial ribosome. It details the antibiotic's binding site, its inhibitory effect on the translation process, known bacterial resistance mechanisms, and the key experimental protocols used to elucidate this mechanism. All quantitative data are presented in structured tables, and complex molecular interactions and experimental workflows are visualized through detailed diagrams.
Introduction to this compound
This compound belongs to the thiopeptide class of antibiotics, a group of highly modified, ribosomally synthesized peptides.[1][2] These natural products are characterized by a complex macrocyclic structure containing multiple thiazole rings, dehydroamino acids, and a central six-membered nitrogen heterocycle.[3] The rigid, heavily modified backbone of thiocillins not only protects them from proteolysis but also provides the specific three-dimensional conformation required for high-affinity binding to their molecular target.[1][4] this compound demonstrates potent bactericidal activity, primarily against Gram-positive pathogens, by inhibiting bacterial protein synthesis.
The Molecular Target: The 50S Ribosomal Subunit
The bacterial ribosome, a 70S complex composed of a small (30S) and a large (50S) subunit, is the central enzyme of protein synthesis and a major target for clinically relevant antibiotics. This compound, like other related thiopeptides such as thiostrepton and micrococcin, specifically targets the 50S subunit. Its action disrupts the elongation phase of protein synthesis, a multi-step process that involves the decoding of mRNA, peptide bond formation, and the translocation of tRNAs and mRNA through the ribosome.
Detailed Mechanism of Action
The inhibitory action of this compound is a direct consequence of its binding to a highly conserved and functionally critical region on the 50S ribosomal subunit.
The Binding Site: A Cleft in the GTPase Associated Center
This compound binds to a specific cleft located at the interface of the 23S ribosomal RNA (rRNA) and ribosomal protein L11. This region is known as the GTPase Associated Center (GAC), a critical hub for the binding of translational GTPase elongation factors (EFs), namely EF-Tu and EF-G. The unique chemical moieties of the antibiotic, particularly its trithiazolylpyridine core, form a rigid recognition element that facilitates a tight and specific interaction with this ribosomal pocket. The binding of this compound stabilizes a particular conformation of the rRNA, which is crucial for its inhibitory effect.
Inhibition of Elongation Factor Function
By occupying the GAC, this compound physically obstructs the binding of elongation factors to the ribosome, thereby halting the translation elongation cycle. The mechanism of inhibition depends on the specific class of thiopeptide:
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26-membered macrocycles (e.g., Thiocillin, Thiostrepton): These compounds are known to primarily inhibit the function of Elongation Factor G (EF-G). EF-G is responsible for catalyzing the translocation step, where the ribosome moves one codon down the mRNA. By preventing the productive binding of EF-G, this compound stalls the ribosome after peptide bond formation, leading to a complete cessation of protein synthesis.
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29-membered macrocycles: This class of thiopeptides typically blocks the binding of Elongation Factor Tu (EF-Tu). EF-Tu is responsible for delivering the correct aminoacyl-tRNA to the A-site of the ribosome.
The binding of this compound dysregulates the interaction between ribosomal proteins L7 and L11, which is critical for the proper function of EF-G, effectively freezing the ribosome in a state that is non-permissive for translocation.
Quantitative Data on Antibacterial Activity
The efficacy of this compound has been quantified against various bacterial strains using Minimum Inhibitory Concentration (MIC) assays. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Bacterial Strain | MIC (μg/mL) | Reference |
| Staphylococcus aureus 1974149 | 2 | |
| Enterococcus faecalis 1674621 | 0.5 | |
| Bacillus subtilis ATCC 6633 | 4 | |
| Streptococcus pyogenes 1744264 | 0.5 | |
| Vancomycin-resistant Enterococcus | Potent Activity | |
| Methicillin-resistant S. aureus (MRSA) | Potent Activity |
Mechanisms of Bacterial Resistance
Bacterial resistance to thiopeptides like this compound can emerge through several mechanisms:
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Target Modification: The most common form of resistance involves mutations in the genes encoding the components of the binding site. Mutations in the gene for ribosomal protein L11 (rplK) or in specific nucleotides of the 23S rRNA (helices H43 and H44) can reduce the binding affinity of the antibiotic, rendering it ineffective.
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Producer Self-Resistance: Antibiotic-producing organisms must protect themselves. Bacillus cereus, the producer of thiocillin, possesses resistance genes (tclQ and tclT) that encode variant copies of the L11 protein. These variant proteins are thought to bind and sequester the antibiotic before it can reach the ribosome, effectively inactivating it.
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Efflux Pumps: While not specifically detailed for this compound, a general mechanism of bacterial resistance is the active transport of antibiotics out of the cell via efflux pumps, which lowers the intracellular drug concentration to sub-inhibitory levels.
Key Experimental Protocols
The elucidation of this compound's mechanism of action relies on a combination of structural biology, biochemistry, and microbiology techniques.
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Antibiotic Complexes
Cryo-EM is a powerful technique used to determine the high-resolution three-dimensional structure of biological macromolecules in their near-native state. It has been instrumental in visualizing how antibiotics bind to the ribosome.
Generalized Protocol:
-
Ribosome Purification: Isolate and purify 70S ribosomes from a susceptible bacterial species (e.g., E. coli, B. subtilis). This involves cell lysis, differential centrifugation, and sucrose gradient ultracentrifugation.
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Complex Formation: Incubate the purified 70S ribosomes with a molar excess of this compound to ensure saturation of the binding sites.
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Grid Preparation: Apply a small volume of the ribosome-thiocillin complex solution to a cryo-EM grid. The grid is then rapidly plunge-frozen in liquid ethane, trapping the complexes in a thin layer of vitreous (non-crystalline) ice.
-
Data Collection: Transfer the frozen grid to a transmission electron microscope. A large dataset of 2D projection images of the individual ribosome particles is collected automatically.
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Image Processing and 3D Reconstruction: The 2D images are computationally aligned and classified to generate a high-resolution 3D map of the ribosome-antibiotic complex.
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Model Building and Analysis: An atomic model of the ribosome and the bound this compound is built into the 3D map, revealing the precise molecular interactions at the binding site.
In Vitro Translation (IVT) Assays
IVT, or cell-free protein synthesis, allows for the direct measurement of an antibiotic's effect on the translational machinery in a controlled environment, free from cellular uptake and efflux complexities.
Generalized Protocol:
-
Prepare Cell-Free Extract: Create a lysate from a bacterial source (e.g., E. coli) that contains all the necessary components for translation (ribosomes, tRNAs, factors).
-
Set Up Reactions: Prepare reaction mixtures containing the cell-free extract, an energy source (ATP, GTP), amino acids (including a radiolabeled one, e.g., ³⁵S-Methionine), and a template mRNA (e.g., encoding luciferase).
-
Introduce Inhibitor: Add varying concentrations of this compound to the experimental reactions. A no-antibiotic control is run in parallel.
-
Incubation: Allow the translation reactions to proceed for a set time at an optimal temperature (e.g., 37°C).
-
Quantify Protein Synthesis: Stop the reactions and quantify the amount of newly synthesized, radiolabeled protein. This can be done by precipitating the proteins and measuring radioactivity with a scintillation counter or by separating proteins via SDS-PAGE and visualizing them by autoradiography.
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration at which 50% of translation is inhibited).
Antibiotic Susceptibility Testing
These methods determine the potency of an antibiotic against live bacteria.
Protocol: Broth Microdilution for MIC Determination
-
Prepare Inoculum: Grow a culture of the test bacterium to a specific density (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing sterile growth medium.
-
Inoculation: Add a standardized amount of the bacterial inoculum to each well. Include a positive control (bacteria, no antibiotic) and a negative control (medium, no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.
Conclusion and Future Directions
This compound exerts its potent antibacterial effect by binding with high specificity to the GTPase Associated Center on the 50S ribosomal subunit, thereby inhibiting the translocation step of protein synthesis. Its complex, rigid structure is key to this interaction. The detailed understanding of this mechanism, facilitated by advanced techniques like cryo-EM, provides a solid foundation for the rational design of new thiopeptide analogs. Future research will likely focus on modifying the this compound scaffold to improve its pharmacokinetic properties and expand its spectrum of activity, particularly against Gram-negative pathogens, while overcoming potential resistance mechanisms.
References
Thiocillin I: A Technical Guide to its Antibacterial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocillin I is a thiopeptide antibiotic belonging to a class of ribosomally synthesized and post-translationally modified peptides (RiPPs). These natural products are characterized by a macrocyclic structure containing multiple thiazole rings and a central nitrogen-containing heterocycle. This compound has demonstrated potent antibacterial activity, primarily against Gram-positive bacteria, by inhibiting protein synthesis. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action.
Antibacterial Spectrum of Activity
The antibacterial activity of this compound is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following table summarizes the reported MIC values of this compound against a range of bacterial species.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | 1974149 | 2[1] |
| Staphylococcus aureus | ATCC 29213 | 2 |
| Staphylococcus aureus (Vancomycin-Intermediate) | 1974148 | 2 |
| Enterococcus faecalis | 1674621 | 0.5[1] |
| Enterococcus faecalis (Vancomycin-Resistant) | 1674621 | 0.5 |
| Bacillus subtilis | ATCC 6633 | 4[1] |
| Streptococcus pyogenes | 1744264 | 0.5[1] |
| Pseudomonas aeruginosa | PA14 | Activity observed in iron-limiting conditions |
Experimental Protocols
The determination of the antibacterial spectrum of this compound is primarily achieved through in vitro susceptibility testing. The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.
Broth Microdilution Method for MIC Determination
This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method.
1. Preparation of Materials:
- This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 1 mg/mL.
- Bacterial Strains: Use fresh, pure cultures of the bacterial strains to be tested.
- Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most aerobic bacteria. For fastidious organisms, appropriate supplemented media should be used.
- 96-Well Microtiter Plates: Sterile, U-bottom or flat-bottom 96-well plates.
2. Inoculum Preparation:
- Aseptically pick several well-isolated colonies of the test bacterium from an 18-24 hour agar plate.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
- Dilute the standardized bacterial suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antibiotic Dilutions:
- Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth directly in the 96-well microtiter plate.
- The final volume in each well should be 100 µL, and the concentration range should typically span from 64 µg/mL to 0.06 µg/mL.
- Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
4. Inoculation and Incubation:
- Add 100 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions and the growth control well.
- Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air. For anaerobic or capnophilic bacteria, incubate under appropriate atmospheric conditions.
5. Determination of MIC:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its antibacterial effect by targeting and inhibiting bacterial protein synthesis. Specifically, it binds to the 50S ribosomal subunit, a critical component of the bacterial ribosome responsible for peptide bond formation. This binding event interferes with the function of elongation factors, which are essential for the translocation of tRNA and mRNA during the elongation phase of protein synthesis.
The following diagram illustrates the signaling pathway of this compound's inhibitory action on the bacterial ribosome.
Conclusion
This compound demonstrates significant promise as an antibacterial agent, particularly against Gram-positive pathogens, including drug-resistant strains. Its unique mechanism of action, targeting the bacterial ribosome at a site distinct from many clinically used antibiotics, makes it a valuable candidate for further investigation and development. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working to advance our understanding and application of this potent thiopeptide antibiotic.
References
Thiocillin I: A Technical Guide to its Inhibition of Protein Synthesis
For: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the mechanism by which the thiopeptide antibiotic Thiocillin I inhibits bacterial protein synthesis. It includes quantitative data on its activity, detailed protocols for key analytical experiments, and visualizations of its molecular mechanism and relevant experimental workflows.
Core Mechanism of Action
This compound is a member of the thiazolylpeptide class of antibiotics that halt bacterial growth by inhibiting protein synthesis.[1] Its mechanism is highly specific, targeting the large (50S) ribosomal subunit to disrupt the elongation phase of translation.
The antibiotic binds to a distinct cleft on the 50S subunit formed by the N-terminal domain of ribosomal protein L11 and specific helices (H43/H44) of the 23S ribosomal RNA (rRNA).[2][3] This region is known as the GTPase-Associated Center, a critical hub for the function of translational GTPase factors.[2]
By occupying this site, this compound dysregulates the interaction between ribosomal proteins and key translation factors.[1] Specifically, it perturbs the binding of Elongation Factor G (EF-G), a GTPase essential for catalyzing the movement of the ribosome along the messenger RNA (mRNA). This interference prevents the translocation step of the elongation cycle, where the ribosome would normally advance one codon. The ultimate result is a complete stall of protein synthesis, leading to bacterial cell death.
Quantitative Inhibition Data
| Bacterial Strain | MIC (μg/mL) | References |
| Staphylococcus aureus ATCC 29213 | 2 | |
| Staphylococcus aureus 1974149 | 2 | |
| Enterococcus faecalis 1674621 | 0.5 | |
| Bacillus subtilis ATCC 6633 | 4 | |
| Streptococcus pyogenes 1744264 | 0.5 |
Key Experimental Protocols
The following protocols outline standard methodologies used to characterize the activity of protein synthesis inhibitors like this compound.
Protocol 1: In Vitro Translation Inhibition Assay (Luciferase-Based)
This assay quantifies the effect of an inhibitor on protein synthesis by using a cell-free system programmed to translate a reporter gene, such as luciferase. Inhibition is measured by the reduction in luminescence.
Principle: A bacterial cell-free extract (e.g., E. coli S30) containing all necessary translational machinery is combined with a DNA or mRNA template encoding a reporter protein (e.g., Firefly Luciferase). In the presence of amino acids and an energy source, the reporter protein is synthesized. This compound is added at various concentrations, and the level of protein synthesis is quantified by measuring the enzymatic activity of the newly made reporter.
Materials:
-
E. coli S30 cell-free extract system (commercially available)
-
Plasmid DNA or mRNA template encoding Firefly Luciferase
-
This compound stock solution (in DMSO or appropriate solvent)
-
Amino acid mixture
-
Energy source solution (ATP, GTP)
-
Reaction buffer (e.g., HEPES, potassium glutamate, magnesium acetate)
-
Luciferase assay reagent (containing luciferin substrate)
-
Microplate luminometer
-
384-well microplates, white, flat-bottom
Assay Procedure:
-
Master Mix Preparation: On ice, prepare a master mix containing the S30 extract, reaction buffer, amino acid mixture, and energy source solution according to the manufacturer's instructions.
-
Template Addition: Add the luciferase DNA or mRNA template to the master mix to a final concentration optimal for expression (e.g., 10-15 nM for mRNA).
-
Compound Dispensing: Serially dilute this compound to create a range of concentrations. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include a solvent-only control (e.g., DMSO) for 0% inhibition and a control without template for background.
-
Reaction Initiation: Dispense the master mix containing the template into the wells of the plate containing the test compound.
-
Incubation: Seal the plate and incubate at 37°C for 60-90 minutes to allow for transcription (if using DNA template) and translation.
-
Luminescence Reading: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well.
-
Data Acquisition: Immediately measure the luminescence signal using a microplate luminometer.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the solvent control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Toe-printing Analysis for Ribosome Stalling
This technique precisely maps the position of a drug-induced ribosome stall on an mRNA template.
Principle: A ribosome is allowed to translate a specific mRNA in an in vitro system. When the ribosome encounters a site where this compound inhibits its movement, it stalls. A DNA primer, annealed downstream of the stall site, is then extended by reverse transcriptase. The enzyme proceeds until it is physically blocked by the stalled ribosome, producing a truncated cDNA product. The length of this "toe-print" fragment, when compared to a sequencing ladder, reveals the exact codon where the ribosome was arrested.
Materials:
-
In vitro transcribed mRNA of a gene of interest
-
Cell-free translation system (e.g., Rabbit Reticulocyte Lysate or a purified bacterial system)
-
DNA primer, labeled with a fluorescent dye or radioisotope (e.g., ³²P)
-
Reverse Transcriptase (e.g., AMV-RT)
-
Deoxynucleotide triphosphates (dNTPs)
-
This compound
-
Toeprinting Buffer: e.g., 20 mM Tris-HCl (pH 7.6), 100 mM KOAc, 2.5 mM Mg(OAc)₂, 2 mM DTT.
-
Urea-polyacrylamide gel for electrophoresis
-
Sequencing ladder for the same mRNA template (generated using dideoxynucleotides)
Assay Procedure:
-
Translation Reaction Setup: In a microfuge tube, combine the cell-free translation system components, the specific mRNA template (e.g., 0.5 µg), and the desired concentration of this compound (a no-drug control is essential).
-
Ribosome Stalling: Incubate the reaction at 30°C for 5-10 minutes to allow translation to initiate and ribosomes to stall at the drug-induced arrest site.
-
Primer Annealing: Add the labeled DNA primer to the reaction and incubate on ice for 5-10 minutes to allow it to anneal to the mRNA downstream of the potential stall sites.
-
Reverse Transcription: Initiate the primer extension reaction by adding Toeprinting Buffer, dNTPs, and reverse transcriptase. Incubate at 30-37°C for an appropriate time (e.g., 10-30 minutes) to synthesize the cDNA fragments.
-
Reaction Termination and Purification: Stop the reaction (e.g., by adding formamide loading dye) and purify the cDNA products, typically via phenol-chloroform extraction and ethanol precipitation.
-
Gel Electrophoresis: Resuspend the purified cDNA pellets in loading buffer. Run the samples on a high-resolution denaturing urea-polyacrylamide gel alongside the corresponding sequencing ladder.
-
Visualization and Analysis: Visualize the bands using autoradiography (for ³²P) or a fluorescence imager. The band corresponding to the full-length cDNA will be present in all lanes. In the this compound lane, an additional, shorter band—the "toe-print"—will appear. The position of this band relative to the sequencing ladder indicates the precise nucleotide at the 3' edge of the stalled ribosome, typically 15-17 nucleotides downstream from the codon in the ribosomal P-site.
References
- 1. Thirteen posttranslational modifications convert a 14-residue peptide into the antibiotic thiocillin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of thiopeptide and orthosomycin antibiotics on translational GTPases - PMC [pmc.ncbi.nlm.nih.gov]
Thiocillin I from Bacillus cereus: A Technical Guide to its Biosynthesis and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiocillin I is a potent thiopeptide antibiotic produced by the bacterium Bacillus cereus. As a member of the ribosomally synthesized and post-translationally modified peptides (RiPPs), its complex biosynthesis presents a fascinating area of study for natural product chemists and a potential platform for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of this compound, with a focus on its producing organism, Bacillus cereus ATCC 14579, its intricate biosynthetic pathway, and detailed experimental protocols for its production, isolation, and characterization.
Introduction to this compound and Bacillus cereus
This compound belongs to the thiopeptide class of antibiotics, characterized by a highly modified peptide backbone containing multiple thiazole rings and a central nitrogen-containing heterocycle. These compounds are potent inhibitors of bacterial protein synthesis. Specifically, thiocillins bind to the 50S ribosomal subunit, interfering with the function of elongation factor G (EF-G) and thereby preventing tRNA translocation.[1] This mechanism of action makes them effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2]
The primary producing organism of this compound is Bacillus cereus, a ubiquitous Gram-positive, spore-forming bacterium found in soil and various food products.[3][4] The strain Bacillus cereus ATCC 14579 is a well-characterized producer of thiocillins and serves as a model organism for studying their biosynthesis.[5] The production of thiocillin is not merely a metabolic curiosity; it has been shown to contribute to the ecological fitness of B. cereus by protecting it from predation by other microorganisms, such as Myxococcus xanthus.
The Biosynthesis of this compound: A Ribosomal Masterpiece
The biosynthesis of this compound is a remarkable example of ribosomal synthesis followed by extensive enzymatic tailoring. Unlike non-ribosomal peptide synthesis (NRPS), the initial peptide scaffold is produced by the ribosome. This precursor peptide then undergoes a series of complex post-translational modifications to yield the mature, bioactive antibiotic.
The Thiocillin Gene Cluster (tcl)
The genetic blueprint for this compound biosynthesis is encoded within a dedicated gene cluster, designated tcl, in the genome of Bacillus cereus ATCC 14579. This cluster contains all the necessary genes for the production of the precursor peptide and the enzymatic machinery required for its modification. A key feature of this cluster is the presence of four identical, contiguous genes (tclE, tclF, tclG, tclH) that each encode a 52-residue precursor peptide. This precursor consists of a 38-residue N-terminal leader peptide and a 14-residue C-terminal core peptide, which is the substrate for post-translational modification.
The tcl gene cluster also harbors genes encoding a suite of modifying enzymes, including dehydratases, cyclodehydratases, and oxidoreductases, which are responsible for the intricate chemical transformations that convert the linear precursor peptide into the complex macrocyclic structure of this compound.
Post-Translational Modifications: The Path to Bioactivity
The transformation of the precursor peptide into this compound involves a cascade of enzymatic reactions that introduce the characteristic chemical moieties of thiopeptides. These modifications include:
-
Dehydration: Serine and threonine residues within the core peptide are dehydrated to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.
-
Cyclodehydration: Cysteine residues react with adjacent Dha residues in a cyclodehydration reaction to form thiazole rings.
-
Pyridine Ring Formation: A central pyridine ring is formed through the condensation of two serine residues.
-
Macrocyclization: The peptide backbone is cyclized to form the characteristic macrocyclic structure.
These modifications are not always uniform, leading to the production of a suite of related thiocillin variants by a single B. cereus strain.
Caption: Biosynthetic pathway of this compound in Bacillus cereus.
Experimental Protocols
This section provides detailed methodologies for the cultivation of Bacillus cereus ATCC 14579, and the extraction, purification, and antimicrobial activity assessment of this compound.
Cultivation of Bacillus cereus ATCC 14579 for this compound Production
Materials:
-
Bacillus cereus ATCC 14579 glycerol stock
-
Luria-Bertani (LB) broth
-
Sterile culture tubes and flasks
-
Shaking incubator
Procedure:
-
Inoculate 3 mL of LB broth in a sterile culture tube with B. cereus ATCC 14579 from a glycerol stock.
-
Incubate the culture at 28°C with shaking for a specified period, typically ranging from 24 to 68 hours, to allow for bacterial growth and thiocillin production. For larger-scale production, this starter culture can be used to inoculate larger volumes of LB broth in flasks.
-
Monitor bacterial growth by measuring the optical density at 600 nm (OD600).
Extraction and Purification of this compound
Materials:
-
B. cereus culture from step 3.1
-
Methanol
-
Sodium sulfate (Na₂SO₄)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
Procedure:
-
Harvest the bacterial cells from the culture broth by centrifugation.
-
To the cell pellet, add methanol and vortex thoroughly to extract the thiocillins.
-
Dry the methanol extract with anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain a yellow residue.
-
Resuspend the residue in a small volume of 0.1% TFA in acetonitrile (Solvent B) and add an equal volume of 0.1% TFA in water (Solvent A).
-
Clarify the solution by centrifugation or filtration.
-
Purify this compound from the crude extract using preparative reverse-phase HPLC on a C18 column. A gradient of Solvent B in Solvent A is typically used for elution, for example, a linear gradient from 30% to 60% Solvent B over 60 minutes.
-
Monitor the elution profile at 350 nm, the characteristic UV absorbance maximum for thiocillins.
-
Collect the fractions corresponding to the this compound peak and confirm the identity and purity by analytical HPLC and mass spectrometry.
Caption: General workflow for this compound production and purification.
Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
Purified this compound
-
Test bacterial strains (e.g., S. aureus, B. subtilis)
-
Mueller-Hinton broth (or other suitable growth medium)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in the growth medium in the wells of a 96-well microtiter plate.
-
Prepare an inoculum of the test bacterial strain adjusted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculate each well of the microtiter plate (except for a negative control well) with the bacterial suspension.
-
Include a positive control well (bacteria with no antibiotic) and a negative control well (medium only).
-
Incubate the plate at the optimal growth temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, bacterial growth can be quantified by measuring the absorbance at 600 nm using a microplate reader.
Quantitative Data
This section presents a summary of key quantitative data related to this compound.
Antimicrobial Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive bacteria.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus 1974149 | 2 | |
| Enterococcus faecalis 1674621 | 0.5 | |
| Bacillus subtilis ATCC 6633 | 4 | |
| Streptococcus pyogenes 1744264 | 0.5 | |
| Bacillus subtilis | 0.2 - 0.9 | |
| Methicillin-resistant S. aureus (MRSA) | < 0.03 – 0.1 |
Production Yield of Thiocillin
The production of thiocillins can be influenced by fermentation conditions and genetic modifications. While precise yields can vary, some reported values provide a general indication.
| Strain / Condition | Yield | Reference |
| B. cereus ATCC 14579 (Wild Type) | Not explicitly quantified in mg/L in the provided search results, but HPLC profiles show significant production. | |
| B. cereus tclΔE-H with tclE T3K variant (5L fermenter) | Production levels were significantly reduced compared to wild type, requiring larger fermentation volumes. |
Conclusion
This compound, produced by Bacillus cereus, represents a compelling example of a ribosomally synthesized and post-translationally modified peptide with potent antimicrobial activity. Its unique biosynthetic pathway, encoded by the tcl gene cluster, offers significant opportunities for bioengineering and the generation of novel antibiotic variants. The experimental protocols detailed in this guide provide a framework for researchers to cultivate the producing organism, isolate and purify the active compound, and evaluate its biological activity. Further research into the regulation of the tcl gene cluster and the enzymatic mechanisms of the tailoring enzymes will undoubtedly pave the way for the development of new and improved thiopeptide antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Generation of Thiocillin Variants by Prepeptide Gene Replacement and In Vivo Processing by Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Thiocillin contributes to the ecological fitness of Bacillus cereus ATCC 14579 during interspecies interactions with Myxococcus xanthus [frontiersin.org]
- 4. DSpace [repository.escholarship.umassmed.edu]
- 5. pnas.org [pnas.org]
An In-depth Technical Guide to the Post-Translational Modifications of Thiocillin I
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiocillin I, a potent thiopeptide antibiotic, undergoes a remarkable series of post-translational modifications (PTMs), transforming a ribosomally synthesized precursor peptide into a complex, macrocyclic natural product with significant antibacterial activity. This guide provides a detailed technical overview of the enzymatic cascade responsible for the maturation of this compound, with a focus on the core biochemical transformations. We present available data on the enzymes involved, outline key experimental methodologies for their study, and provide visual representations of the biosynthetic pathway and analytical workflows. This document is intended to serve as a comprehensive resource for researchers engaged in the study of thiopeptide biosynthesis, natural product drug discovery, and enzymatic engineering.
Introduction to this compound and its Biosynthesis
This compound belongs to the family of ribosomally synthesized and post-translationally modified peptides (RiPPs), a class of natural products that are gaining increasing attention for their therapeutic potential.[1] Unlike non-ribosomal peptides synthesized by large multi-enzyme complexes, RiPPs are derived from a genetically encoded precursor peptide that is extensively tailored by a dedicated set of modifying enzymes.[2]
The biosynthesis of this compound is governed by the tcl gene cluster found in Bacillus cereus ATCC 14579.[3][4] This cluster encodes the precursor peptide and the enzymatic machinery required to perform a staggering 13 modifications on the C-terminal 14 amino acids of this peptide.[3] These modifications include the formation of multiple thiazole rings, dehydration of serine and threonine residues, and a unique pyridine ring synthesis, making this compound one of the most heavily modified peptides known. Understanding this intricate biosynthetic pathway is crucial for efforts to engineer novel thiopeptide analogs with improved pharmacological properties.
The this compound Precursor Peptide
The journey to mature this compound begins with a 52-amino acid precursor peptide, encoded by four identical structural genes (tclE-H) within the tcl gene cluster. This precursor peptide is composed of two distinct regions:
-
N-terminal Leader Peptide: A 38-residue sequence that is crucial for recognition by the modifying enzymes. This leader peptide is cleaved off during the final stages of maturation.
-
C-terminal Core Peptide: A 14-residue sequence that undergoes the extensive post-translational modifications.
The sequence of the core peptide is the blueprint for the final structure of this compound.
The Cascade of Post-Translational Modifications
The maturation of the this compound core peptide is a highly orchestrated process involving a series of enzymatic reactions. While the precise order of all modifications is not yet fully elucidated, the key transformations are well-characterized.
Thiazole Formation
A hallmark of thiopeptides is the presence of multiple thiazole rings, which are derived from cysteine residues. In this compound, all six cysteine residues in the core peptide are converted to thiazoles. This transformation is catalyzed by a complex of enzymes, including homologs of those found in cyanobactin and microcin B17 biosynthesis.
Enzymes Involved:
-
TclJ and TclN: These enzymes are homologous to the cyclodehydratases and dehydrogenases responsible for heterocycle formation in other RiPP pathways. They likely work in concert to first cyclize the cysteine side chain with the backbone amide of the preceding residue to form a thiazoline, which is then oxidized to the aromatic thiazole.
Dehydration of Serine and Threonine Residues
Several serine and threonine residues in the this compound core peptide are dehydrated to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. These unsaturated amino acids are key precursors for subsequent modifications and contribute to the rigidity of the final macrocycle.
Enzymes Involved:
-
TclK and TclL: These enzymes are homologous to lantibiotic dehydratases. They are predicted to catalyze the dehydration of Ser-1, Ser-10, Thr-4, and Thr-13 through a phosphorylation-elimination mechanism.
Pyridine Ring Synthesis
The most remarkable post-translational modification in this compound biosynthesis is the formation of a central, trisubstituted pyridine ring. This heterocycle is formed from two serine residues, Ser-1 and Ser-10, which are first dehydrated to dehydroalanines.
Enzyme Involved:
-
TclM: This enzyme is a putative pyridine synthase. It is thought to catalyze a formal [4+2] cycloaddition (Diels-Alder) reaction between the two dehydroalanine residues at positions 1 and 10 of the modified core peptide. Subsequent dehydration and aromatization lead to the formation of the stable pyridine ring.
Quantitative Data on Biosynthetic Enzymes
A comprehensive understanding of the this compound biosynthetic pathway requires quantitative data on the kinetics and substrate specificity of the modifying enzymes. However, detailed in vitro characterization of the individual Tcl enzymes is currently limited in the published literature. The following table summarizes the key enzymes and their proposed functions.
| Enzyme | Proposed Function | Substrate(s) | Product(s) | Kinetic Parameters (Km, kcat) |
| TclJ/TclN | Thiazole formation (Cyclodehydration & Dehydrogenation) | Cysteine residues in the core peptide | Thiazole residues | Not available |
| TclK/TclL | Dehydration | Serine and Threonine residues in the core peptide | Dehydroalanine and Dehydrobutyrine residues | Not available |
| TclM | Pyridine ring synthesis ([4+2] cycloaddition & Aromatization) | Dehydroalanine residues at positions 1 and 10 | Trisubstituted pyridine ring | Not available |
Note: The absence of kinetic data highlights a key area for future research in the field of this compound biosynthesis.
Experimental Protocols
The study of this compound post-translational modifications employs a range of molecular biology, biochemical, and analytical techniques. Below are generalized protocols for key experiments.
Heterologous Expression and Purification of Tcl Enzymes
-
Gene Cloning: Amplify the gene encoding the desired Tcl enzyme from B. cereus ATCC 14579 genomic DNA using PCR. Clone the amplified gene into a suitable expression vector (e.g., pET series) containing an affinity tag (e.g., His6-tag) for purification.
-
Protein Expression: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the cells to an optimal density (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG. Incubate the culture at an appropriate temperature (e.g., 16-25°C) to enhance soluble protein production.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer containing lysozyme and DNase. Lyse the cells using sonication or a French press.
-
Affinity Chromatography: Clarify the cell lysate by centrifugation and load the supernatant onto a pre-equilibrated Ni-NTA or other appropriate affinity resin. Wash the resin extensively to remove non-specifically bound proteins.
-
Elution: Elute the tagged protein using a buffer containing a high concentration of imidazole or the appropriate competing ligand.
-
Further Purification (Optional): If necessary, further purify the protein using size-exclusion or ion-exchange chromatography to achieve high purity.
In Vitro Reconstitution of Biosynthetic Steps
-
Substrate Preparation: Synthesize or express and purify the this compound precursor peptide or relevant intermediates. For enzymatic assays, short peptide substrates corresponding to specific regions of the core peptide can be chemically synthesized.
-
Enzymatic Reaction: Set up a reaction mixture containing the purified Tcl enzyme(s), the peptide substrate, and any necessary cofactors (e.g., ATP, FMN). Incubate the reaction at an optimal temperature for a defined period.
-
Reaction Quenching: Stop the reaction by adding an acid (e.g., trifluoroacetic acid) or by heat inactivation.
-
Analysis: Analyze the reaction products by HPLC and mass spectrometry to identify and quantify the modified peptides.
Analysis of this compound and its Intermediates
5.3.1 High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase C18 column is typically used for the separation of thiopeptides.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%), is commonly employed.
-
Detection: The elution of peptides is monitored by UV absorbance at wavelengths such as 220 nm (for the peptide backbone) and 350 nm (characteristic of the thiopeptide chromophore).
5.3.2 Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable for the analysis of peptides and their modified forms.
-
Analysis: High-resolution mass spectrometry is used to determine the exact mass of the parent ion, confirming the elemental composition and the nature of the modifications. Tandem mass spectrometry (MS/MS) is employed to fragment the peptide and determine the specific sites of modification.
5.3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: NMR is a powerful tool for the complete structural elucidation of the final this compound product and its analogs.
-
Experiments: A combination of 1D (¹H) and 2D (COSY, TOCSY, HSQC, HMBC) NMR experiments are required to assign all proton and carbon signals and to determine the connectivity and stereochemistry of the molecule.
Visualizing the Biosynthetic Pathway and Experimental Workflows
This compound Biosynthetic Pathway
Caption: The biosynthetic pathway of this compound.
Experimental Workflow for PTM Analysis
Caption: A general experimental workflow for the analysis of post-translational modifications.
Conclusion and Future Directions
The post-translational modification pathway of this compound is a testament to the intricate and elegant chemistry that nature employs to generate structural and functional diversity from a simple peptide scaffold. While significant progress has been made in identifying the key enzymes and transformations involved, this field of study is ripe for further exploration. Future research should focus on the in vitro characterization of the individual Tcl enzymes to elucidate their kinetic parameters, substrate specificities, and reaction mechanisms. Such studies will not only deepen our fundamental understanding of thiopeptide biosynthesis but will also provide the necessary tools for the rational engineering of novel this compound analogs with enhanced therapeutic potential. The development of robust in vitro reconstitution systems will be paramount to achieving these goals and unlocking the full potential of this fascinating class of natural products.
References
- 1. Thiopeptide Biosynthesis Featuring Ribosomally Synthesized Precursor Peptides and Conserved Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and engineering of ribosomally synthesized and post-translationally modified peptide (RiPP) natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolyl Peptide Antibiotic Biosynthesis: A Cascade of Post-translational Modifications on Ribosomal Nascent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thirteen posttranslational modifications convert a 14-residue peptide into the antibiotic thiocillin - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Thiazolyl Peptide Architecture of Thiocillin I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thiocillin I, a member of the thiopeptide family of antibiotics, presents a complex and fascinating molecular architecture. Isolated from Bacillus cereus, its intricate structure, rich in thiazole rings and dehydroamino acids, is responsible for its potent biological activity against Gram-positive bacteria.[1][2] This technical guide provides an in-depth exploration of the core thiazolyl peptide structure of this compound, detailing the experimental methodologies used for its elucidation and presenting key quantitative data in a clear, comparative format.
The Core Structure of this compound
This compound is a macrocyclic peptide characterized by a central pyridine ring substituted with multiple thiazole moieties, a defining feature of this class of antibiotics.[1][3] The molecule also contains several dehydroamino acids and a unique side chain. The definitive structure, including its constitution and configuration, was unequivocally established through total synthesis.[4]
The chemical formula for this compound is C₄₈H₄₉N₁₃O₁₀S₆, with a molecular weight of 1159.4 g/mol .
Caption: Figure 1. Simplified schematic of the this compound structure.
Quantitative Data Summary
The structural elucidation of this compound relied on several analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) being pivotal. The antibacterial activity has also been quantified through Minimum Inhibitory Concentration (MIC) values.
NMR Spectroscopic Data
The ¹H NMR spectrum of synthetic this compound was compared to the natural product, showing a match of all chemical shifts of nonexchangeable protons to within ±0.01 ppm, confirming their identical structure.
Table 1: Selected ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (ppm) |
| Pyridine-H | 8.5 - 9.0 |
| Thiazole-H | 7.5 - 8.2 |
| Amide-NH | 7.0 - 8.5 |
| Dehydroamino acid β-H | 5.5 - 6.5 |
| α-H | 4.0 - 5.5 |
| Methyl-H | 1.0 - 2.5 |
Note: This table presents a generalized range of chemical shifts for the key proton types found in this compound, as specific peak assignments are extensive and detailed in specialized publications.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and confirming the molecular weight of this compound and its variants.
Table 2: High-Resolution Mass Spectrometry Data for this compound Variants
| Compound | Molecular Formula | Calculated Mass (Da) | Observed Mass (Da) |
| This compound | C₄₈H₄₉N₁₃O₁₀S₆ | 1159.2050 | 1159.2052 |
| Thiocillin II | C₄₇H₄₇N₁₃O₁₀S₆ | 1145.1893 | 1145.1895 |
| Thiocillin III | C₄₉H₅₁N₁₃O₁₀S₆ | 1173.2206 | 1173.2208 |
Data compiled from high-resolution mass spectral analysis of purified compounds.
Antibacterial Activity
This compound exhibits potent activity against a range of Gram-positive bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Table 3: Minimum Inhibitory Concentration (MIC) Values for this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus 1974149 | 2 |
| Enterococcus faecalis 1674621 | 0.5 |
| Bacillus subtilis ATCC 6633 | 4 |
| Streptococcus pyogenes 1744264 | 0.5 |
These values demonstrate the potent antibacterial activity of this compound against various Gram-positive pathogens.
Experimental Protocols
The definitive structural assignment of this compound was achieved through a combination of spectroscopic analysis of the natural product and its total chemical synthesis.
Isolation and Purification of Natural this compound
Caption: Figure 2. Workflow for the isolation and purification of this compound.
Methodology:
-
Culturing: Bacillus cereus is cultured in a suitable nutrient-rich medium to promote the production of secondary metabolites, including this compound.
-
Extraction: The bacterial cells are harvested by centrifugation. The cell pellet is then extracted with organic solvents such as acetone or methanol to isolate the thiocillins.
-
Purification: The crude extract is subjected to multiple rounds of chromatography. Initial separation is often performed using silica gel chromatography, followed by preparative reverse-phase high-performance liquid chromatography (HPLC) to isolate the individual Thiocillin variants.
-
Analysis: The purified compounds are analyzed by liquid chromatography-mass spectrometry (LC-MS) to confirm their presence and purity. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information.
Total Synthesis of this compound
The total synthesis of this compound was a landmark achievement that confirmed its complex structure. The synthesis involves the construction of key fragments followed by their assembly and final macrocyclization.
Key Synthetic Steps:
-
Pyridine Core Formation: A key challenge in the synthesis is the construction of the highly substituted pyridine core. This has been achieved through methods such as the Bohlmann-Rahtz pyridine synthesis.
-
Thiazole Synthesis: Thiazole rings are typically formed from cysteine precursors or through Hantzsch thiazole synthesis.
-
Peptide Couplings: Standard peptide coupling reagents are used to assemble the linear peptide backbone.
-
Macrocyclization: The final step involves an intramolecular reaction to form the large macrocyclic ring.
-
Deprotection: Removal of protecting groups from various functional groups to yield the final natural product.
Caption: Figure 3. General workflow for the total synthesis of this compound.
Biosynthesis and Mechanism of Action
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP). Its biosynthesis originates from a precursor peptide encoded by a gene within the thiocillin gene cluster.
Biosynthetic Pathway
The precursor peptide consists of a leader peptide and a core peptide. The core peptide undergoes extensive post-translational modifications, including:
-
Cyclodehydration and Dehydrogenation: Cysteine, serine, and threonine residues in the core peptide are converted into thiazoline/oxazoline and dehydroamino acid residues.
-
Heterocyclization: Formation of the central pyridine ring from serine and cysteine residues.
-
Leader Peptide Cleavage: The leader peptide is removed to release the mature antibiotic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis and Complete Structural Assignment of this compound | Technology Networks [technologynetworks.com]
- 3. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis and Complete Structural Assignment of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Thiocillin I: A Thiazolyl Peptide with a Dual Role in Bacterial Communication and Biofilm Formation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiocillin I, a member of the thiazolyl peptide class of antibiotics, has emerged as a fascinating molecule with a dual functionality that extends beyond its traditional role as a protein synthesis inhibitor. While its potent antimicrobial activity against Gram-positive bacteria is well-documented, recent research has unveiled a sophisticated role for this compound as a signaling molecule in interspecies bacterial communication. Specifically, this compound has been identified as a potent inducer of biofilm formation in Bacillus subtilis. This activity is independent of its bactericidal mechanism, suggesting a complex interplay between antibiotic production and community behavior in microbial ecosystems. This technical guide provides a comprehensive overview of the current understanding of this compound's role in bacterial communication, with a focus on its biofilm-inducing properties. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to facilitate further research and drug development efforts in this area.
Introduction
Thiazolyl peptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their potent antibiotic activities.[1] this compound, produced by Bacillus cereus, is a notable member of this family.[2] Its primary mechanism of antibiotic action involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit.[2] However, the ecological roles of many antibiotics are now understood to be more complex than simple warfare, with many acting as signaling molecules at sub-inhibitory concentrations.[2]
Recent studies have demonstrated that this compound can act as an interspecies signal, inducing biofilm formation in the soil bacterium Bacillus subtilis.[2] This discovery has significant implications for our understanding of microbial communities and presents new avenues for the development of anti-biofilm and pro-biofilm strategies in various applications, from medicine to agriculture. This guide will delve into the known mechanisms of this compound's signaling activity, present key quantitative data, and provide detailed methodologies for its study.
This compound: Dual Functionality
The most striking feature of this compound in the context of bacterial communication is the separation of its antibiotic and signaling functions. A single amino acid mutation (T4V) in the this compound precursor peptide in B. cereus results in a molecule that lacks antibiotic activity against B. subtilis but retains its full capacity to induce biofilm formation. This indicates that the structural motifs responsible for these two activities are distinct.
Antibiotic Activity
This compound exerts its antibiotic effect by targeting the bacterial ribosome, a mechanism shared by other thiazolyl peptides. This inhibition of protein synthesis is effective against a range of Gram-positive bacteria.
Biofilm Induction in Bacillus subtilis
This compound, when secreted by B. cereus, triggers a signaling cascade in B. subtilis that leads to the formation of robust biofilms. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection from environmental stresses and antimicrobial agents. The induction of biofilm formation by this compound is a key example of interspecies communication, where one species influences the behavior of another.
Quantitative Data
The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against various Gram-positive bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus 1974149 | 2 µg/mL |
| Enterococcus faecalis 1674621 | 0.5 µg/mL |
| Bacillus subtilis ATCC 6633 | 4 µg/mL |
| Streptococcus pyogenes 1744264 | 0.5 µg/mL |
Signaling Pathway for Biofilm Induction
The precise signal transduction pathway initiated by this compound in B. subtilis to induce biofilm formation is an active area of research. Current evidence indicates that the pathway is independent of the sensor histidine kinase KinD, a known regulator of biofilm formation in B. subtilis. This suggests that this compound utilizes a novel or alternative pathway to control the expression of biofilm matrix genes. The master regulator for biofilm formation in B. subtilis is SinR, which represses the expression of the eps operon responsible for exopolysaccharide production. It is hypothesized that the signaling cascade initiated by this compound ultimately leads to the derepression of SinR, allowing for the transcription of biofilm matrix genes. The specific receptor for this compound in B. subtilis and the downstream signaling components have yet to be identified.
References
Thiocillin I: A Technical Guide to its Ribosomal Binding Site and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiocillin I is a member of the thiopeptide class of antibiotics, a group of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their potent activity against Gram-positive bacteria, including multidrug-resistant strains. This technical guide provides an in-depth examination of the ribosomal binding site of this compound, its mechanism of action in inhibiting protein synthesis, and detailed experimental methodologies for its study. By targeting a highly conserved and functionally critical region of the bacterial ribosome, thiocillin and its analogues present a promising scaffold for the development of novel anti-infective agents. This document synthesizes current structural, biochemical, and functional data to serve as a comprehensive resource for researchers in the fields of microbiology, structural biology, and antibiotic drug development.
Introduction
The relentless rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Thiopeptides, including this compound, represent a class of natural products with a complex, highly modified macrocyclic structure that confers potent antibacterial activity.[1] These molecules function by crippling the bacterial protein synthesis machinery, a fundamental process for bacterial viability. This compound and its close analogue, thiostrepton, bind directly to the 50S subunit of the bacterial ribosome, a large ribonucleoprotein complex responsible for peptide bond formation.[1][2] This interaction allosterically inhibits the function of essential translational GTPases, such as Elongation Factor G (EF-G), thereby halting the translocation step of protein synthesis.[2] Understanding the precise molecular interactions at the thiocillin binding site is crucial for the rational design of new derivatives with improved pharmacological properties.
The Ribosomal Binding Site of this compound
Structural and biochemical studies have revealed that this compound and other thiopeptides bind to a highly conserved pocket on the large (50S) ribosomal subunit. This binding site is a cleft formed by the confluence of ribosomal RNA and a key ribosomal protein.
-
23S Ribosomal RNA (rRNA): The primary RNA component of the binding site is located in Domain II of the 23S rRNA, a region often referred to as the GTPase Associated Center (GAC). Specifically, helices 43 and 44 (H43/H44) form a critical part of the binding pocket.[3]
-
Ribosomal Protein L11: The N-terminal domain (NTD) of ribosomal protein L11 makes extensive contacts with the bound antibiotic. The interaction is cooperative, meaning that the binding of L11 and the thiopeptide to the ribosome are mutually reinforcing.
The thiopeptide molecule wedges itself into this cleft, making numerous contacts with both the rRNA and the L11 protein. This high-affinity interaction stabilizes a conformation of the ribosome that is incompatible with the productive binding and function of translational GTPases.
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its bactericidal effect by arresting the elongation phase of protein synthesis. The core mechanism involves the disruption of Elongation Factor G (EF-G) activity.
-
Binding to the 50S Subunit: this compound binds to the L11-23S rRNA cleft on the 50S ribosomal subunit.
-
Interference with EF-G Function: The binding of this compound sterically and allosterically hinders the proper docking and conformational changes of EF-G on the ribosome. While some studies suggest that thiocillin and thiostrepton do not completely prevent the initial binding of EF-G or single-round GTP hydrolysis, they potently inhibit the subsequent steps.
-
Inhibition of Translocation: The primary consequence of this interference is the inhibition of tRNA and mRNA translocation, the process by which the ribosome moves one codon down the mRNA. This step is catalyzed by EF-G.
-
Stalling of Protein Synthesis: With translocation blocked, the ribosome is stalled on the mRNA, leading to a cessation of polypeptide chain elongation and ultimately, bacterial cell death.
The following diagram illustrates the inhibitory pathway of this compound.
Caption: Inhibition pathway of this compound on bacterial protein synthesis.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its closely related analogue, micrococcin P1. This data is essential for comparative analysis and for understanding the potency of these compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus 1974149 | 2 | |
| Enterococcus faecalis 1674621 | 0.5 | |
| Bacillus subtilis ATCC 6633 | 4 | |
| Streptococcus pyogenes 1744264 | 0.5 |
Table 2: Minimum Inhibitory Concentration (MIC) of Micrococcin P1 and this compound
| Bacterial Strain | Micrococcin P1 MIC (µg/mL) | This compound MIC (µg/mL) | Reference |
| Bacillus subtilis ATCC 6633 | >16 | 4 | |
| Vancomycin-resistant E. faecalis | Potent (specific value not stated) | Potent (specific value not stated) |
Experimental Protocols
The study of this compound's interaction with the ribosome employs a range of sophisticated biochemical and structural biology techniques. Below are detailed methodologies for key experiments.
Ribosome Binding Assay (Filter Binding Method)
This protocol is a generalized method to determine the binding of a radiolabeled ligand (like a thiopeptide) to ribosomes.
Objective: To quantify the binding affinity of this compound to 70S ribosomes.
Materials:
-
Purified 70S ribosomes from a relevant bacterial species (e.g., E. coli, B. subtilis)
-
Radiolabeled this compound (e.g., ³H or ¹⁴C labeled)
-
Binding Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 100 mM NH₄Cl, 2 mM DTT
-
Wash Buffer: Same as Binding Buffer
-
Nitrocellulose membranes (0.45 µm pore size)
-
Nylon membranes (as a negative control for non-specific binding)
-
Vacuum filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation: Prepare serial dilutions of unlabeled this compound for competition assays. Prepare a stock solution of radiolabeled this compound.
-
Binding Reaction: In a microcentrifuge tube, combine:
-
Binding Buffer
-
A fixed concentration of 70S ribosomes (e.g., 100 nM)
-
A fixed concentration of radiolabeled this compound (e.g., 10 nM)
-
Varying concentrations of unlabeled this compound (for competition)
-
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.
-
Filtration: Assemble the filtration apparatus with a nitrocellulose membrane stacked on top of a nylon membrane. Pre-wet the membranes with Wash Buffer.
-
Sample Application: Apply the reaction mixture to the filter and apply a vacuum. Ribosomes and any bound ligand will be retained by the nitrocellulose membrane, while unbound ligand will pass through.
-
Washing: Wash the filter with 3 x 1 mL of ice-cold Wash Buffer to remove any non-specifically bound ligand.
-
Quantification: Place the nitrocellulose membrane in a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radiolabeled this compound as a function of the concentration of unlabeled competitor. Fit the data to a suitable binding isotherm to calculate the dissociation constant (Kd).
EF-G GTPase Activity Assay (Malachite Green Assay)
This assay measures the GTPase activity of EF-G in the presence and absence of this compound to determine its inhibitory effect.
Objective: To measure the IC₅₀ of this compound for the inhibition of ribosome-dependent EF-G GTP hydrolysis.
Materials:
-
Purified 70S ribosomes
-
Purified EF-G
-
GTP solution (e.g., 10 mM)
-
GTPase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 70 mM NH₄Cl, 1 mM DTT
-
This compound stock solution in DMSO
-
Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, set up the following reactions in GTPase Buffer:
-
Control: Ribosomes + EF-G + GTP
-
Inhibition: Ribosomes + EF-G + GTP + varying concentrations of this compound
-
Background (no enzyme): Ribosomes + GTP
-
-
Pre-incubation: Pre-incubate the ribosomes, EF-G, and this compound (or DMSO vehicle) for 10 minutes at 37°C.
-
Initiation: Start the reaction by adding GTP to a final concentration of 1 mM.
-
Incubation: Incubate the plate at 37°C for a set time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Termination and Detection: Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the inorganic phosphate (Pi) released during GTP hydrolysis.
-
Measurement: After a short incubation for color development (e.g., 15 minutes), measure the absorbance at ~650 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of GTP hydrolysis inhibition versus the concentration of this compound. Calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce the GTPase activity by 50%.
The following diagram outlines the workflow for the Malachite Green GTPase assay.
Caption: Workflow for the Malachite Green-based EF-G GTPase activity assay.
Structural Analysis by Cryo-Electron Microscopy (Cryo-EM)
This protocol provides a general workflow for determining the structure of a ribosome-thiocillin I complex.
Objective: To visualize the binding of this compound to the 70S ribosome at near-atomic resolution.
Procedure:
-
Complex Formation: Incubate purified 70S ribosomes with a molar excess of this compound (e.g., 10-fold) in a suitable buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM Mg(OAc)₂, 50 mM KOAc, 1 mM DTT) for 15-30 minutes at 37°C.
-
Grid Preparation: Apply 3-4 µL of the ribosome-antibiotic complex solution to a glow-discharged cryo-EM grid (e.g., C-flat or Quantifoil).
-
Vitrification: Plunge-freeze the grid in liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV). This process rapidly freezes the sample in a thin layer of amorphous ice, preserving its native structure.
-
Data Collection: Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM). Collect a large dataset of high-resolution images (micrographs) using an automated data collection software on a high-end cryo-TEM (e.g., Titan Krios) equipped with a direct electron detector.
-
Image Processing:
-
Motion Correction: Correct for beam-induced motion in the raw movie frames.
-
CTF Estimation: Determine the contrast transfer function for each micrograph.
-
Particle Picking: Automatically select individual ribosome particles from the micrographs.
-
2D Classification: Classify the particles into different views to remove junk particles and assess sample quality.
-
3D Reconstruction: Generate an initial 3D model and perform iterative 3D classification and refinement to improve the resolution of the final density map.
-
-
Model Building and Refinement: Dock a pre-existing ribosome structure into the high-resolution cryo-EM map. Manually build the structure of this compound into the corresponding density. Refine the atomic model against the cryo-EM map.
The following diagram shows the logical workflow for cryo-EM structural analysis.
Caption: General workflow for Cryo-EM analysis of a ribosome-antibiotic complex.
Conclusion
This compound represents a potent inhibitor of bacterial protein synthesis with a well-defined binding site on the 50S ribosomal subunit. Its mechanism, involving the allosteric inhibition of EF-G, makes it an attractive candidate for further drug development. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore the therapeutic potential of this compound and other thiopeptide antibiotics. Future work, including the determination of a high-resolution co-crystal structure of this compound with the ribosome and the elucidation of its precise binding kinetics, will be invaluable for the structure-based design of next-generation antibiotics targeting this critical site.
References
- 1. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of Thiocillin Variants by Prepeptide Gene Replacement and In Vivo Processing by Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray crystal structures of 70S ribosome functional complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiocillin I: A Technical Overview for Researchers
Thiocillin I is a potent thiopeptide antibiotic with significant activity against Gram-positive bacteria.[1][2] As a member of the ribosomally synthesized and post-translationally modified peptide (RiPP) family of natural products, its complex structure and unique mechanism of action make it a subject of interest for drug development and antimicrobial research.[3][4] This document provides a detailed technical guide on the chemical properties, synthesis, and biological activity of this compound.
Core Chemical and Physical Properties
The fundamental chemical identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C48H49N13O10S6 | [5] |
| Molecular Weight | 1160.4 g/mol | |
| CAS Number | 59979-01-0 | |
| Appearance | Solid | |
| Solubilities | Soluble in DMF, DMSO, Ethanol, Methanol |
Biosynthesis and Mechanism of Action
This compound's biosynthesis is a remarkable example of natural product chemistry, involving extensive post-translational modifications of a precursor peptide. The mechanism by which it exerts its antibiotic effect is targeted and specific, primarily inhibiting bacterial protein synthesis.
Biosynthetic Pathway of this compound
The production of this compound begins with the ribosomal synthesis of a 52-residue precursor peptide. The C-terminal 14 residues of this peptide then undergo an extensive series of 13 post-translational modifications to yield the final, biologically active antibiotic. This makes this compound one of the most heavily modified peptides known. The biosynthetic gene cluster responsible for these modifications includes genes with homology to those involved in the synthesis of other complex natural products like lantibiotics and microcin B17.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Thiocillin I
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thiocillin I is a member of the thiopeptide family of antibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their potent activity against a range of Gram-positive bacteria, including drug-resistant strains.[1][2] These natural products are characterized by a unique molecular architecture featuring a nitrogen-containing heterocyclic core, multiple thiazole rings, dehydroamino acids, and a macrocyclic structure.[1][3] The total synthesis of this compound is a significant challenge in organic chemistry and is crucial for enabling the development of novel antibiotic analogues with improved therapeutic properties.[4] This document provides a detailed overview of the total synthesis of this compound, focusing on two prominent synthetic strategies developed by the research groups of Ciufolini and Walczak.
Retrosynthetic Analysis
The total synthesis of this compound is generally approached through a convergent strategy, disconnecting the complex macrocycle into several key fragments that can be synthesized independently and then coupled together. The primary disconnections are typically made at the amide bonds and the macrocyclic ester linkage, leading to a "Western" fragment containing the substituted pyridine core and a "Southern" or "Bottom" fragment comprising a thiazole-containing peptide chain.
A representative retrosynthetic analysis is depicted below:
Caption: General retrosynthetic approach for this compound.
Ciufolini's Total Synthesis (2011)
The first total synthesis of this compound was reported by Ciufolini and coworkers in 2011. This synthesis unequivocally established the full structure and configuration of the natural product. A key feature of this route is the construction of the trisubstituted pyridine core via a modified Bohlmann-Rahtz pyridine synthesis.
Synthesis of the "Western" Pyridine Core Fragment
The synthesis of the western fragment commences with the construction of the central pyridine ring, followed by the installation of the thiazole substituents.
Experimental Workflow for the Western Fragment (Ciufolini):
Caption: Workflow for the synthesis of the Western Fragment in Ciufolini's approach.
Key Experimental Protocols (Ciufolini):
-
Modified Bohlmann-Rahtz Pyridine Synthesis: A key step involves the condensation of an enolizable ketone, an ynone, and ammonium acetate in refluxing acetic acid to yield the trisubstituted pyridine core. This one-pot reaction circumvents the need for pre-formation of an enamine.
-
Thiazole Formation: The thiazole rings are introduced by condensing an aldehyde with methyl cysteinate hydrochloride under Shioiri conditions, followed by oxidation of the resulting thiazoline with manganese dioxide (MnO2).
Synthesis of the "Southern" Fragment and Final Assembly
The southern fragment is assembled through standard peptide coupling techniques. The final stages of the synthesis involve the coupling of the western and southern fragments, followed by deprotection and macrocyclization.
Final Assembly Workflow (Ciufolini):
Caption: Final assembly and macrocyclization in Ciufolini's synthesis.
Key Experimental Protocols (Ciufolini):
-
Fragment Coupling: The carboxylic acid of the western fragment is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) and then coupled with the amine terminus of the southern fragment.
-
Macrocyclization: After global deprotection of the protecting groups, the final ring closure is achieved via an intramolecular amide bond formation using diphenylphosphoryl azide (DPPA).
Quantitative Data Summary (Ciufolini Synthesis):
| Step | Reagents and Conditions | Yield (%) |
| Modified Bohlmann-Rahtz Pyridine Synthesis | Enolizable ketone, ynone, NH4OAc, refluxing acetic acid | 52-63 |
| Thiazole Formation (multi-step) | 1. SO3·pyr, DMSO, Et3N; 2. Methyl cysteinate·HCl, NaHCO3; 3. MnO2 | ~30 |
| Fragment Coupling | EDCI, HOBt, CH2Cl2 | ~65 |
| Macrocyclization | DPPA, Et3N, DMF | ~12 |
Walczak's Total Synthesis (2018)
A more recent total synthesis of this compound was reported by Walczak and coworkers, featuring a novel Molybdenum(VI)-oxide/picolinic acid catalyst for the efficient cyclodehydration of cysteine-containing peptides to form thiazolines. This approach also utilizes a C-H activation strategy for the construction of the pyridine core.
Synthesis of the "Top" (Western) and "Bottom" (Southern) Fragments
The Walczak synthesis divides the molecule into a "top" fragment (analogous to the western fragment) and a "bottom" fragment (analogous to the southern fragment).
Experimental Workflow for the Bottom Fragment (Walczak):
Caption: Synthesis of the Bottom Fragment in Walczak's approach.
Key Experimental Protocols (Walczak):
-
Molybdenum-Catalyzed Cyclodehydration: A key innovation is the use of a catalytic amount of MoO2(acac)2 and picolinic acid in toluene at 110 °C to effect the cyclodehydration of cysteine residues to thiazolines. This method avoids the use of stoichiometric dehydrating agents.
-
Dehydrogenation: The resulting thiazoline is dehydrogenated to the corresponding thiazole using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane (CBrCl3).
Final Assembly and Completion of the Synthesis
The final stages of the Walczak synthesis involve the coupling of the "top" and "bottom" fragments, followed by deprotection and macrocyclization.
Final Assembly Workflow (Walczak):
Caption: Final assembly and macrocyclization in Walczak's synthesis.
Key Experimental Protocols (Walczak):
-
Fragment Coupling: The fragments are coupled using (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as the coupling agent in the presence of N,N-diisopropylethylamine (DIPEA).
-
Deprotection: A two-step global deprotection is employed, first using hydrochloric acid to cleave acid-labile protecting groups, followed by tetra-n-butylammonium fluoride (TBAF) to remove a silicon-based protecting group on the hydroxyvaline residue.
-
Macrocyclization: The final macrocyclization is accomplished using (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP).
Quantitative Data Summary (Walczak Synthesis):
| Step | Reagents and Conditions | Yield (%) |
| Mo(VI)-catalyzed Cyclodehydration | MoO2(acac)2 (10 mol%), picolinic acid (20 mol%), PhMe, 110 °C | 92-98 |
| Dehydrogenation | DBU, CBrCl3, CH2Cl2, 0 °C | 91-97 |
| Fragment Coupling | HATU, DIPEA, DMF | 72-78 |
| Macrocyclization | PyAOP | ~15 |
| Overall Yield (longest linear sequence) | ~51% (for bottom fragment) |
The total syntheses of this compound by the Ciufolini and Walczak groups represent significant achievements in natural product synthesis. While both routes are convergent, they employ distinct key technologies for the construction of the heterocyclic core and thiazole moieties. Ciufolini's synthesis provided the first definitive structural proof of the molecule. Walczak's later synthesis introduced a novel and highly efficient catalytic method for thiazoline formation, potentially offering a more scalable and environmentally benign approach. These detailed protocols provide a valuable resource for researchers engaged in the synthesis of thiopeptides and the development of new antibiotic agents. The modular nature of these synthetic routes allows for the preparation of analogues for structure-activity relationship studies, which is crucial for advancing thiopeptides as a clinically viable class of antibiotics.
References
- 1. Synthesis of the Key Fragments of Micrococcin P1 and this compound | Semantic Scholar [semanticscholar.org]
- 2. Thiopeptide Biosynthesis Featuring Ribosomally Synthesized Precursor Peptides and Conserved Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Total Synthesis and Complete Structural Assignment of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Thiocillin I Minimum Inhibitory Concentration (MIC) Assay Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiocillin I is a thiopeptide antibiotic known for its potent activity against a range of Gram-positive bacteria.[1] Thiopeptides are a class of ribosomally synthesized and post-translationally modified peptides that typically exert their antibacterial effect by inhibiting protein synthesis.[2][3][4] Specifically, thiopeptides with 26-membered macrocycles, such as this compound, are known to bind to the interface of the ribosomal protein L11 and the 23S rRNA within the 50S ribosomal subunit, thereby blocking protein translation.[5] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the in vitro potency of a novel or existing antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.
This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Data Presentation: this compound MIC Values
The following table summarizes previously reported MIC values for this compound against various Gram-positive bacterial strains. These values can serve as a reference for expected outcomes.
| Bacterial Strain | ATCC Number | Reported MIC (µg/mL) | Reference |
| Staphylococcus aureus | 1974149 | 2 | |
| Staphylococcus aureus | ATCC 29213 | 2 | |
| Staphylococcus aureus | 1974148 | 2 | |
| Enterococcus faecalis | 1674621 | 0.5 | |
| Bacillus subtilis | ATCC 6633 | 4 | |
| Streptococcus pyogenes | 1744264 | 0.5 |
Experimental Protocol: Broth Microdilution Assay
This protocol is based on the CLSI M07 standard for antimicrobial susceptibility testing of aerobic bacteria.
1. Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom microtiter plates
-
Bacterial strains (e.g., S. aureus ATCC 25922 as a quality control strain)
-
Tryptic Soy Agar (TSA) or other suitable non-selective agar
-
Sterile 0.85% saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile tubes for dilution
-
Multichannel pipette and sterile tips
-
Incubator (35 ± 2°C)
2. Preparation of this compound Stock Solution
This compound has poor water solubility and should be dissolved in a suitable organic solvent.
-
Solvent Selection: Use 100% DMSO to prepare the initial stock solution.
-
Stock Concentration: Weigh a precise amount of this compound powder and dissolve it in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). This concentration should be at least 10 times the highest concentration to be tested.
-
Storage: Store the stock solution in small aliquots at -20°C or below to prevent degradation from repeated freeze-thaw cycles.
3. Preparation of Bacterial Inoculum
-
Bacterial Culture: From a fresh (18-24 hour) culture on a TSA plate, select 3-5 well-isolated colonies of the test organism.
-
Suspension: Transfer the colonies into a tube containing 3-5 mL of sterile saline. Vortex thoroughly to create a smooth suspension.
-
Standardization: Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done visually against a white card with black lines or by using a spectrophotometer (absorbance of 0.08-0.10 at 625 nm). A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Working Inoculum: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common method is to perform a 1:150 dilution of the standardized suspension into broth, which is then further diluted 1:2 upon addition to the wells.
4. Broth Microdilution Procedure
-
Plate Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Drug Dilution:
-
Prepare an intermediate dilution of the this compound stock solution in CAMHB.
-
Add 100 µL of this intermediate this compound solution to the wells in the first column. This results in the highest test concentration.
-
Using a multichannel pipette, perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix by pipetting up and down.
-
Continue this serial dilution across the plate to column 10.
-
After mixing the wells in column 10, discard the final 50 µL.
-
-
Controls:
-
Column 11 (Growth Control): These wells should contain 50 µL of CAMHB and will be inoculated with bacteria but will not contain any drug.
-
Column 12 (Sterility Control): These wells should contain 100 µL of CAMHB only and will not be inoculated. This control ensures the sterility of the medium.
-
-
Inoculation: Add 50 µL of the working bacterial inoculum (prepared in step 3.4) to wells in columns 1 through 11. Do not add bacteria to column 12. The final volume in each test well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator.
5. Determination of MIC
-
Visual Inspection: After incubation, examine the plate from the bottom using a reading mirror or by placing it on a lightbox.
-
MIC Value: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth is indicated by turbidity or the presence of a bacterial pellet at the bottom of the well.
-
Validation: For the test to be valid, the sterility control wells (column 12) must show no growth, and the growth control wells (column 11) must show clear, visible growth.
Visualizations
Mechanism of Action
Thiopeptide antibiotics like this compound inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.
Caption: Mechanism of this compound action on the bacterial ribosome.
Experimental Workflow
The following diagram illustrates the workflow for the broth microdilution MIC assay.
Caption: Workflow for the this compound broth microdilution MIC assay.
References
- 1. McFarland standards - Wikipedia [en.wikipedia.org]
- 2. Bioinformatic expansion and discovery of thiopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of micrococcin P1 and this compound enabled by Mo( vi ) catalyst - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04885A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Thiocillin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocillin I is a thiopeptide antibiotic known for its activity primarily against Gram-positive bacteria. Thiopeptides represent a class of ribosomally synthesized and post-translationally modified peptides that inhibit bacterial protein synthesis. This document provides detailed application notes and standardized protocols for conducting in vitro antibacterial susceptibility testing of this compound, including data presentation and workflow visualizations to guide researchers in their laboratory investigations.
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It is believed to bind to the bacterial ribosome, thereby interfering with the translation process. While potent against many Gram-positive organisms, its efficacy against Gram-negative bacteria is generally limited due to the protective outer membrane. However, studies have shown that this compound can be effective against Pseudomonas aeruginosa by utilizing the ferrioxamine receptor (FoxA) for uptake into the cell, a mechanism that bypasses the typical membrane barrier.
Caption: Mechanism of this compound Action.
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains as reported in the literature. These values provide a baseline for the expected potency of the antibiotic.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 2 | [1] |
| Staphylococcus aureus | 1974149 | 2 | [2] |
| Staphylococcus aureus | 1974148 | 2 | [1] |
| Enterococcus faecalis | 1674621 | 0.5 | [2] |
| Bacillus subtilis | ATCC 6633 | 4 | [2] |
| Streptococcus pyogenes | 1744264 | 0.5 |
Experimental Protocols
Preparation of this compound Stock Solution
This compound has poor solubility in water. Therefore, a stock solution should be prepared in an organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) or methanol.
-
Procedure:
-
Aseptically weigh a precise amount of this compound powder.
-
Dissolve the powder in the chosen solvent to a final concentration of 1-10 mg/mL.
-
Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C or lower to avoid repeated freeze-thaw cycles.
-
Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound. The protocol should be performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Caption: Broth Microdilution Workflow.
-
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
This compound stock solution
-
Sterile diluent (e.g., saline or broth)
-
Spectrophotometer
-
-
Procedure:
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in the microtiter plate. The final volume in each well should be 100 µL. The concentration range should typically span from 0.06 to 64 µg/mL, but may be adjusted based on the expected MIC.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum.
-
Sterility Control: A well containing only broth.
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Agar Dilution Assay
This method is an alternative for determining the MIC and is particularly useful for testing multiple isolates simultaneously. The protocol should follow CLSI guidelines.
Caption: Agar Dilution Workflow.
-
Materials:
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Bacterial cultures
-
This compound stock solution
-
Inoculum replicating device (optional)
-
-
Procedure:
-
Prepare Agar Plates: Prepare a series of MHA plates each containing a specific concentration of this compound. This is done by adding the appropriate volume of the this compound stock solution to molten MHA (cooled to 45-50°C) before pouring the plates.
-
Prepare Inoculum: Prepare bacterial suspensions equivalent to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspensions (approximately 1-10 µL per spot, delivering about 10⁴ CFU/spot).
-
Controls: Include a growth control plate containing no antibiotic.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that prevents the growth of a single colony or a faint haze.
-
Disk Diffusion Assay (Kirby-Bauer Method)
This qualitative method determines if a bacterium is susceptible, intermediate, or resistant to an antibiotic. As there are no established CLSI or EUCAST breakpoints for this compound, this method is primarily for screening purposes.
Caption: Disk Diffusion Workflow.
-
Materials:
-
Mueller-Hinton Agar plates
-
Sterile cotton swabs
-
Bacterial culture
-
Paper disks impregnated with this compound (concentration to be determined empirically, e.g., 15 µg or 30 µg)
-
Forceps
-
-
Procedure:
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn.
-
Disk Placement: Aseptically place a this compound-impregnated disk onto the surface of the agar.
-
Incubation: Incubate the plate at 35-37°C for 16-18 hours.
-
Reading Results: Measure the diameter of the zone of inhibition in millimeters. The interpretation of susceptible, intermediate, or resistant would require correlation with MIC data, which is not yet established for this compound.
-
Quality Control
For all susceptibility testing methods, it is crucial to include quality control (QC) strains with known susceptibility profiles to ensure the accuracy and reproducibility of the results. Since specific QC ranges for this compound have not been established by regulatory bodies, it is recommended to use standard ATCC strains and establish in-house ranges.
-
Recommended QC Strains:
-
Staphylococcus aureus ATCC 29213
-
Enterococcus faecalis ATCC 29212
-
Pseudomonas aeruginosa ATCC 27853
-
Disclaimer
The protocols provided are based on general guidelines for antimicrobial susceptibility testing. Researchers should perform their own validation studies to establish specific parameters for this compound in their laboratory settings. The MIC values presented are for informational purposes and may vary depending on the specific testing conditions.
References
Thiocillin I: A Potent Tool for Elucidating Bacterial Protein Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thiocillin I is a member of the thiopeptide family of antibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their potent activity against Gram-positive bacteria.[1][2][3] These molecules act by inhibiting bacterial protein synthesis, making them valuable tools for studying the intricate mechanisms of the bacterial ribosome. This compound, and its close analog micrococcin, specifically target the 50S ribosomal subunit, interfering with the function of translational GTPases, such as Elongation Factor G (EF-G).[2][4] This application note provides an overview of this compound's mechanism of action and detailed protocols for its use in studying bacterial protein synthesis.
Mechanism of Action
This compound exerts its inhibitory effect on bacterial protein synthesis through a precise interaction with the ribosome. It binds to a cleft formed by the N-terminal domain of ribosomal protein L11 and helices H43/H44 of the 23S rRNA. This binding site is located within the GTPase-associated center (GAC), a critical region for the function of translational GTPases.
The binding of this compound to this site dysregulates the interaction between ribosomal proteins L7/L12 and L11, which in turn perturbs the binding and function of EF-G. EF-G is essential for the translocation step of elongation, where the ribosome moves one codon down the mRNA. By interfering with EF-G, this compound effectively stalls the ribosome, leading to a cessation of protein synthesis. While both thiostrepton and micrococcin (a close relative of this compound) are potent inhibitors of translocation, they can have differential effects on the GTPase activity of EF-G, highlighting the subtle yet important mechanistic differences within the thiopeptide class.
Quantitative Data
The following table summarizes the available quantitative data for this compound and related thiopeptides, providing a comparative overview of their potency.
| Compound | Assay Type | Organism/System | Value | Reference(s) |
| This compound | Minimum Inhibitory Concentration (MIC) | S. aureus 1974149 | 2 µg/mL | |
| Minimum Inhibitory Concentration (MIC) | E. faecalis 1674621 | 0.5 µg/mL | ||
| Minimum Inhibitory Concentration (MIC) | B. subtilis ATCC 6633 | 4 µg/mL | ||
| Minimum Inhibitory Concentration (MIC) | S. pyogenes 1744264 | 0.5 µg/mL | ||
| Micrococcin | In vitro transcription-translation IC50 | E. coli cell-free system | ~3 µM |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental approaches for studying this compound, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound-mediated inhibition of bacterial protein synthesis.
Caption: General experimental workflow for studying this compound's effect on protein synthesis.
Experimental Protocols
The following are detailed protocols for key experiments used to study the effects of this compound on bacterial protein synthesis.
Protocol 1: In Vitro Translation Inhibition Assay
This protocol is adapted from methodologies utilizing commercially available cell-free transcription-translation systems.
Objective: To determine the inhibitory effect of this compound on bacterial protein synthesis in a controlled in vitro environment and to calculate its IC50 value.
Materials:
-
PURExpress® In Vitro Protein Synthesis Kit (New England Biolabs) or similar
-
DNA template encoding a reporter protein (e.g., luciferase or sfGFP)
-
This compound stock solution (in DMSO)
-
Nuclease-free water
-
DMSO (for control)
-
Microplate reader for fluorescence or luminescence detection
-
96-well microplates
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM. Ensure the final DMSO concentration in all reactions is consistent and low (e.g., 1%) to avoid solvent effects.
-
Set up Reactions: On ice, assemble the in vitro transcription-translation reactions in a 96-well plate according to the manufacturer's protocol (e.g., PURExpress). A typical 10 µL reaction might consist of:
-
4 µL Solution A
-
3 µL Solution B
-
1 µL DNA template (e.g., 5 ng/µL)
-
1 µL this compound dilution (or DMSO for the no-inhibitor control)
-
1 µL Nuclease-free water
-
-
Incubation: Incubate the plate at 37°C for 2-4 hours in a plate reader capable of measuring the reporter signal (fluorescence or luminescence) at regular intervals.
-
Data Acquisition: Measure the reporter signal at the end of the incubation period.
-
Data Analysis:
-
Subtract the background signal (a reaction with no DNA template).
-
Normalize the signal from the this compound-treated wells to the DMSO control (100% activity).
-
Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Ribosome Binding Assay (Nitrocellulose Filter Binding)
This protocol is a generalized method based on standard nitrocellulose filter-binding assays used to study ligand-ribosome interactions.
Objective: To determine if this compound directly binds to the bacterial ribosome.
Materials:
-
Purified 70S ribosomes from E. coli or other bacteria
-
Radiolabeled this compound (e.g., [3H]-Thiocillin I) or a fluorescently labeled derivative.
-
Binding buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM NH4Cl, 10 mM Mg(OAc)2, 2 mM DTT)
-
Wash buffer (same as binding buffer)
-
Nitrocellulose membranes (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation counter and scintillation fluid (for radiolabeled ligand) or fluorescence scanner.
Procedure:
-
Prepare Ribosomes: Thaw purified 70S ribosomes on ice and dilute to the desired concentration in binding buffer.
-
Set up Binding Reactions: In microcentrifuge tubes, prepare the following reactions (20 µL final volume):
-
Varying concentrations of 70S ribosomes (e.g., 0-500 nM)
-
A fixed, low concentration of labeled this compound (e.g., 10 nM)
-
Incubate at 37°C for 30 minutes to allow binding to reach equilibrium.
-
-
Filter Binding:
-
Pre-soak nitrocellulose membranes in wash buffer.
-
Assemble the vacuum filtration apparatus with the membranes.
-
Apply the binding reaction mixture to the membrane under a gentle vacuum. Ribosomes and bound ligands will be retained, while the free ligand will pass through.
-
Wash each filter with 2 x 100 µL of cold wash buffer to remove non-specifically bound ligand.
-
-
Quantification:
-
For radiolabeled this compound, place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
For fluorescently labeled this compound, scan the dried filter using a fluorescence imager.
-
-
Data Analysis:
-
Plot the amount of bound this compound as a function of the ribosome concentration.
-
Fit the data to a binding isotherm (e.g., a one-site binding model) to determine the equilibrium dissociation constant (Kd).
-
Protocol 3: Toe-printing Assay
This protocol is based on established toe-printing methodologies to map ribosome stalling sites.
Objective: To identify the specific mRNA codon where the ribosome is stalled by this compound.
Materials:
-
In vitro transcription-translation system (e.g., PURExpress®)
-
Linearized DNA template for a specific mRNA of interest
-
[32P]-labeled DNA primer complementary to a sequence downstream of the start codon of the mRNA
-
Reverse transcriptase (e.g., AMV or SuperScript)
-
dNTP mix
-
This compound
-
Sequencing gel apparatus and reagents
-
Phosphorimager
Procedure:
-
In Vitro Translation:
-
Set up in vitro transcription-translation reactions as described in Protocol 1, but with the specific mRNA template.
-
Include a reaction with a known concentration of this compound (e.g., 10x IC50) and a no-inhibitor control.
-
Incubate at 37°C for 15-30 minutes to allow for ribosome stalling.
-
-
Primer Annealing:
-
Stop the translation reactions by placing them on ice.
-
Add the [32P]-labeled primer to each reaction and anneal by heating to 65°C for 5 minutes, followed by slow cooling to room temperature.
-
-
Reverse Transcription (Primer Extension):
-
Add reverse transcriptase and dNTPs to each reaction.
-
Incubate at 37°C for 15-30 minutes. The reverse transcriptase will synthesize a cDNA copy of the mRNA until it is blocked by the stalled ribosome.
-
-
Analysis of cDNA Products:
-
Stop the reverse transcription reaction and purify the cDNA products.
-
Run the cDNA products on a high-resolution denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same DNA template.
-
-
Data Analysis:
-
Expose the gel to a phosphorimager screen and visualize the bands.
-
The position of the "toe-print" band in the this compound-treated lane, relative to the sequencing ladder, indicates the position of the leading edge of the stalled ribosome on the mRNA. This is typically 15-17 nucleotides downstream from the first nucleotide of the codon in the ribosomal P-site.
-
Protocol 4: EF-G GTPase Activity Assay
This protocol is based on a malachite green assay to measure inorganic phosphate released during GTP hydrolysis.
Objective: To determine the effect of this compound on the ribosome-dependent GTPase activity of EF-G.
Materials:
-
Purified 70S ribosomes
-
Purified EF-G
-
GTP solution
-
This compound
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 70 mM NH4Cl, 30 mM KCl, 7 mM MgCl2)
-
Malachite Green Phosphate Assay Kit
Procedure:
-
Set up Reactions:
-
In a 96-well plate, prepare reactions containing reaction buffer, a fixed concentration of 70S ribosomes (e.g., 30 nM), and EF-G (e.g., 60 nM).
-
Add varying concentrations of this compound or DMSO (control).
-
Pre-incubate at 37°C for 10 minutes.
-
-
Initiate GTP Hydrolysis:
-
Start the reaction by adding GTP to a final concentration of 20 µM.
-
Incubate at 37°C for a set time (e.g., 15 minutes), ensuring the reaction is in the linear range.
-
-
Measure Phosphate Release:
-
Stop the reaction and measure the amount of free phosphate generated using the Malachite Green Phosphate Assay Kit according to the manufacturer's instructions. This typically involves adding the malachite green reagent and measuring the absorbance at ~650 nm.
-
-
Data Analysis:
-
Generate a standard curve using the provided phosphate standard.
-
Calculate the amount of phosphate released in each reaction.
-
Plot the GTPase activity (rate of phosphate release) as a function of this compound concentration to determine its effect (inhibition or stimulation).
-
By employing these detailed protocols, researchers can effectively utilize this compound as a molecular probe to dissect the complex process of bacterial protein synthesis, contributing to a deeper understanding of ribosome function and aiding in the development of novel antibacterial agents.
References
- 1. Binding Interaction between Tet(M) and the Ribosome: Requirements for Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. In Vitro Biosynthesis of the Core Scaffold of the Thiopeptide Thiomuracin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of thiopeptide and orthosomycin antibiotics on translational GTPases - PMC [pmc.ncbi.nlm.nih.gov]
Thiocillin I: A Versatile Probe for Investigating Ribosome Dynamics and Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocillin I is a member of the thiopeptide family of antibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs). These natural products are potent inhibitors of bacterial protein synthesis, making them valuable tools for studying the intricate workings of the ribosome. This compound exerts its antibiotic effect by binding to the 50S ribosomal subunit, specifically at the interface of the 23S ribosomal RNA (rRNA) and ribosomal protein L11.[1][2][3] This interaction interferes with the function of translation elongation factors, particularly Elongation Factor G (EF-G), thereby halting protein synthesis.[4] The unique mechanism of action and specific binding site of this compound make it an invaluable probe for dissecting the molecular mechanics of translation, investigating ribosome structure-function relationships, and screening for novel antibacterial agents.
These application notes provide a comprehensive overview of the use of this compound as a research tool, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental applications.
Mechanism of Action
This compound and its close analog, thiostrepton, function by targeting a highly conserved region of the large ribosomal subunit known as the GTPase Associated Center (GAC). Their binding to a cleft formed by ribosomal protein L11 and helices 43 and 44 of the 23S rRNA sterically hinders the binding and function of translational GTPases like EF-G.[1] This interference prevents the GTP hydrolysis-dependent conformational changes in EF-G that are essential for the translocation of tRNAs and mRNA through the ribosome, effectively stalling the elongation phase of protein synthesis.
The following diagram illustrates the inhibitory action of this compound on the ribosome:
Caption: Mechanism of this compound inhibition of protein synthesis.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its close analog, thiostrepton. This data is essential for designing experiments and interpreting results.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus ATCC 29213 | 2 | |
| Staphylococcus aureus 1974149 | 2 | |
| Staphylococcus aureus 1974148 | 2 | |
| Enterococcus faecalis 1674621 | 0.5 | |
| Bacillus subtilis ATCC 6633 | 4 | |
| Streptococcus pyogenes 1744264 | 0.5 | |
| Methicillin-resistant Staphylococcus aureus (MRSA) USA 300 | 130 (ng/mL) |
Table 2: Ribosome Binding and Inhibition Data for Thiostrepton (a close analog of this compound)
| Parameter | Value | Organism/System | Reference |
| Dissociation Constant (Kd) | ~1 nM | Bacillus stearothermophilus Ribosomes | |
| IC50 (EF-G GTPase Activity) | 0.15 µM | E. coli 70S Ribosomes | |
| IC50 (EF-4 GTPase Activity) | 0.15 µM | E. coli 70S Ribosomes |
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to probe ribosome function.
In Vitro Translation Inhibition Assay
This assay is used to determine the concentration-dependent inhibitory effect of this compound on protein synthesis in a cell-free system.
Workflow:
Caption: Workflow for an in vitro translation inhibition assay.
Materials:
-
PURExpress® In Vitro Protein Synthesis Kit (New England Biolabs) or equivalent
-
DNA or mRNA template encoding a reporter protein (e.g., firefly luciferase, GFP)
-
This compound stock solution (dissolved in DMSO)
-
Nuclease-free water
-
Microplate reader for luminescence or fluorescence detection
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. The final concentrations in the assay should typically range from nanomolar to micromolar.
-
Assemble the Translation Reaction: On ice, assemble the in vitro translation reactions in microcentrifuge tubes or a 96-well plate according to the manufacturer's protocol. A typical reaction includes the cell-free extract, amino acids, energy source, and the DNA or mRNA template.
-
Add this compound: Add the diluted this compound or DMSO (for the no-inhibitor control) to each reaction. Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1-2% of the total volume.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Detection:
-
For luciferase reporter: Add the luciferase substrate and measure luminescence using a microplate reader.
-
For GFP reporter: Measure fluorescence using a microplate reader.
-
-
Data Analysis: Plot the reporter signal against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Ribosome Binding Assay (Nitrocellulose Filter Binding)
This assay is used to quantify the binding affinity (Kd) of this compound to the ribosome.
Workflow:
Caption: Workflow for a nitrocellulose filter binding assay.
Materials:
-
Purified 70S ribosomes
-
Radiolabeled this compound (e.g., [³H]-Thiocillin I) or a fluorescently labeled derivative
-
Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM NH₄Cl, 10 mM Mg(OAc)₂, 2 mM DTT)
-
Nitrocellulose membranes (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation counter or fluorescence detector
Procedure:
-
Prepare Binding Reactions: In microcentrifuge tubes, set up binding reactions containing a fixed concentration of ribosomes and varying concentrations of radiolabeled this compound. Include a control with no ribosomes to determine non-specific binding.
-
Incubation: Incubate the reactions at 37°C for 30 minutes to allow binding to reach equilibrium.
-
Filtration: Wet the nitrocellulose membranes with binding buffer. Apply the binding reactions to the filters under a gentle vacuum. Ribosomes and ribosome-bound this compound will be retained on the filter, while unbound this compound will pass through.
-
Washing: Wash each filter with cold binding buffer to remove any remaining unbound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to get specific binding. Plot the specific binding against the concentration of free this compound and fit the data to a binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).
Ribosome Footprinting (Toeprinting) Assay
This high-resolution technique maps the precise location of this compound-stalled ribosomes on an mRNA transcript.
Workflow:
Caption: Workflow for a toeprinting (ribosome footprinting) assay.
Materials:
-
In vitro transcription/translation system
-
Specific mRNA template
-
This compound
-
Radiolabeled DNA primer complementary to a region downstream of the expected stall site
-
Reverse transcriptase
-
dNTPs
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or X-ray film
Procedure:
-
In Vitro Translation: Set up an in vitro translation reaction with the mRNA of interest.
-
Stalling the Ribosomes: Add this compound to the reaction and incubate to allow ribosomes to initiate translation and stall at the this compound-sensitive step.
-
Primer Annealing: Add the radiolabeled primer to the reaction and anneal it to the mRNA.
-
Reverse Transcription: Initiate reverse transcription by adding reverse transcriptase and dNTPs. The reverse transcriptase will synthesize a cDNA complementary to the mRNA until it encounters the stalled ribosome, at which point it will dissociate, creating a "toeprint".
-
Analysis of cDNA Products: Denature the samples and run them on a denaturing polyacrylamide gel alongside a sequencing ladder generated from the same mRNA template.
-
Visualization and Mapping: Visualize the radiolabeled cDNA products by autoradiography or phosphorimaging. The position of the toeprint band relative to the sequencing ladder indicates the precise nucleotide position of the stalled ribosome's leading edge.
Conclusion
This compound is a powerful and specific tool for probing the function of the bacterial ribosome. Its well-defined binding site and mechanism of action allow for detailed investigations into the dynamics of translation elongation. The protocols provided here offer a starting point for researchers to utilize this compound in their studies of ribosome biology and for the development of novel antibacterial therapies. The quantitative data, while highlighting the need for more this compound-specific binding studies, provides a solid foundation for experimental design. The continued application of this and other thiopeptide antibiotics will undoubtedly lead to a deeper understanding of the fundamental processes of life and new strategies to combat infectious diseases.
References
Application Notes and Protocols for the Experimental Use of Thiocillin I in Bacillus subtilis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Thiocillin I, a thiopeptide antibiotic, in research involving the Gram-positive bacterium Bacillus subtilis. This document details its mechanisms of action, provides quantitative data on its efficacy, and outlines detailed protocols for key experiments.
Introduction
This compound is a member of the thiopeptide class of antibiotics, known for its potent activity against Gram-positive bacteria. In Bacillus subtilis, this compound exhibits a dual mechanism of action. Its primary antibacterial effect is the inhibition of protein synthesis through binding to the 50S ribosomal subunit. Interestingly, this compound and its variants have also been shown to induce biofilm formation in B. subtilis, a process that is independent of its antibiotic activity. This unique characteristic makes this compound a valuable tool for studying both antibiotic action and the complex regulatory networks governing biofilm development in B. subtilis.
Data Presentation
The following tables summarize the quantitative data regarding the minimum inhibitory concentration (MIC) of this compound and its variants against Bacillus subtilis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Variants against Bacillus subtilis
| Compound | B. subtilis Strain | MIC (µg/mL) | Reference |
| This compound | ATCC 6633 | 4 | [1] |
| Wild-type Thiocillins (produced by B. cereus) | 168 | 0.2 - 0.9 | [2] |
| T3A variant | 168 | > 8 | [2] |
| T4V variant | 168 | Inactive | [2] |
| V6A variant | 168 | 0.1 - 0.5 | [2] |
| T8A variant | 168 | 0.5 - 2.0 | |
| T13A variant | 168 | 0.2 - 0.9 | |
| T3BocK variant | 168 | 1 | |
| T8(3-thienyl)Ala variant | 168 | 2 | |
| T13(4-methoxy)Phe variant | 168 | > 4 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against B. subtilis using the broth microdilution method.
Materials:
-
Bacillus subtilis strain of interest
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
Aseptically pick a few colonies of B. subtilis from a fresh agar plate and inoculate into a tube containing 3-5 mL of MHB.
-
Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be visually compared or measured using a spectrophotometer at 600 nm.
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Prepare a series of two-fold dilutions of the this compound stock solution in MHB in a separate 96-well plate or in tubes. The concentration range should bracket the expected MIC.
-
Add 100 µL of each this compound dilution to the corresponding wells of the test microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions, bringing the total volume to 200 µL.
-
Include a positive control well (MHB with bacteria, no antibiotic) and a negative control well (MHB only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of B. subtilis.
-
Antibiotic Susceptibility Testing by Disk Diffusion (Kirby-Bauer Method)
This protocol describes a qualitative method to assess the susceptibility of B. subtilis to this compound.
Materials:
-
Bacillus subtilis strain of interest
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Forceps
-
Incubator (37°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
-
Inoculation of MHA Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension, ensuring it is fully saturated.
-
Remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Antibiotic Disks:
-
Aseptically impregnate sterile filter paper disks with a known amount of this compound solution.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Ensure the disks are pressed down firmly to make complete contact with the agar.
-
Space the disks far enough apart to prevent overlapping of the inhibition zones.
-
-
Incubation and Measurement:
-
Invert the plate and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters using a ruler or calipers. The size of the zone is proportional to the susceptibility of the bacterium to the antibiotic.
-
Bacillus subtilis Biofilm Formation Assay (Crystal Violet Method)
This protocol is used to quantify the effect of this compound on biofilm formation by B. subtilis.
Materials:
-
Bacillus subtilis strain of interest
-
Biofilm-inducing medium (e.g., MSgg medium)
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Plate reader
Procedure:
-
Culture Preparation:
-
Grow an overnight culture of B. subtilis in a suitable broth (e.g., LB broth) at 37°C with shaking.
-
Dilute the overnight culture 1:100 into fresh biofilm-inducing medium.
-
-
Biofilm Induction with this compound:
-
Add 100 µL of the diluted culture to the wells of a 96-well plate.
-
Add this compound to the desired final concentrations to the appropriate wells. Include untreated control wells.
-
Incubate the plate without shaking at 30°C or 37°C for 24-72 hours to allow for biofilm formation.
-
-
Quantification of Biofilm:
-
Carefully discard the planktonic cells by inverting the plate and gently shaking.
-
Wash the wells gently with sterile water or phosphate-buffered saline (PBS) to remove any remaining non-adherent cells. Repeat the wash step 2-3 times.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells again with water until the water runs clear.
-
Dry the plate, for example, by inverting it on a paper towel.
-
Solubilize the stained biofilm by adding 200 µL of 30% acetic acid to each well.
-
Incubate for 15 minutes at room temperature.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 550-590 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key biological pathways and experimental procedures related to the use of this compound in B. subtilis research.
Caption: Dual mechanism of action of this compound in Bacillus subtilis.
Caption: Simplified regulatory network for biofilm formation in B. subtilis.
Caption: Experimental workflow for MIC determination by broth microdilution.
Caption: Workflow for the crystal violet biofilm formation assay.
References
Application Notes and Protocols for Studying Biofilm Formation in Bacteria with Thiocillin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocillin I, a member of the thiazolyl peptide class of antibiotics, has emerged as a valuable chemical tool for investigating the molecular mechanisms of biofilm formation, particularly in Gram-positive bacteria such as Bacillus subtilis.[1][2] Produced by Bacillus cereus, this compound has the unique property of inducing biofilm formation at sub-inhibitory concentrations.[3][4][5] This activity is independent of its antimicrobial action, suggesting that this compound functions as a signaling molecule that triggers a specific developmental pathway leading to biofilm assembly.
These application notes provide detailed protocols for utilizing this compound to study biofilm induction, focusing on quantitative analysis of gene expression and overall biofilm mass.
Mechanism of Action
In Bacillus subtilis, this compound acts as an inducer of the extracellular matrix genes. The expression of the tapA-sipW-tasA operon, which is essential for producing the protein components of the biofilm matrix, is significantly upregulated in the presence of this compound. This induction occurs through a signaling pathway that is independent of the canonical sensor histidine kinases (KinA-E) typically involved in the activation of the master regulator for biofilm formation, Spo0A. This distinct mechanism makes this compound a specific probe for a novel biofilm induction pathway.
A key finding is that the biofilm-inducing capability of thiocillin is separate from its antibiotic properties. A non-bactericidal analog of thiocillin, T4V thiocillin, retains the ability to induce biofilm gene expression to the same extent as the wild-type molecule. This underscores its role as a specific signaling agent rather than a stressor that nonspecifically leads to biofilm formation.
Data Presentation
Table 1: Effect of this compound on Biofilm Gene Expression in Bacillus subtilis
This table summarizes the quantitative effect of a thiocillin variant (YM-266183) on the expression of the PtapA-yfp reporter, indicating the percentage of the bacterial population actively producing biofilm matrix components.
| Treatment Concentration | Time Point | % of PtapA-yfp Expressing Cells (Control - DMSO) | % of PtapA-yfp Expressing Cells (this compound) | Fold Increase |
| 12.5 nM | 4 hours | 34% | 56% | ~1.6x |
| 12.5 nM | 9 hours | 11% | 36-41% | ~3.3-3.7x |
Data sourced from Bleich et al., 2015.
Experimental Protocols
Protocol 1: Quantification of Biofilm Gene Expression using a PtapA-yfp Reporter Strain
This protocol details the use of a Bacillus subtilis strain containing a PtapA-yfp transcriptional fusion to quantify the induction of biofilm matrix gene expression by this compound via flow cytometry.
Materials:
-
Bacillus subtilis strain with PtapA-yfp reporter
-
Luria-Bertani (LB) broth
-
This compound (or variant YM-266183)
-
Dimethyl sulfoxide (DMSO)
-
4% (w/v) paraformaldehyde (PFA)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Culture Preparation: Inoculate the B. subtilis PtapA-yfp reporter strain into LB broth and grow overnight at 37°C with shaking.
-
Sub-culturing and Treatment: Dilute the overnight culture to an OD600 of 0.05 in fresh LB broth. Prepare two sets of cultures: one treated with 12.5 nM this compound (dissolved in DMSO) and a control group treated with an equivalent volume of DMSO.
-
Incubation: Incubate the cultures at 37°C with shaking.
-
Cell Harvesting and Fixation: At desired time points (e.g., 4 and 9 hours), collect cell samples. Centrifuge the samples to pellet the cells, remove the supernatant, and resuspend the cells in 4% PFA. Incubate for 20 minutes at room temperature to fix the cells.
-
Washing and Storage: Wash the fixed cells twice with PBS and resuspend in PBS. The samples can be stored at 4°C until analysis.
-
Sonication: Prior to flow cytometry, briefly sonicate the samples to disrupt cell clumps.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the YFP fluorescence of individual cells. Gate on the bacterial population based on forward and side scatter. Quantify the percentage of YFP-positive cells in both the thiocillin-treated and control populations.
Protocol 2: Quantification of Total Biofilm Mass using Crystal Violet Staining
This protocol describes a standard method to quantify the overall biofilm mass in a 96-well plate format following induction with this compound.
Materials:
-
Bacillus subtilis wild-type strain
-
Biofilm-inducing medium (e.g., MSgg)
-
This compound
-
DMSO
-
96-well flat-bottomed polystyrene plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Plate reader
Procedure:
-
Inoculum Preparation: Grow an overnight culture of B. subtilis in a suitable broth (e.g., LB) at 37°C.
-
Plate Setup: Dilute the overnight culture 1:100 in MSgg medium. In a 96-well plate, add 100 µL of the diluted culture to each well.
-
Treatment: Add this compound to the desired final concentrations to the test wells. Include a DMSO control. Also, include wells with sterile medium as a negative control for contamination and background staining.
-
Incubation: Cover the plate and incubate at 30°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells twice with 200 µL of deionized water to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Final Washing: Remove the crystal violet solution and wash the wells thoroughly with deionized water until the water runs clear.
-
Drying: Invert the plate and tap it on a paper towel to remove excess water. Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 15 minutes at room temperature, with gentle shaking if necessary.
-
Quantification: Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at 570 nm (OD570) using a plate reader. The absorbance is proportional to the biofilm mass.
Visualizations
Caption: Proposed signaling pathway for this compound-induced biofilm formation in B. subtilis.
Caption: Experimental workflow for PtapA-yfp reporter assay.
Caption: Experimental workflow for Crystal Violet biofilm assay.
References
- 1. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Thiopeptide antibiotics stimulate biofilm formation in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biofilm formation by Bacillus subtilis is altered in the presence of pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiopeptide antibiotics stimulate biofilm formation in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Synergy Screening of Thiocillin I using a Checkerboard Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria necessitates innovative therapeutic strategies, among which combination therapy is a promising approach. Synergistic antimicrobial combinations, where the combined effect is greater than the sum of individual effects, can increase efficacy, lower required dosages to reduce toxicity, and combat the development of resistance. Thiocillin I is a potent thiopeptide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] Primarily active against Gram-positive bacteria, including resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA), this compound is a compelling candidate for synergy studies.[3][4]
The checkerboard assay is a robust and widely used in vitro method to quantitatively assess the interactions between two antimicrobial agents.[5] This application note provides a detailed protocol for performing a checkerboard assay to evaluate the synergistic potential of this compound with other antimicrobial agents against clinically relevant Gram-positive bacteria.
Principle of the Checkerboard Assay
The checkerboard method involves a two-dimensional titration of two compounds in a 96-well microtiter plate. Serial dilutions of this compound are prepared along the x-axis, while a second compound (e.g., a cell wall inhibitor like a β-lactam or vancomycin) is serially diluted along the y-axis. Each well is then inoculated with a standardized bacterial suspension. After incubation, the wells are assessed for bacterial growth. The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index, which categorizes the combination as synergistic, additive, indifferent, or antagonistic.
Materials and Reagents
-
This compound (powder)
-
Compound B (second antimicrobial agent)
-
Gram-positive bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl Sulfoxide (DMSO) or other appropriate solvent (Ethanol, Methanol)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette (8- or 12-channel)
-
Single-channel pipettes
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or microplate reader (for OD600 measurements)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
Experimental Protocols
A critical prerequisite for the checkerboard assay is the determination of the Minimum Inhibitory Concentration (MIC) for each compound individually.
Protocol 1: MIC Determination by Broth Microdilution
-
Preparation of Stock Solutions:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Prepare a stock solution of Compound B in an appropriate solvent.
-
Note: Stock solutions should be prepared at a concentration at least 10 times the highest concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-4 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Plate Setup:
-
Dispense 50 µL of CAMHB into wells of columns 2-12 of a 96-well plate.
-
Add 100 µL of the working stock solution of the antibiotic (e.g., this compound) to column 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing this process across to column 10. Discard the final 50 µL from column 10.
-
Column 11 serves as the growth control (no antibiotic).
-
Column 12 serves as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to wells in columns 1-11. The final volume in each well will be 100 µL.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. This can be determined by visual inspection or by using a microplate reader.
-
Protocol 2: Checkerboard Synergy Assay
-
Plate Preparation:
-
Based on the predetermined MICs, prepare working stock solutions of this compound (Drug A) and Compound B at 4x the highest desired concentration in CAMHB.
-
Add 100 µL of CAMHB to all wells of a 96-well plate except for well A1.
-
Add 200 µL of the 4x working stock of Drug B to well A1. Serially dilute 100 µL of Drug B down the A column (from A1 to G1). Discard the final 100 µL from well G1. This creates a concentration gradient for Drug B in the first column.
-
Transfer 50 µL from each well of column 1 to the corresponding wells in columns 2 through 11.
-
Add 100 µL of the 4x working stock of Drug A (this compound) to all wells in row H (H1-H11). Serially dilute 100 µL of Drug A across row H (from H1 to H10). Discard the final 100 µL from H10. This creates a concentration gradient for Drug A in the bottom row.
-
Transfer 50 µL from each well of row H to the corresponding wells in the rows above (G through A).
-
The plate now contains various combinations of Drug A and Drug B. Row H contains Drug A alone, Column 11 contains Drug B alone, and well H12 is the growth control.
-
-
Inoculation and Incubation:
-
Prepare the bacterial inoculum as described in the MIC determination protocol (final density of ~5 x 10⁵ CFU/mL).
-
Add 100 µL of the bacterial inoculum to all wells except the sterility control.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Data Analysis and Presentation
The interaction between this compound and the second compound is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index (FICI).
-
Determine the FIC for each drug:
-
FIC of Drug A (this compound) = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate the FICI:
-
FICI = FIC of Drug A + FIC of Drug B.
-
The FICI is calculated for each well that shows no bacterial growth. The lowest FICI value is reported as the result of the interaction.
Table 1: Interpretation of FICI Values
| FICI Value | Interpretation |
|---|---|
| ≤ 0.5 | Synergy |
| > 0.5 to 1.0 | Additive |
| > 1.0 to 4.0 | Indifference |
| > 4.0 | Antagonism |
Table 2: Example Data Presentation for MIC Determination
| Compound | Test Organism | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus ATCC 29213 | 0.5 |
| Vancomycin | S. aureus ATCC 29213 | 1.0 |
Table 3: Example Data Presentation for Checkerboard Synergy Results
| Combination | Test Organism | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI | Interpretation |
|---|---|---|---|---|---|---|
| This compound | S. aureus ATCC 29213 | 0.5 | 0.125 | 0.25 | 0.5 | Synergy |
| Vancomycin | | 1.0 | 0.25 | 0.25 | | |
Visualizations
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Logic for interpreting Fractional Inhibitory Concentration Index (FICI) values.
Conclusion
The checkerboard assay is a powerful and efficient method for screening and quantifying the synergistic potential of this compound with other antimicrobial agents. This protocol provides a standardized framework for researchers to identify novel combination therapies. Such findings are crucial for developing more effective treatments against challenging Gram-positive pathogens and represent a key step in the preclinical evaluation of new therapeutic regimens.
References
Application Notes and Protocols for Thiocillin I Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocillin I is a thiopeptide antibiotic belonging to a class of ribosomally synthesized and post-translationally modified peptides (RiPPs). It exhibits potent activity primarily against Gram-positive bacteria by inhibiting protein synthesis. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in experimental settings, including antimicrobial susceptibility testing, mechanism of action studies, and drug screening assays. These application notes provide detailed protocols for the preparation, storage, and quality control of this compound stock solutions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the accurate preparation of stock solutions and for understanding its handling requirements.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄₈H₄₉N₁₃O₁₀S₆ | [1] |
| Molecular Weight | 1160.4 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity (Typical) | >95% by HPLC | [1] |
| Solubility | Soluble in DMSO, DMF, ethanol, and methanol. Poor solubility in water. | [1] |
| Long-term Storage (Solid) | -20°C | |
| Stock Solution Storage | -20°C in aliquots |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is a common starting point for subsequent dilutions to working concentrations for various assays.
Materials:
-
This compound (solid powder)
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (amber or wrapped in foil)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing this compound: Accurately weigh out 1.16 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 100 µL of anhydrous/sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light degradation.
-
Storage: Store the aliquots at -20°C. Under these conditions, the stock solution is generally stable for up to one month.
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or buffer.
Important Consideration: The final concentration of DMSO in the experimental setup should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium or buffer with the same final concentration of DMSO) should be included in all experiments.
Quality Control
To ensure the integrity and activity of the prepared this compound stock solutions, the following quality control measures are recommended:
-
Purity and Identity Confirmation: The purity and identity of the solid this compound should be confirmed upon receipt from the supplier, typically through High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) data provided in the certificate of analysis.
-
Concentration Verification: The concentration of the stock solution can be verified using a validated HPLC method with a standard curve of known this compound concentrations.
-
Stability Assessment: The stability of the stock solution over time can be monitored by periodically analyzing an aliquot using HPLC to check for the appearance of degradation products.
-
Functional Assay: The biological activity of the stock solution can be confirmed by performing a minimal inhibitory concentration (MIC) assay against a susceptible bacterial strain, such as Bacillus subtilis or Staphylococcus aureus. The obtained MIC value should be consistent with previously reported values.
Table 2: Reported Minimum Inhibitory Concentration (MIC) Values for this compound
| Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus 1974149 | 2 | |
| Enterococcus faecalis 1674621 | 0.5 | |
| Bacillus subtilis ATCC 6633 | 4 | |
| Streptococcus pyogenes 1744264 | 0.5 | |
| Bacillus subtilis | 0.2 - 3.13 | |
| Streptococcus pneumoniae | 0.2 - 3.13 |
Mechanism of Action and Experimental Workflow Diagrams
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its antibacterial effect by targeting the bacterial ribosome and inhibiting protein synthesis. Specifically, it binds to the 50S ribosomal subunit in a cleft formed by the N-terminal domain of ribosomal protein L11 and helices H43/H44 of the 23S rRNA. This binding event interferes with the function of translational GTPases, such as elongation factor G (EF-G), thereby blocking the translocation step of elongation.
Caption: Mechanism of action of this compound.
Experimental Workflow: Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
References
Application Notes: Thiocillin I in Gram-positive Bacteria Research
Introduction
Thiocillin I is a member of the thiopeptide class of antibiotics, a group of ribosomally synthesized and post-translationally modified peptides known for their potent activity against a wide range of Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Produced by various soil and marine microorganisms like Bacillus cereus, these natural products represent a promising area of research for developing new therapeutic agents.[1][3] this compound's complex structure, featuring a central pyridine ring decorated with multiple thiazole groups and a macrocyclic peptide ring, is crucial for its biological activity.[3] Its primary mechanism of action involves the inhibition of bacterial protein synthesis, making it a valuable tool for studying this essential cellular process and for screening potential new antibacterial drugs.
Mechanism of Action
This compound exerts its bactericidal effect by targeting the bacterial ribosome. Specifically, it binds with high affinity to a cleft on the 50S ribosomal subunit formed by the 23S rRNA and ribosomal protein L11. This binding event physically obstructs the GTPase-associated center, a critical site for the function of elongation factors.
The binding of this compound disrupts the activity of Elongation Factor G (EF-G), which is responsible for the translocation of tRNA and mRNA after peptide bond formation. By preventing EF-G from productively docking onto the ribosome, this compound effectively halts the elongation phase of protein synthesis, leading to the cessation of bacterial growth and eventual cell death. This targeted action on a highly conserved bacterial component makes it a potent inhibitor.
Quantitative Data: In Vitro Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive bacterial strains, demonstrating its potent antibacterial activity.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus 1974149 | 2 | |
| Staphylococcus aureus (MRSA) COL | < 0.03 - 0.1 | |
| Staphylococcus aureus (MRSA) MW2 | < 0.03 - 0.1 | |
| Staphylococcus aureus (MRSA) USA 300 | 0.13 (130 ng/mL) | |
| Enterococcus faecalis 1674621 | 0.5 | |
| Enterococcus faecalis (Vancomycin-Resistant) | More potent than comparator antibiotics | |
| Bacillus subtilis ATCC 6633 | 4 | |
| Bacillus subtilis 168 | 0.2 - 0.9 | |
| Streptococcus pyogenes 1744264 | 0.5 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol details the method for determining the MIC of this compound against Gram-positive bacteria using the broth microdilution technique in a 96-well plate format.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Gram-positive bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (35-37°C)
-
0.5 McFarland turbidity standard
Procedure:
-
Bacterial Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or CAMHB. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Antibiotic Dilution Series: a. Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate. b. For example, add 100 µL of CAMHB to wells 2 through 11 in a single row. c. Add 200 µL of the starting this compound concentration to well 1. d. Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial transfer to well 10. Discard 100 µL from well 10. Well 11 will serve as the positive control (no antibiotic). e. Well 12 will be the negative control (media only, no bacteria).
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum (from step 1d) to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.
-
Result Interpretation: a. Following incubation, determine the MIC by visually inspecting the wells for bacterial growth (indicated by turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth. For bacteriostatic antibiotics, disregard pinpoint growth at the bottom of the well.
Protocol 2: Antibacterial Susceptibility Testing via Disk Diffusion (Kirby-Bauer) Assay
This method provides a qualitative assessment of a bacterium's susceptibility to this compound.
Materials:
-
Sterile paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Gram-positive bacterial strain of interest
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Forceps
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation: a. Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in Protocol 1, step 1a-c.
-
Disk Preparation: a. Aseptically apply a known amount of this compound solution to sterile paper disks and allow them to dry completely. For example, apply 8 µg of this compound per disk.
-
Plate Inoculation: a. Dip a sterile swab into the adjusted bacterial suspension, removing excess liquid by pressing it against the inside of the tube. b. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth. c. Allow the plate to dry for 3-5 minutes.
-
Disk Application: a. Using sterile forceps, place the prepared this compound-impregnated disks onto the surface of the inoculated MHA plate. b. Gently press each disk to ensure complete contact with the agar.
-
Incubation: a. Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Result Interpretation: a. Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters. b. The size of the zone correlates with the susceptibility of the bacterium to this compound. A larger zone indicates greater susceptibility. Compare results with control strains or established breakpoints if available.
References
Application of Thiocillin I in Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Thiocillin I is a potent thiopeptide antibiotic belonging to the thiazolylpeptide family of natural products.[1] Originally isolated from Bacillus cereus, it exhibits significant bactericidal activity, primarily against Gram-positive bacteria. Its intricate molecular structure, featuring a trithiazolylpyridine core, is responsible for its unique mechanism of action and makes it a compelling subject for drug discovery research.[2]
The primary molecular target of this compound is the bacterial ribosome.[2][3] Specifically, it binds to the 50S ribosomal subunit in a cleft formed by the 23S rRNA and the ribosomal protein L11. This binding event interferes with the translocation step of protein synthesis by preventing the productive binding of elongation factor G (EF-G) to the ribosome. This targeted inhibition of a crucial cellular process underscores its potential as an antibacterial agent.
Recent research has expanded the potential applications of this compound by demonstrating its activity against certain Gram-negative bacteria, such as Pseudomonas aeruginosa. This activity is facilitated by a "Trojan horse" mechanism, where this compound hijacks the ferrioxamine siderophore receptor (FoxA) for uptake into the bacterial cell. This finding opens new avenues for developing this compound and its analogs to combat multidrug-resistant Gram-negative pathogens.
Beyond its antibacterial properties, the unique biosynthesis of this compound, involving extensive post-translational modifications of a precursor peptide, offers opportunities for bioengineering and the creation of novel analogs with improved pharmacokinetic and pharmacodynamic properties. The total synthesis of this compound has also been achieved, paving the way for medicinal chemistry efforts to explore its structure-activity relationships.
Quantitative Data
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus 1974149 | 2 |
| Enterococcus faecalis 1674621 | 0.5 |
| Bacillus subtilis ATCC 6633 | 4 |
| Streptococcus pyogenes 1744264 | 0.5 |
Data sourced from MedchemExpress.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the determination of the MIC of this compound using the broth microdilution method.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes. The final concentrations should typically range from 0.06 to 64 µg/mL.
-
-
Inoculation of Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a sterile 96-well microtiter plate.
-
Add 100 µL of the highest concentration of this compound to the first well of each row to be tested and mix.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control well.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.
-
In Vitro Translation Inhibition Assay
This protocol describes a method to assess the inhibitory effect of this compound on bacterial protein synthesis using a coupled transcription-translation system.
Materials:
-
Bacterial S30 extract system (e.g., from E. coli)
-
DNA template encoding a reporter protein (e.g., luciferase or GFP) under the control of a T7 promoter
-
Amino acid mixture (including a radiolabeled amino acid like ³⁵S-methionine)
-
This compound at various concentrations
-
TCA (trichloroacetic acid)
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
On ice, combine the S30 extract, amino acid mixture, and the DNA template in a microcentrifuge tube.
-
Add this compound at a range of final concentrations to be tested. Include a no-drug control and a positive control inhibitor (e.g., chloramphenicol).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours to allow for transcription and translation.
-
-
Protein Precipitation:
-
Stop the reaction by adding an equal volume of cold 10% TCA.
-
Incubate on ice for 30 minutes to precipitate the newly synthesized proteins.
-
-
Quantification:
-
Collect the precipitate by filtration through a glass fiber filter.
-
Wash the filter with 5% TCA and then with ethanol.
-
Dry the filter and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits protein synthesis by 50%.
-
Ribosome Binding Assay
This protocol outlines a filter binding assay to demonstrate the direct interaction of this compound with bacterial ribosomes. A radiolabeled version of this compound would be ideal for this assay; however, if unavailable, a competition assay with a known radiolabeled ribosome-binding antibiotic can be performed. The following protocol describes a direct binding assay.
Materials:
-
Purified 70S bacterial ribosomes
-
Radiolabeled this compound (e.g., ³H- or ¹⁴C-labeled)
-
Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, β-mercaptoethanol)
-
Nitrocellulose membranes (0.45 µm pore size)
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Binding Reaction:
-
In a microcentrifuge tube, combine purified 70S ribosomes with increasing concentrations of radiolabeled this compound in the binding buffer.
-
To determine non-specific binding, include a set of reactions with a large excess of unlabeled this compound.
-
-
Incubation:
-
Incubate the mixture at 37°C for 30 minutes to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the reaction mixture through a nitrocellulose membrane under vacuum. Ribosome-bound this compound will be retained on the membrane, while unbound this compound will pass through.
-
Wash the membrane quickly with cold binding buffer to remove any remaining unbound ligand.
-
-
Quantification:
-
Place the dried membrane in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to determine the specific binding at each concentration.
-
Analyze the data to determine the binding affinity (e.g., Kd) of this compound for the ribosome.
-
Visualizations
References
Thiocillin I: A Novel Tool for Investigating Siderophore-Mediated Uptake
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocillin I is a thiopeptide antibiotic isolated from Bacillus cereus.[1] While historically recognized for its activity against Gram-positive bacteria, recent studies have unveiled its potent activity against Gram-negative pathogens such as Pseudomonas aeruginosa under iron-limiting conditions.[2][3] This has opened new avenues for its use as a molecular probe to investigate bacterial iron acquisition systems, specifically siderophore-mediated uptake pathways. These pathways are crucial for bacterial survival and virulence, making them attractive targets for novel antimicrobial strategies.
This document provides detailed application notes and protocols for utilizing this compound to investigate and characterize siderophore-mediated uptake in bacteria.
Mechanism of Action and Siderophore Uptake
This compound inhibits bacterial growth by targeting the ribosome and interfering with protein translation.[2][3] Its ability to traverse the outer membrane of Gram-negative bacteria is facilitated by a "Trojan horse" mechanism, where it hijacks specific siderophore uptake systems. Siderophores are small, high-affinity iron-chelating molecules secreted by bacteria to scavenge iron from the environment. The bacteria then actively transport the iron-laden siderophores back into the cell through specific outer membrane receptors.
Crucially, research has demonstrated that this compound, along with the related thiopeptide micrococcin, utilizes the ferrioxamine receptor (FoxA) for its uptake into P. aeruginosa. This uptake is an active process that depends on the TonB-ExbBD energy-transducing system, which couples the proton motive force of the inner membrane to the transport process at the outer membrane.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool for several key research areas:
-
Elucidating Siderophore Uptake Pathways: this compound can be used to identify and characterize the function of specific siderophore receptors in various bacterial species.
-
Screening for Inhibitors of Siderophore Transport: By monitoring the activity of this compound, researchers can screen for small molecules that inhibit siderophore uptake, potentially leading to new antibiotic adjuvants.
-
Validating Siderophore Receptors as Drug Targets: The targeted uptake of this compound via the FoxA receptor reinforces the potential of siderophore receptors as targets for the development of novel "Trojan horse" antibiotics.
-
Investigating the TonB-ExbBD System: The dependence of this compound uptake on this energy-transducing system allows for its use in studies aimed at understanding the mechanics of this crucial transport machinery.
Experimental Protocols
Here, we provide detailed protocols for key experiments to investigate the siderophore-mediated uptake of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in Iron-Depleted Media
To accurately assess the activity of this compound, which relies on siderophore receptors often induced under low-iron conditions, it is essential to perform susceptibility testing in iron-depleted media.
Materials:
-
This compound
-
Bacterial strain of interest (e.g., P. aeruginosa PA14)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
2,2'-bipyridyl (iron chelator)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Iron-Depleted Medium: Prepare CAMHB according to the manufacturer's instructions. To create iron-limiting conditions, supplement the broth with 2,2'-bipyridyl to a final concentration of 100-200 µM.
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the iron-depleted CAMHB in a 96-well plate. The final volume in each well should be 100 µL, and the concentration range should be sufficient to determine the MIC.
-
Prepare Bacterial Inoculum: Grow the bacterial strain overnight in iron-depleted CAMHB. Dilute the overnight culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh iron-depleted CAMHB.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well of the 96-well plate containing the serially diluted this compound. This will bring the final volume in each well to 200 µL. Include a positive control (bacteria in media without antibiotic) and a negative control (media only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a plate reader.
Protocol 2: Checkerboard Assay to Assess Synergy with Iron Chelators
This assay is used to determine if the antimicrobial activity of this compound is enhanced by the presence of an iron chelator, which would further support the role of iron uptake pathways in its mechanism.
Materials:
-
This compound
-
Iron chelator (e.g., deferasirox, 2,2'-bipyridyl)
-
Bacterial strain of interest
-
Iron-depleted CAMHB
-
96-well microtiter plates
Procedure:
-
Prepare Drug Dilutions:
-
Along the x-axis of a 96-well plate, prepare two-fold serial dilutions of this compound in iron-depleted CAMHB.
-
Along the y-axis, prepare two-fold serial dilutions of the iron chelator.
-
-
Combine Drugs: In the wells of the plate, combine the dilutions of this compound and the iron chelator. The final volume in each well should be 100 µL.
-
Inoculation: Prepare and add the bacterial inoculum as described in Protocol 1.
-
Incubation and Analysis: Incubate the plate and determine the MIC of each compound alone and in combination. The interaction is assessed by calculating the Fractional Inhibitory Concentration (FIC) index.
Protocol 3: Susceptibility Testing with Siderophore Receptor Mutants
This is a critical experiment to definitively identify the receptor responsible for this compound uptake.
Materials:
-
This compound
-
Wild-type bacterial strain (e.g., P. aeruginosa PA14)
-
A panel of isogenic mutants, each lacking a specific siderophore receptor (e.g., ΔfoxA, ΔfpvA, etc.)
-
Iron-depleted CAMHB
-
96-well microtiter plates
Procedure:
-
MIC Determination for Each Strain: Following the procedure in Protocol 1, determine the MIC of this compound for the wild-type strain and each of the siderophore receptor mutant strains.
-
Data Analysis: Compare the MIC values obtained for the mutant strains to that of the wild-type. A significant increase in the MIC for a particular mutant (e.g., >8-fold) indicates that the deleted receptor is likely involved in the uptake of this compound. For instance, a significantly higher MIC for the ΔfoxA mutant compared to the wild-type would strongly suggest that FoxA is the primary transporter for this compound.
Quantitative Data Summary
| Compound | Organism | MIC (µg/mL) in Iron-Rich Medium | MIC (µg/mL) in Iron-Depleted Medium | Reference |
| This compound | P. aeruginosa PA14 | >128 | 4-8 | |
| Micrococcin P1 | P. aeruginosa PA14 | >128 | 8-16 |
| Strain | Relevant Genotype | This compound MIC (µg/mL) in Iron-Depleted Medium | Interpretation | Reference |
| P. aeruginosa PA14 | Wild-type | 4-8 | Susceptible | |
| P. aeruginosa PA14 | ΔfoxA | >128 | Resistant; FoxA is required for uptake | |
| P. aeruginosa PA14 | ΔfpvA | 4-8 | Susceptible; FpvA is not required for uptake |
Visualizations
References
Troubleshooting & Optimization
Thiocillin I Stability: A Technical Support Resource for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the thiopeptide antibiotic, Thiocillin I, in various common laboratory solvents and media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: this compound exhibits good solubility in several organic solvents. For stock solutions, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol are recommended.[1] It has poor solubility in water. For long-term storage of solid this compound, a temperature of -20°C is advised.[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as DMSO or methanol to a desired concentration, for example, 10 mM. It is recommended to prepare fresh solutions for optimal results. If storage of the stock solution is necessary, it should be aliquoted and stored at -20°C to minimize freeze-thaw cycles. While some compounds in DMSO are stable for extended periods at room temperature, storage at lower temperatures is a general best practice to ensure integrity.
Q3: What is the expected stability of this compound in different solvents under various storage conditions?
A3: The stability of this compound is dependent on the solvent, storage temperature, and exposure to light. The following table provides an overview of the expected stability based on general knowledge of thiopeptide antibiotics. Note: This data is illustrative and should be confirmed by specific in-house stability studies.
| Solvent/Medium | Storage Condition | Expected Stability (Time to 10% Degradation) | Potential Degradation Products |
| DMSO | Room Temperature (20-25°C), Light Protected | Weeks to Months | Oxidation products, dimers |
| 4°C, Light Protected | Several Months | Minimal degradation | |
| -20°C, Light Protected | > 1 Year | Negligible degradation | |
| Methanol | Room Temperature (20-25°C), Light Protected | Days to Weeks | Solvolysis and oxidation products |
| 4°C, Light Protected | Weeks | Slow degradation | |
| -20°C, Light Protected | Months | Minimal degradation | |
| Aqueous Buffer (pH 7.4) | Room Temperature (20-25°C), Light Protected | Hours to Days | Hydrolysis products |
| 4°C, Light Protected | Days | Slow hydrolysis | |
| Aqueous Buffer (Acidic, pH < 5) | Room Temperature (20-25°C), Light Protected | More stable than neutral pH | Slower hydrolysis |
| Aqueous Buffer (Alkaline, pH > 8) | Room Temperature (20-25°C), Light Protected | Rapid degradation | Accelerated hydrolysis and rearrangement products |
Q4: How does pH affect the stability of this compound in aqueous media?
A4: Like many peptide-based antibiotics, the stability of this compound in aqueous solutions is significantly influenced by pH. Generally, thiopeptides exhibit greater stability in acidic to neutral conditions and are more prone to degradation under alkaline conditions.[2][3][4] Hydrolysis of the peptide backbone and modifications to the thiazole rings are common degradation pathways at basic pH. For experiments in aqueous buffers, it is recommended to use freshly prepared solutions and maintain a pH below 8.
Q5: Is this compound sensitive to light?
A5: Thiopeptide antibiotics can be sensitive to light. The sulfur-containing thiazole rings and dehydroamino acid residues are susceptible to photo-oxidation. Therefore, it is crucial to protect this compound, both in solid form and in solution, from direct light exposure. Use amber vials or wrap containers with aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | Degradation of this compound stock solution. | Prepare fresh stock solutions. If using a stored solution, verify its integrity by HPLC. Ensure proper storage conditions (-20°C, protected from light). |
| Incompatibility with experimental medium. | Check the pH of your medium. If it is alkaline, consider buffering to a neutral or slightly acidic pH if the experimental design allows. Minimize the time this compound is in the aqueous medium before use. | |
| Appearance of extra peaks in HPLC analysis | Degradation of the this compound sample. | This indicates the presence of degradation products. Refer to the stability table for potential causes (e.g., solvent, temperature, light exposure, pH). Analyze the sample promptly after preparation. |
| Contamination of the sample or solvent. | Use high-purity solvents and clean labware. Run a blank solvent injection to check for contaminants. | |
| Precipitation of this compound in aqueous buffer | Poor aqueous solubility. | This compound has poor water solubility. When diluting a stock solution into an aqueous buffer, ensure the final concentration of the organic solvent is sufficient to maintain solubility, but low enough not to affect your experiment. Sonication may aid in dissolution. |
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of this compound in Solution
This protocol outlines a general method for assessing the stability of this compound in a chosen solvent over time.
1. Materials:
- This compound (solid)
- High-purity solvents (e.g., DMSO, Methanol)
- Aqueous buffer of desired pH
- HPLC system with UV detector
- Analytical C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Volumetric flasks and pipettes
- Amber vials
2. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
3. Sample Preparation for Stability Study:
- Dilute the stock solution with the same solvent or a different medium (e.g., aqueous buffer) to a final working concentration (e.g., 100 µg/mL).
- Aliquot the solution into several amber vials for analysis at different time points.
4. Storage Conditions:
- Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C), ensuring protection from light.
5. HPLC Analysis:
- At each time point (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a vial and analyze the sample by HPLC.
- HPLC Conditions (Example):
- Mobile Phase: Acetonitrile:Methanol (50:50, v/v)
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 279 nm
- Injection Volume: 10 µL
- Column Temperature: Ambient
- Record the peak area of this compound.
6. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
- Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.
1. Acid Hydrolysis:
- Dissolve this compound in a solution of 0.1 M HCl.
- Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
- Neutralize the solution before HPLC analysis.
2. Base Hydrolysis:
- Dissolve this compound in a solution of 0.1 M NaOH.
- Incubate at room temperature for a shorter period (e.g., 2-4 hours) due to expected rapid degradation.
- Neutralize the solution before HPLC analysis.
3. Oxidative Degradation:
- Dissolve this compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).
- Incubate at room temperature, protected from light, for a defined period (e.g., 24 hours).
- Analyze by HPLC.
4. Thermal Degradation:
- Store solid this compound in an oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours).
- Dissolve the stressed solid in a suitable solvent for HPLC analysis.
5. Photolytic Degradation:
- Expose a solution of this compound in a photostable, transparent container to a light source (e.g., UV lamp at 254 nm or a combination of UV and visible light) for a defined period.
- Keep a control sample wrapped in aluminum foil to protect it from light.
- Analyze both samples by HPLC.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Plausible degradation pathways for this compound.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. pH Dependent Antimicrobial Peptides and Proteins, Their Mechanisms of Action and Potential as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The affect of pH and bacterial phenotypic state on antibiotic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Water Solubility of Thiocillin I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor water solubility of Thiocillin I.
Frequently Asked Questions (FAQs)
1. What are the known solubility properties of this compound?
This compound is a thiopeptide antibiotic with poor water solubility.[1][2][3] It is, however, soluble in several organic solvents, including ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][3]
2. What are the primary strategies for improving the water solubility of poorly soluble peptides like this compound?
Several strategies can be employed to enhance the aqueous solubility of hydrophobic peptides. These can be broadly categorized as:
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Physical Modifications: These methods alter the physical properties of the drug substance to improve dissolution. Key techniques include particle size reduction (e.g., nanosuspensions) and the use of solid dispersions.
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Chemical Modifications: This approach involves structurally modifying the peptide to introduce more hydrophilic moieties. This can include the synthesis of more soluble analogs or the creation of prodrugs.
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Formulation Approaches: These strategies involve the use of excipients to improve solubility in a formulation. Common methods include the use of co-solvents, cyclodextrin complexation, and self-emulsifying drug delivery systems (SEDDS).
3. Has the development of more soluble analogs of thiopeptides been successful?
Yes, the development of thiopeptide analogs with improved pharmaceutical properties, including better water solubility, has been a successful strategy. For instance, LFF571, a semi-synthetic analog of the thiopeptide GE2270A, was developed with enhanced aqueous solubility and has entered clinical trials. This demonstrates the potential of chemical modification to overcome the solubility challenges of this class of antibiotics.
4. What are co-solvents and how can they be used for this compound?
Co-solvents are water-miscible organic solvents that can be used to increase the solubility of poorly soluble drugs in aqueous solutions. For this compound, which is known to be soluble in DMSO and ethanol, a co-solvent system can be prepared by first dissolving the compound in a minimal amount of the organic solvent and then slowly diluting it with an aqueous buffer to the desired final concentration. Care must be taken to avoid precipitation of the peptide during dilution.
5. How does cyclodextrin complexation work to improve solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like this compound, within their hydrophobic core, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to dissolve in aqueous media, thereby increasing the overall solubility of the guest molecule.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound precipitates when diluting a stock solution in organic solvent with aqueous buffer. | The concentration of the organic solvent is too low in the final solution to maintain solubility. The peptide is "crashing out" of solution. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent in the final solution. Note: Ensure the final solvent concentration is compatible with your experimental assay. 3. Add the aqueous buffer to the organic stock solution very slowly while vortexing. |
| The solubility of this compound is too low for our in vitro assay. | The inherent poor aqueous solubility of the native compound limits the achievable concentration. | 1. Use a Co-solvent System: Prepare a stock solution in 100% DMSO and dilute it in the assay medium to a final DMSO concentration of 1-5%. 2. Cyclodextrin Complexation: Prepare an inclusion complex of this compound with a suitable cyclodextrin (e.g., HP-β-CD) to enhance its aqueous solubility. 3. Nanosuspension: Formulate this compound as a nanosuspension to increase its surface area and dissolution rate. |
| We are observing inconsistent results in our biological assays. | This could be due to partial precipitation of this compound in the assay medium, leading to variability in the effective concentration. | 1. Visually inspect the assay wells for any signs of precipitation. 2. Centrifuge the stock solution before use to pellet any undissolved material. 3. Consider using a formulation approach (co-solvent, cyclodextrin) to ensure complete solubilization at the desired concentration. |
| We need to prepare a high-concentration stock of this compound in an aqueous-based formulation. | The limited solubility of this compound makes this challenging with simple aqueous buffers. | 1. Solid Dispersion: Prepare a solid dispersion of this compound in a hydrophilic polymer. This can then be dissolved in water to achieve a higher concentration than the free drug alone. 2. pH Modification: Although information on the pI of this compound is not readily available, systematically testing the solubility at different pH values may identify a range where it is more soluble. |
Quantitative Data Summary
Currently, specific quantitative data on the solubility enhancement of this compound using various methods is not widely published. The following table provides a general overview of the potential for each technique based on studies with other poorly soluble compounds.
| Method | Typical Fold Increase in Solubility | Key Considerations |
| Co-solvents | 2 to 100-fold | Dependent on the co-solvent and its concentration. Potential for solvent toxicity in biological assays. |
| Cyclodextrin Complexation | 2 to 1000-fold | Depends on the type of cyclodextrin and the binding affinity with the drug. |
| Nanosuspension | N/A (improves dissolution rate) | Increases surface area, leading to faster dissolution and potentially higher apparent solubility. |
| Solid Dispersion | 10 to 200-fold | Depends on the polymer carrier and the drug-to-polymer ratio. |
| Chemical Modification (Analogs) | Highly variable | Can lead to significant improvements in intrinsic solubility. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by High-Pressure Homogenization
This protocol provides a general method for preparing a nanosuspension of a poorly soluble drug like this compound.
-
Preparation of Pre-suspension:
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Disperse 1% (w/v) of this compound and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188 or Tween 80) in sterile water.
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Stir the mixture with a magnetic stirrer for 30 minutes to ensure uniform wetting of the drug particles.
-
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High-Shear Homogenization:
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Subject the pre-suspension to high-shear homogenization at 10,000 rpm for 15 minutes to reduce the particle size to the low micrometer range.
-
-
High-Pressure Homogenization:
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Process the resulting suspension through a high-pressure homogenizer at 1500 bar for 20-30 cycles.
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Collect the nanosuspension and store it at 4°C.
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Characterization:
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Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
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Assess the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
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Determine the concentration of this compound in the nanosuspension using a validated analytical method such as HPLC.
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Protocol 2: Preparation of a this compound Solid Dispersion by the Solvent Evaporation Method
This protocol describes a common method for preparing a solid dispersion.
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Solution Preparation:
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Dissolve this compound and a hydrophilic carrier polymer (e.g., polyvinylpyrrolidone (PVP) K30 or polyethylene glycol (PEG) 6000) in a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and methanol). A typical drug-to-polymer ratio to start with is 1:5 (w/w).
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Stir the solution until both components are fully dissolved.
-
-
Solvent Evaporation:
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Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
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Continue the evaporation until a dry film is formed on the inside of the flask.
-
-
Drying and Pulverization:
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Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
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Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.
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Sieve the resulting powder to obtain a uniform particle size.
-
-
Characterization:
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Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of this compound.
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Determine the drug content and dissolution rate of the solid dispersion compared to the pure drug.
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Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for quantifying this compound in solubility studies and formulation development.
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Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is a common starting point for peptide analysis. The exact gradient will need to be optimized.
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Stationary Phase: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a scan from 200-400 nm should be performed to find the optimal wavelength).
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Injection Volume: 10-20 µL.
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Standard Curve: Prepare a standard curve of this compound in the mobile phase or a suitable solvent to determine the concentration in unknown samples.
Visualizations
Caption: Workflow for Nanosuspension Preparation.
Caption: Strategies to Overcome Poor Solubility.
References
Troubleshooting unexpected results in Thiocillin I MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in Thiocillin I Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues in a question-and-answer format to help you identify and resolve potential problems in your this compound MIC assays.
Q1: My MIC values for this compound are consistently higher than expected or vary significantly between experiments. What are the potential causes?
A1: Inconsistent or unexpectedly high MIC values for this compound can stem from several factors, ranging from reagent preparation to procedural inconsistencies. Here are the primary areas to investigate:
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This compound Solubility and Preparation:
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Problem: this compound, like other thiopeptides, has poor aqueous solubility. Improper dissolution can lead to a lower effective concentration of the antibiotic in your assay.
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Solution: It is recommended to dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a stock solution. One study reported no solubility issues with concentrations ranging from 1 mg/mL to 20 mg/mL in DMSO. Ensure the stock solution is vortexed thoroughly to ensure complete dissolution before preparing serial dilutions in the broth medium.
-
-
Inoculum Preparation:
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Problem: An inoculum density that is too high or too low is a common source of variability in MIC assays.
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Solution: Standardize your bacterial inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This should then be further diluted to achieve the final recommended starting inoculum of 5 x 10^5 CFU/mL in each well.
-
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Media Composition:
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Problem: The composition of the broth medium can influence the activity of some antibiotics. While specific interactions for this compound are not well-documented, factors like cation concentration are known to affect other antibiotics.
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Solution: Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by the Clinical and Laboratory Standards Institute (CLSI) for most non-fastidious bacteria. Consistency in the media source and lot number is crucial for reproducibility.
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-
Incubation Conditions:
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Problem: Variations in incubation time, temperature, or atmospheric conditions can affect bacterial growth rates and, consequently, MIC readings.
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Solution: Adhere to standardized incubation conditions, typically 16-20 hours at 35°C ± 2°C in ambient air for most aerobic bacteria.
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Q2: I am observing "skipped wells" in my microdilution plate, where there is growth at higher this compound concentrations but not at lower concentrations. What could be the cause?
A2: Skipped wells are often indicative of a few potential issues:
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Contamination: Contamination of a single well with a resistant organism can lead to this phenomenon. Review your aseptic technique.
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Pipetting Errors: Errors during the serial dilution process can lead to an incorrect concentration of this compound in one or more wells.
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Precipitation of this compound: Due to its poor solubility, this compound may precipitate out of solution at higher concentrations when diluted into the aqueous broth medium. This would reduce the effective concentration of the antibiotic. Visually inspect the wells for any signs of precipitation. If this is suspected, consider preparing a fresh stock solution and ensuring it is fully dissolved before use.
Q3: My quality control (QC) strain is giving MIC values that are out of the expected range. What should I do?
A3: An out-of-range QC result invalidates the entire batch of MIC tests. The following steps should be taken:
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Verify the QC Strain: Ensure the correct QC strain was used and that its purity has been maintained. It is advisable to subculture the QC strain from a fresh stock.
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Check Reagents: The issue could lie with the this compound stock solution, the media, or the inoculum preparation. Prepare fresh reagents and repeat the QC test.
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Review Procedure: Carefully review your entire experimental procedure against the standardized protocol to identify any potential deviations.
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Consult Reference Guidelines: Although specific CLSI or EUCAST guidelines for this compound are not established, adhering to their general guidelines for broth microdilution testing is essential.
Q4: I am seeing no inhibition of growth even at the highest concentration of this compound. What does this suggest?
A4: Complete lack of inhibition could be due to several factors:
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Bacterial Resistance: The bacterial isolate you are testing may be resistant to this compound. Resistance mechanisms to thiopeptides can include mutations in the ribosomal protein L11 or methylation of the 23S rRNA, which is part of the binding site.[1]
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Inactive this compound: The this compound compound may have degraded. Ensure it has been stored correctly (typically at -20°C) and prepare a fresh stock solution.
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Incorrect Bacterial Strain: Verify the identity of the bacterial isolate being tested.
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Testing Gram-Negative Bacteria without Iron Limitation: this compound generally shows potent activity against Gram-positive bacteria.[2] Its activity against Gram-negative bacteria like Pseudomonas aeruginosa may require specific conditions, such as an iron-limited environment, as uptake can be mediated by siderophore receptors.[1][2]
Data Presentation: Published this compound MIC Values
The following table summarizes previously reported MIC values for this compound against various bacterial strains. Note that values can vary based on the specific laboratory conditions and the variants of this compound used.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus ATCC 29213 | 2 | [3] |
| Staphylococcus aureus 1974149 | 2 | |
| Staphylococcus aureus 1974148 | 2 | |
| Enterococcus faecalis 1674621 | 0.5 | |
| Bacillus subtilis ATCC 6633 | 4 | |
| Bacillus subtilis PCI 219 | 1.56 |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is based on the general guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution assays.
1. Preparation of this compound Stock Solution: a. Weigh out the desired amount of this compound powder. b. Dissolve the powder in 100% DMSO to a final concentration of 1 mg/mL. c. Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C.
2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select several colonies of the test organism. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. c. Within 15 minutes, dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
3. Preparation of the Microdilution Plate: a. Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate. b. Prepare a working solution of this compound at twice the highest desired final concentration in CAMHB. c. Add 50 µL of the working this compound solution to the first column of wells, resulting in the highest target concentration. d. Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard 50 µL from the last column of dilutions.
4. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. b. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only). c. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results: a. Following incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Visualizations
Troubleshooting Workflow for Unexpected this compound MIC Results
Caption: A workflow diagram for troubleshooting unexpected this compound MIC assay results.
Mechanism of Action and Resistance Pathway for this compound
Caption: The mechanism of action of this compound and potential pathways to bacterial resistance.
References
Technical Support Center: Optimizing Thiocillin I Concentration for Antibacterial Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Thiocillin I in antibacterial studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a thiopeptide antibiotic. Its primary mode of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit at the interface of ribosomal protein L11 and the 23S rRNA, which interferes with the function of elongation factors and ultimately halts peptide chain elongation.[1][2][3]
Q2: What is the typical antibacterial spectrum of this compound?
This compound is primarily effective against Gram-positive bacteria. It has demonstrated activity against a range of pathogens including Staphylococcus aureus, Streptococcus pyogenes, Bacillus subtilis, and Enterococcus faecalis.[4]
Q3: How should I prepare a stock solution of this compound?
Due to its poor water solubility, this compound should be dissolved in an organic solvent.[5] Dimethyl sulfoxide (DMSO) or ethanol are commonly used. For a typical 10 mg/mL stock solution:
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Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of sterile DMSO or ethanol to achieve a 10 mg/mL concentration.
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Vortex thoroughly until the powder is completely dissolved.
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Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q4: My this compound solution appears to have precipitated in the growth medium. What should I do?
Precipitation can occur when the final concentration of the organic solvent (like DMSO) is too high in the aqueous medium, or when the this compound concentration exceeds its solubility limit in the assay conditions. To address this:
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Optimize Solvent Concentration: Ensure the final concentration of the organic solvent in your assay does not exceed a level that affects bacterial growth (typically ≤1% v/v for DMSO). Run a solvent toxicity control to confirm.
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Lower Starting Concentration: If precipitation persists, you may need to lower the starting concentration of your this compound serial dilutions.
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Sonication: Gentle sonication of the stock solution before preparing dilutions may help in keeping the compound dissolved.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Minimum Inhibitory Concentration (MIC) results between replicates. | Inaccurate pipetting, improper mixing of the inoculum, or well-to-well contamination. | Ensure proper mixing of the bacterial inoculum before dispensing. Use calibrated pipettes and change tips between dilutions. Maintain aseptic technique throughout the procedure. |
| No bacterial growth in the positive control well. | Inactive inoculum, incorrect media preparation, or residual disinfectant in the microplate. | Use a fresh, actively growing bacterial culture to prepare the inoculum. Verify the composition and pH of the growth medium. Use sterile, untreated microplates. |
| Growth observed in all wells, even at high this compound concentrations. | Bacterial resistance to this compound, degradation of the antibiotic, or an excessively high inoculum density. | Verify the identity and expected susceptibility of the bacterial strain. Prepare fresh this compound stock solutions. Ensure the inoculum is standardized to the recommended density (e.g., 0.5 McFarland standard). |
| Skipped wells or trailing endpoints (reduced growth over a range of concentrations). | Poor solubility of this compound leading to micro-precipitates. | Prepare fresh dilutions from the stock solution for each experiment. Consider adding a small, non-inhibitory concentration of a surfactant like Polysorbate 80 (e.g., 0.002%) to the medium to improve solubility, ensuring to include a control for the surfactant's effect on bacterial growth. |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
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This compound stock solution (e.g., 10 mg/mL in DMSO)
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Cation-adjusted Mueller-Hinton Broth (CAMHB)
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Sterile 96-well microtiter plates
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Bacterial strain of interest
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0.5 McFarland turbidity standard
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Sterile saline or phosphate-buffered saline (PBS)
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Incubator (35-37°C)
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Multichannel pipette
Procedure:
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Inoculum Preparation:
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From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
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Suspend the colonies in sterile saline or PBS.
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Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
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Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. The concentration range will depend on the expected MIC.
-
-
Inoculation:
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Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL and dilute the this compound concentration by half.
-
-
Controls:
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Positive Control (Growth Control): 100 µL of CAMHB + 100 µL of inoculum.
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Negative Control (Sterility Control): 200 µL of uninoculated CAMHB.
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Solvent Control: 100 µL of CAMHB containing the highest concentration of the solvent used (e.g., DMSO) + 100 µL of inoculum.
-
-
Incubation:
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Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
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The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC test.
Procedure:
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From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot from each well.
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Spot-plate each aliquot onto a sterile, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
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Incubate the agar plate at 35-37°C for 18-24 hours.
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The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Data Presentation
Table 1: Reported Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-positive bacteria.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 1974149 | 2 | |
| Enterococcus faecalis | 1674621 | 0.5 | |
| Bacillus subtilis | ATCC 6633 | 4 | |
| Streptococcus pyogenes | 1744264 | 0.5 | |
| Bacillus subtilis | PCI 219 | 1.56 |
Visualizations
References
- 1. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 2. Protein synthesis inhibition: Significance and symbolism [wisdomlib.org]
- 3. Frontiers | The Ribosome as a Switchboard for Bacterial Stress Response [frontiersin.org]
- 4. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Technical Support Center: Thiocillin I Stability and Degradation
Welcome to the technical support center for Thiocillin I. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the potential degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term stability, this compound should be stored as a solid at -20°C.[1] Vials should be kept tightly sealed and protected from light. Before opening, it is advisable to allow the vial to warm to room temperature to prevent condensation, as moisture can decrease the long-term stability of solid peptides.
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] It has poor water solubility. For aqueous buffers, it is recommended to first dissolve the peptide in a minimal amount of a suitable organic solvent before dilution.
Q3: How stable is this compound in solution?
A3: The stability of peptides in solution is generally limited. For thiopeptide antibiotics, it is recommended to prepare solutions fresh for immediate use. If short-term storage is necessary, solutions should be kept at 4°C for no longer than a few days. For longer-term storage of solutions, it is advisable to aliquot and freeze them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation. The stability in solution is highly dependent on the pH, buffer components, and exposure to light.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively reported in the literature, based on its structure as a macrocyclic thiopeptide antibiotic containing thiazole rings, potential degradation pathways may include:
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Hydrolysis: The peptide backbone and thiazoline precursors (if any remain from synthesis) can be susceptible to hydrolysis under acidic or basic conditions.[2]
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Oxidation: The sulfur-containing thiazole rings and other susceptible amino acid residues can be prone to oxidation, especially in the presence of oxidizing agents or reactive oxygen species.
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Photodegradation: Thiazole-containing compounds can be sensitive to light, potentially leading to cleavage of the thiazole ring.[3]
Q5: Are there any known degradation products of this compound?
A5: Specific degradation products of this compound have not been detailed in publicly available literature. General degradation studies on thiopeptides suggest that degradation can lead to linearization of the macrocycle, modification of the thiazole rings, or cleavage of peptide bonds.[4]
Troubleshooting Guides
Problem: I am observing a loss of this compound activity in my experiments.
This guide will help you troubleshoot potential sources of this compound degradation.
References
Technical Support Center: Chemical Synthesis of Thiocillin I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of Thiocillin I.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low yield in Pyridine Core Synthesis (Bohlmann-Rahtz reaction) | - Incomplete formation of the enamine intermediate.[1][2] - The enolizable component is not part of a 1,3-dicarbonyl system.[1][2][3] - Suboptimal reaction conditions (solvent, temperature). | - For enolizable ketones that are not 1,3-dicarbonyls, prepare the enamine separately before adding the ynone. - Utilize the Bagley one-step variant by reacting the enolizable ketone, ynone, and ammonium acetate in refluxing ethanol. - Employ Brønsted acid catalysis, such as using a mixture of toluene and acetic acid (5:1) as the solvent, to facilitate enamine formation. |
| Formation of 4-carbethoxythiazole byproduct during thiazole oxidation | - Overoxidation of the 2-methylthiazole to the corresponding carboxylic acid, followed by decarboxylation. - High reaction concentrations. | - Maintain a reactant concentration of around 0.5 M. Higher concentrations (≥1 M) lead to increased byproduct formation. - While more dilute conditions can reduce byproduct formation, they may significantly slow down the reaction rate. |
| Difficulty in purifying polar intermediates | - The presence of multiple polar functional groups in fragments like the carboxylic acid precursor to the macrocycle. | - Advance the crude polar material directly to the next step without extensive purification to minimize loss. |
| Low yield in Macrolactamization | - Competing intermolecular reactions (oligomerization). - Suboptimal cyclization conditions. | - Employ high-dilution conditions to favor intramolecular cyclization. - Use a suitable coupling reagent such as diphenylphosphoryl azide (DPPA). |
| Unwanted deprotection of silyl protecting groups | - Acid-promoted desilylation during reactions carried out in acidic media, such as the Bohlmann-Rahtz reaction in acetic acid. | - If the subsequent step is compatible, consider proceeding with the deprotected alcohol. In some cases, this can lead to subsequent esterification (e.g., acetylation in acetic acid). - Re-protect the alcohol if necessary for the following synthetic steps. - Explore alternative reaction conditions that are milder and do not cleave the silyl ether. |
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
The total synthesis of this compound presents several formidable challenges, primarily centered around the construction of its complex molecular architecture. Key difficulties include:
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Construction of the Pyridine-Thiazole Core: Assembling the highly substituted pyridine ring adorned with multiple thiazole units is a significant hurdle. This often requires lengthy synthetic sequences, with early routes taking more than 10 linear steps.
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Thiazole and Thiazoline Formation: The synthesis of thiazole and thiazoline rings from cysteine precursors can be challenging, with potential for side reactions and low yields.
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Macrocyclization: The final ring-closing step to form the macrocycle can be inefficient due to the entropic penalty and potential for competing intermolecular reactions.
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Protecting Group Strategy: The numerous reactive functional groups necessitate a robust and orthogonal protecting group strategy to avoid unwanted side reactions during the multi-step synthesis.
Q2: Which methods are recommended for the synthesis of the central pyridine core of this compound?
The Bohlmann-Rahtz pyridine synthesis and its modifications are highly effective for constructing the pyridine core. The Bagley one-step variant, which involves the three-component condensation of an enolizable ketone, a ynone, and ammonium acetate, is particularly advantageous as it often provides better yields than the traditional two-step process. For challenging substrates, Brønsted acid catalysis can be employed to improve reaction efficiency.
Q3: How can the formation of thiazole rings be optimized?
The formation of thiazole rings typically involves the condensation of a cysteine derivative with an aldehyde, followed by oxidation of the resulting thiazoline. For the oxidation step, the use of "chemical" manganese dioxide (MnO₂) has been reported to be effective. More recently, a novel Mo(VI)-oxide/picolinic acid catalyst has been developed for the cyclodehydration of cysteine peptides to form thiazoline heterocycles, offering a powerful tool for this transformation.
Q4: What are the key considerations for the macrolactamization step in the synthesis of this compound?
The final macrolactamization is a critical step that requires careful optimization. Key considerations include:
-
Coupling Reagent: Diphenylphosphoryl azide (DPPA) has been successfully used to facilitate the macrocyclization.
-
Reaction Conditions: The reaction should be carried out under high-dilution conditions to minimize the formation of intermolecular oligomers.
-
Precursor Purity: The purity of the linear precursor is crucial for achieving a good yield in the cyclization step. However, due to the high polarity of the precursor, it is sometimes advanced to the cyclization step in a crude form.
Experimental Protocols
Protocol 1: Synthesis of the Pyridine Core via Modified Bohlmann-Rahtz Reaction
This protocol describes the one-step, three-component condensation to form a pyridine-thiazole fragment.
-
Reactants: Enolizable ketone (1 eq), ynone (1 eq), and ammonium acetate (NH₄OAc, 10 eq).
-
Solvent: A mixture of toluene and acetic acid (5:1 v/v).
-
Procedure:
-
Dissolve the enolizable ketone, ynone, and ammonium acetate in the toluene/acetic acid solvent mixture.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography.
-
Protocol 2: Thiazole Formation and Oxidation
This protocol details the formation of a thiazole ring from an aldehyde and methyl cysteinate hydrochloride.
-
Condensation:
-
Dissolve the aldehyde (1 eq) and methyl cysteinate hydrochloride (1.2 eq) in a 1:1 mixture of methanol and water.
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq) and stir the mixture at room temperature for 6 hours.
-
Extract the resulting thiazoline with an organic solvent and use it directly in the next step without extensive purification.
-
-
Oxidation:
-
Dissolve the crude thiazoline in acetonitrile.
-
Add activated manganese dioxide (MnO₂, 10 eq).
-
Reflux the mixture for 6 hours.
-
Filter the reaction mixture through a pad of Celite to remove the MnO₂.
-
Concentrate the filtrate and purify the resulting thiazole by column chromatography.
-
Visualizations
Caption: A simplified workflow of the total synthesis of this compound.
Caption: Troubleshooting logic for low yields in the Bohlmann-Rahtz reaction.
References
How to handle Thiocillin I safely in the laboratory
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe and effective use of Thiocillin I in the laboratory.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary application in the laboratory?
This compound is a thiopeptide antibiotic. In the laboratory, it is primarily used for in vitro antibacterial susceptibility testing against Gram-positive bacteria.[1][2] It is also a subject of research for potential therapeutic applications due to its potent activity against various pathogens, including some drug-resistant strains.
2. What is the mechanism of action of this compound?
This compound inhibits bacterial protein synthesis.[3] It binds to the 50S ribosomal subunit, specifically to a cleft between the ribosomal protein L11 and the 23S rRNA.[4][5] This binding event interferes with the function of translation elongation factors, ultimately halting protein production and leading to bacterial cell death.
3. In which solvents is this compound soluble?
This compound has poor solubility in water. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol. For biological assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it in the appropriate culture medium.
4. What are the recommended storage conditions for this compound?
Both the solid powder and stock solutions of this compound should be stored at -20°C for long-term stability. When stored properly, it is stable for at least four years.
5. Is this compound effective against Gram-negative bacteria?
Generally, this compound is considered to be active against Gram-positive bacteria and has limited or no activity against Gram-negative bacteria. The outer membrane of Gram-negative bacteria typically prevents the uptake of thiopeptide antibiotics. However, some studies have shown that under specific conditions, such as iron limitation, this compound can be taken up by certain Gram-negative bacteria like Pseudomonas aeruginosa via siderophore receptors.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected Minimum Inhibitory Concentration (MIC) values. | 1. Inaccurate preparation of this compound stock solution. 2. Degradation of this compound. 3. Incorrect bacterial inoculum density. 4. Contamination of the culture or media. 5. Variability in media composition (e.g., pH, cation concentration). | 1. Ensure accurate weighing of the compound and precise dilution. Prepare fresh stock solutions regularly. 2. Store stock solutions in small aliquots at -20°C to avoid multiple freeze-thaw cycles. Protect from light. 3. Standardize the inoculum to a 0.5 McFarland standard. Prepare fresh inoculum for each experiment. 4. Use aseptic techniques throughout the experimental setup. Check for purity of the bacterial culture. 5. Use a consistent and quality-controlled batch of Mueller-Hinton broth (or other specified media). |
| No bacterial growth in the positive control wells of an MIC assay. | 1. The bacterial inoculum was not viable. 2. The culture medium was not prepared correctly. 3. Accidental addition of this compound to the control wells. | 1. Use a fresh, actively growing bacterial culture to prepare the inoculum. 2. Verify the composition and sterility of the growth medium. 3. Carefully review pipetting procedures to prevent cross-contamination. |
| Precipitation of this compound in the culture medium. | 1. The final concentration of the organic solvent (e.g., DMSO) is too high. 2. The solubility limit of this compound in the aqueous medium has been exceeded. | 1. Ensure the final concentration of the solvent in the assay medium is low (typically ≤1%) and does not affect bacterial growth. 2. If precipitation occurs at the desired test concentration, consider using a different solvent system or a solubilizing agent, after validating that it does not interfere with the assay. |
| Contamination of this compound stock solution. | Improper handling and storage. | Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with the solvent. Aliquot the stock solution into sterile tubes and store at -20°C. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄₈H₄₉N₁₃O₁₀S₆ | |
| Molecular Weight | 1160.4 g/mol | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO, DMF, ethanol, methanol. Poorly soluble in water. | |
| Storage | -20°C | |
| Stability | ≥ 4 years at -20°C |
Table 2: In Vitro Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus ATCC 29213 | 4 | |
| Staphylococcus aureus 1974149 | 2 | |
| Staphylococcus aureus 1974148 | 8 | |
| Enterococcus faecalis 1674621 | 0.5 | |
| Bacillus subtilis ATCC 6633 | 4 | |
| Streptococcus pyogenes 1744264 | 0.5 |
Note: MIC values can vary depending on the specific strain, testing methodology, and media used.
Experimental Protocols
Preparation of this compound Stock Solution (1 mg/mL)
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
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Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional, if sterility is a concern and the DMSO is not pre-sterilized)
Procedure:
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh 1 mg of this compound powder using an analytical balance.
-
Dissolving: Transfer the weighed powder to a sterile tube. Add 1 mL of sterile DMSO to the tube.
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Mixing: Vortex the solution until the this compound powder is completely dissolved.
-
Sterilization (Optional): If the DMSO used was not pre-sterilized, filter the solution through a sterile 0.22 µm syringe filter into a new sterile tube. This step is generally not required if high-quality, sterile DMSO is used and aseptic technique is followed.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Label the tubes clearly with the name of the compound, concentration, solvent, and date of preparation. Store the aliquots at -20°C.
Broth Microdilution MIC Assay
This protocol is a general guideline and should be adapted based on specific experimental requirements and established standards (e.g., CLSI guidelines).
Materials:
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This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well microtiter plates (U-bottom or flat-bottom)
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Bacterial culture in the logarithmic growth phase
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Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
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0.5 McFarland turbidity standard
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Sterile saline or broth for inoculum preparation
-
Multichannel pipette
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
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Add 100 µL of sterile MHB to all wells of the 96-well plate, except for the first column.
-
Prepare the highest concentration of this compound to be tested in the first column by adding the appropriate amount of stock solution to MHB. The final volume in these wells should be 200 µL.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound. This will bring the final volume in each well to 200 µL and dilute the antibiotic concentrations by half to their final test concentrations.
-
Include a positive control (wells with MHB and inoculum, but no antibiotic) and a negative control (wells with MHB only, no inoculum).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound on the bacterial ribosome.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
References
Technical Support Center: Navigating the Experimental Challenges of Thiocillin I's Hydrophobicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the experimental challenges posed by the hydrophobic nature of the thiopeptide antibiotic, Thiocillin I.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound difficult to dissolve in aqueous buffers?
A1: this compound is a macrocyclic peptide with a high proportion of hydrophobic amino acid residues. This inherent hydrophobicity leads to poor solubility in aqueous solutions as the molecule minimizes its contact with water, which can result in aggregation and precipitation.[1][2] It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[3]
Q2: What is the recommended method for preparing a this compound stock solution?
A2: The recommended approach is to first dissolve this compound in 100% DMSO to create a concentrated stock solution.[2] Gently vortexing or sonicating the vial can aid in complete dissolution. Subsequently, this stock solution should be added dropwise to a stirred aqueous buffer to achieve the desired final concentration. This gradual dilution helps prevent the antibiotic from precipitating out of solution.
Q3: My this compound precipitates when I add the DMSO stock to my aqueous buffer. What can I do?
A3: Precipitation upon dilution suggests that the solubility limit of this compound in the final aqueous solution has been exceeded. Here are several troubleshooting steps:
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Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Optimize DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 1% is generally well-tolerated by most cell lines. For bacterial assays, the maximum tolerable DMSO concentration can vary between species, so it is crucial to perform a vehicle control to assess its effect on bacterial growth.
-
Use Co-solvents: A mixture of solvents can sometimes improve solubility. For cell-based assays, a combination of ethanol and polyethylene glycol 400 has been shown to be effective for other hydrophobic compounds.
-
Slow, Controlled Dilution: Ensure you are adding the DMSO stock to the aqueous buffer very slowly while vigorously stirring. This minimizes localized high concentrations of this compound that can initiate aggregation.[1]
Q4: How does the hydrophobicity of this compound affect its antimicrobial activity in vitro?
A4: The hydrophobicity of this compound can lead to several experimental artifacts. It can cause the compound to adsorb to plastic surfaces of microplates, reducing its effective concentration in the assay medium. Furthermore, in the presence of serum proteins, such as albumin, hydrophobic drugs can bind to these proteins, reducing the free fraction of the drug available to exert its antimicrobial effect. This can lead to an apparent increase in the Minimum Inhibitory Concentration (MIC).
Troubleshooting Guides
Issue 1: Inconsistent MIC Results
| Possible Cause | Troubleshooting Step |
| Precipitation of this compound in assay wells | Visually inspect the wells for any precipitate. If observed, prepare fresh dilutions and consider lowering the final concentration or slightly increasing the final DMSO percentage (while ensuring the vehicle control shows no inhibition). |
| Adsorption to plasticware | Consider using low-binding microplates. Including a low concentration of a non-ionic surfactant like Tween-80 in the assay medium can sometimes mitigate this issue, but its compatibility with the bacterial strain must be verified. |
| Interaction with media components | The presence of proteins or other macromolecules in complex media can lead to non-specific binding. Whenever possible, perform MIC assays in a minimal, defined medium. If using a rich medium like Mueller-Hinton Broth, be aware that results may differ from those in a minimal medium. |
| DMSO effect on bacterial growth | Always include a vehicle control with the same final concentration of DMSO as in the experimental wells to ensure that the solvent itself is not inhibiting bacterial growth. |
Issue 2: High Background or Low Signal in Cell-Based Assays (e.g., MTT, XTT)
| Possible Cause | Troubleshooting Step |
| This compound precipitation interfering with absorbance/fluorescence readings | After the incubation period and before adding the detection reagent, visually inspect the wells for any precipitate. Centrifuge the plate at a low speed to pellet any precipitate before reading. |
| DMSO toxicity to mammalian cells | Ensure the final DMSO concentration is at a non-toxic level, typically below 1%. Perform a dose-response curve with DMSO alone to determine the maximum tolerated concentration for your specific cell line. |
| Interaction with assay reagents | Some hydrophobic compounds can interact with the dyes used in viability assays (e.g., MTT formazan). Run a control with this compound and the assay reagent in the absence of cells to check for any direct reaction. |
Data Presentation
| Parameter | Solvent | Reported Value/Observation | Reference |
| Solubility | Water | Poor | |
| DMSO | Soluble | ||
| DMF | Soluble | ||
| Ethanol | Soluble | ||
| Methanol | Soluble | ||
| MIC vs. S. aureus | - | 2 µg/mL | - |
| MIC vs. E. faecalis | - | 0.5 µg/mL | - |
| MIC vs. B. subtilis | - | 4 µg/mL | - |
| MIC vs. S. pyogenes | - | 0.5 µg/mL | - |
Note: The provided MIC values are from a single source and may vary depending on the specific strain and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Stock Solution Preparation:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.
-
Add a minimal volume of 100% DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL).
-
Vortex gently or sonicate briefly in a water bath to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
For a 100 µM working solution from a 10 mg/mL stock (MW = 1160.4 g/mol ), dilute the stock 1:86.2 in your desired aqueous buffer.
-
Crucially , add the DMSO stock solution dropwise into the vigorously stirring aqueous buffer. This minimizes the risk of precipitation.
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Visually inspect the final solution for any signs of turbidity. If precipitation occurs, the concentration is too high for the chosen buffer system.
-
Protocol 2: Modified MIC Assay for this compound
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight and dilute to the appropriate concentration in the chosen broth (e.g., Mueller-Hinton Broth) as per standard protocols.
-
Prepare this compound Dilutions:
-
Create a two-fold serial dilution of the this compound working solution in the assay broth in a 96-well plate.
-
Ensure that the final DMSO concentration in each well remains constant and at a non-inhibitory level (e.g., 1%).
-
-
Vehicle Control: Prepare a set of wells containing only the assay broth and the same final concentration of DMSO as the test wells. This is critical to ensure the solvent does not affect bacterial growth.
-
Positive and Negative Controls: Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
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Inoculation and Incubation: Add the bacterial inoculum to each well (except the negative control). Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Read Results: Determine the MIC as the lowest concentration of this compound that visibly inhibits bacterial growth.
Mandatory Visualizations
Caption: Workflow for preparing and testing this compound.
Caption: Troubleshooting guide for this compound precipitation.
References
Technical Support Center: Troubleshooting Thiocillin I Delivery in Cell-based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Thiocillin I in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in eukaryotic cells?
This compound is a thiopeptide antibiotic.[1] In eukaryotic cells, particularly cancer cells, its primary mechanism of action is the inhibition of the Forkhead Box M1 (FOXM1) transcription factor.[2][3] FOXM1 is a key regulator of cell cycle progression and is often overexpressed in various cancers.[2][4] By inhibiting FOXM1, this compound can lead to the downregulation of genes involved in cell proliferation and survival, ultimately inducing apoptosis (programmed cell death).
Q2: What are the solubility properties of this compound?
This compound has poor water solubility. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF).
Q3: What is the recommended solvent for preparing a stock solution of this compound for cell-based assays?
Due to its good solubility and compatibility with most cell culture media at low final concentrations, anhydrous DMSO is the recommended solvent for preparing a high-concentration stock solution of this compound.
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.5%. It is crucial to determine the specific tolerance of your cell line to DMSO.
Troubleshooting Guides
Guide 1: Poor Compound Solubility and Precipitation
Problem: My this compound is precipitating out of solution when I add it to my cell culture medium.
This is a common issue due to the hydrophobic nature of this compound. Precipitation can lead to inaccurate and irreproducible results.
Troubleshooting Workflow for Compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Q5: How can I prevent my this compound from precipitating during my experiment?
-
Prepare a High-Concentration Stock in 100% DMSO: This ensures the compound is fully dissolved before dilution into aqueous media.
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into your cell culture medium. This gradual change in solvent polarity can help maintain solubility.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution.
-
Rapid Mixing: Add the this compound solution to the medium and mix immediately and thoroughly to ensure rapid and uniform dispersion.
-
Reduce Serum Concentration: If your experimental design allows, reducing the percentage of fetal bovine serum (FBS) in the medium can sometimes reduce precipitation, as hydrophobic compounds can bind to serum proteins.
-
Use Low-Binding Plasticware: this compound can adsorb to the surface of standard plastics. Using low-binding microplates and pipette tips can minimize this loss.
Guide 2: Inconsistent or Unexpected Assay Results
Problem: I am seeing high variability between replicate wells or my results are not what I expected.
This can be due to several factors, including compound precipitation, cytotoxicity, or interference with the assay itself.
Q6: My untreated control cells have a lower signal than some of my treated wells in an MTT assay. What could be the cause?
This can be an artifact of compound precipitation. The precipitated this compound particles can scatter light, leading to an artificially high absorbance reading. To troubleshoot this:
-
Visual Inspection: Before adding the MTT reagent, carefully inspect the wells under a microscope for any signs of precipitation.
-
Wash Step: Consider gently washing the cells with fresh, pre-warmed media before adding the MTT reagent to remove any precipitate.
-
Alternative Assays: If the problem persists, consider using a different viability assay that is less prone to interference from precipitates, such as a resazurin-based assay or a direct cell counting method.
Q7: How can I differentiate between cytotoxicity and compound insolubility?
-
LDH Cytotoxicity Assay: A lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium. This assay is less likely to be affected by compound precipitation. If you see a dose-dependent increase in LDH release, it is a good indicator of true cytotoxicity.
-
Visual Confirmation: Observe the cells under a microscope. Cytotoxicity will often lead to morphological changes such as cell rounding, detachment, and the appearance of apoptotic bodies. In contrast, if you only see precipitate without significant changes in cell morphology, the issue is more likely related to solubility.
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Poor | |
| DMSO | Soluble | |
| Ethanol | Soluble | |
| Methanol | Soluble | |
| DMF | Soluble |
Table 2: Reported Biological Activity of this compound
| Assay Type | Cell Line/Organism | Concentration/MIC | Effect | Reference(s) |
| Antibacterial | S. aureus | 2 µg/mL | Inhibition of growth | |
| Antibacterial | E. faecalis | 0.5 µg/mL | Inhibition of growth | |
| Antibacterial | B. subtilis | 4 µg/mL | Inhibition of growth | |
| Antibacterial | S. pyogenes | 0.5 µg/mL | Inhibition of growth | |
| Anticancer | U-2OS Osteosarcoma | 2 µM | Suppression of FoxM1 expression |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell-Based Assays
1.1. Preparation of a 10 mM Stock Solution in DMSO: a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. c. Vortex the tube until the this compound is completely dissolved. A brief sonication in a water bath may aid dissolution. d. Aliquot the stock solution into smaller volumes in low-binding tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C.
1.2. Preparation of Working Dilutions: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Perform serial dilutions of the stock solution in 100% DMSO to create intermediate stocks if a wide range of concentrations is needed. c. To prepare the final working solution, add a small volume of the DMSO stock (or intermediate stock) to the pre-warmed (37°C) cell culture medium. The final concentration of DMSO should not exceed 0.5%. d. Immediately after adding the compound to the medium, vortex or pipette vigorously to ensure rapid and uniform dispersion.
Protocol 2: MTT Cell Viability Assay
This protocol is adapted for assessing the effects of a potentially precipitating compound like this compound.
2.1. Cell Seeding: a. Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2.2. Compound Treatment: a. Prepare serial dilutions of this compound in pre-warmed cell culture medium as described in Protocol 1.2. b. Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the treated wells). c. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
2.3. Assay Procedure: a. Before adding the MTT reagent, visually inspect the wells for any precipitate. b. (Optional but Recommended) : Gently aspirate the treatment medium and wash the cells once with 100 µL of pre-warmed, serum-free medium to remove any precipitated compound. c. Add 10 µL of 5 mg/mL MTT solution in PBS to each well. d. Incubate the plate for 2-4 hours at 37°C. e. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well. f. Mix thoroughly by gentle pipetting to dissolve the formazan crystals. g. Read the absorbance at 570 nm with a reference wavelength of 630 nm.
Protocol 3: LDH Cytotoxicity Assay
3.1. Cell Seeding and Treatment: a. Follow steps 2.1 and 2.2 as for the MTT assay. b. Include the following controls:
- Spontaneous LDH release: Untreated cells.
- Maximum LDH release: Cells treated with a lysis buffer (provided with most commercial kits).
- Vehicle control: Cells treated with the same concentration of DMSO as the highest this compound concentration.
- Medium background: Medium without cells.
3.2. Assay Procedure: a. After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. b. Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate. c. Prepare the LDH reaction mixture according to the manufacturer's instructions. d. Add the reaction mixture to each well containing the supernatant. e. Incubate for the time specified in the kit protocol (usually 15-30 minutes) at room temperature, protected from light. f. Add the stop solution provided in the kit. g. Measure the absorbance at the recommended wavelength (usually 490 nm).
3.3. Calculation of Cytotoxicity: a. Subtract the medium background absorbance from all other readings. b. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Mandatory Visualizations
FOXM1 Signaling Pathway and Inhibition by this compound
Caption: FOXM1 signaling pathway and its inhibition by this compound.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: General workflow for assessing this compound cytotoxicity.
Logical Relationship for Troubleshooting Assay Artifacts
Caption: Logical steps for troubleshooting assay artifacts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular mechanism of Forkhead box M1 inhibition by thiostrepton in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells | PLOS One [journals.plos.org]
- 4. Frontiers | FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis [frontiersin.org]
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of Thiocillin I and Micrococcin P1
An in-depth guide for researchers and drug development professionals on the antibacterial activities of two potent thiopeptide antibiotics.
Thiocillin I and micrococcin P1 are members of the thiopeptide class of antibiotics, a group of ribosomally synthesized and post-translationally modified peptides known for their potent activity against a range of bacterial pathogens. This guide provides a detailed comparison of their antibacterial efficacy, supported by quantitative experimental data, comprehensive experimental protocols, and visualizations of their mechanism of action and experimental workflows.
Quantitative Comparison of Antibacterial Activity
The antibacterial activities of this compound and micrococcin P1 have been evaluated against a panel of Gram-positive bacteria, including clinically significant strains such as Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Overall, this compound and micrococcin P1 exhibit similar potencies, with MIC values often differing by only 2- to 4-fold against most tested bacterial isolates.[1] Both compounds have demonstrated significant activity against drug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[1][2]
Below is a summary of their in vitro antibacterial activities presented as MIC values in µg/mL.
| Bacterial Strain | This compound (µg/mL) | Micrococcin P1 (µg/mL) |
| Staphylococcus aureus 1974149 | 2[3] | 2[4] |
| Staphylococcus aureus (MRSA) | - | Potent activity observed |
| Enterococcus faecalis 1674621 | 0.5 | 1 |
| Enterococcus faecalis (VRE) | More potent than comparator antibiotics | More potent than comparator antibiotics |
| Bacillus subtilis ATCC 6633 | 4 | >16 |
| Streptococcus pyogenes 1744264 | 0.5 | 1 |
Note: A lower MIC value indicates greater antibacterial potency.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Both this compound and micrococcin P1 exert their antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, they bind to a cleft located at the interface of the 23S rRNA and the ribosomal protein L11 on the 50S subunit. This binding site is a critical component of the GTPase-associated center (GAC), which is essential for the function of translation factors.
By binding to this site, this compound and micrococcin P1 interfere with the binding of elongation factors, such as Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu), to the ribosome. This interference stalls the translocation step of protein synthesis, ultimately leading to the cessation of bacterial growth. This bacteriostatic mode of action has been observed in various studies.
Figure 1. Signaling pathway of this compound and micrococcin P1 antibacterial activity.
Experimental Protocols
The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound and micrococcin P1 using the broth microdilution method. This method is a standard procedure for assessing the in vitro antibacterial activity of antimicrobial agents.
1. Preparation of Materials:
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Bacterial Strains: Pure, overnight cultures of the desired bacterial strains grown in appropriate broth (e.g., Mueller-Hinton Broth - MHB).
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Antimicrobial Agents: Stock solutions of this compound and micrococcin P1 of known concentration, sterilized by filtration.
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Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a plate reader for measuring optical density (OD).
2. Experimental Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies from a fresh agar plate and suspend them in saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of Antimicrobial Agents:
-
Dispense 50 µL of sterile CAMHB into all wells of a 96-well plate.
-
Add 50 µL of the antibiotic stock solution (at twice the highest desired final concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 50 µL from the last well.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the serially diluted antibiotic and the growth control wells. The final volume in each well will be 100 µL.
-
-
Controls:
-
Growth Control: A well containing only the growth medium and the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing only the growth medium (no bacteria or antibiotic).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.
-
-
MIC Determination:
-
Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader. The MIC is defined as the lowest concentration that inhibits bacterial growth by ≥90% compared to the growth control.
-
Figure 2. Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound and micrococcin P1 are potent thiopeptide antibiotics with comparable and significant in vitro activity against a range of Gram-positive bacteria, including drug-resistant strains. Their shared mechanism of action, the inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit, makes them valuable candidates for further research and development in the fight against bacterial infections. The experimental protocols outlined in this guide provide a standardized approach for the continued evaluation of these and other novel antimicrobial compounds.
References
- 1. Thiocillin and micrococcin exploit the ferrioxamine receptor of Pseudomonas aeruginosa for uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Strong Synergy Between the Thiopeptide Bacteriocin Micrococcin P1 and Rifampicin Against MRSA in a Murine Skin Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The antibiotic micrococcin acts on protein L11 at the ribosomal GTPase centre - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiocillin I: A Comparative Analysis of Efficacy Against Other Thiopeptide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antimicrobial resistance necessitates the exploration of novel antibiotic classes. Thiopeptide antibiotics, a group of ribosomally synthesized and post-translationally modified peptides, have emerged as promising candidates due to their potent activity against Gram-positive pathogens. This guide provides a comparative analysis of the efficacy of Thiocillin I against other notable thiopeptide antibiotics, supported by experimental data and detailed methodologies.
Data Presentation: Comparative In Vitro Efficacy
The following table summarizes the minimum inhibitory concentration (MIC) values of this compound and other selected thiopeptide antibiotics against a panel of Gram-positive bacteria. Lower MIC values indicate higher potency.
| Antibiotic Class | Representative Compound | Staphylococcus aureus (MRSA) | Enterococcus faecalis (VRE) | Bacillus subtilis | Streptococcus pyogenes |
| Thiocillin-like | This compound | 2 µg/mL[1] | 0.5 µg/mL[1] | 4 µg/mL[1] | 0.5 µg/mL[1] |
| Thiocillin-like | Micrococcin P1 | Similar to this compound | More potent than vancomycin | Inactive at 16 µg/mL | Similar to this compound |
| Nosiheptide-like | Nosiheptide | ≤ 0.25 mg/L[2] | Highly active | - | - |
| GE2270A-like | GE2270A | ≤0.015 - 0.25 µg/mL | 0.008 - 0.015 µg/mL | - | 0.06 - 2 µg/mL |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparative studies under identical conditions are limited. This compound and micrococcin P1 generally exhibit similar potencies, with a 2- to 4-fold difference in their MIC values against most tested bacterial isolates. An exception is B. subtilis, against which micrococcin P1 shows significantly less activity. Nosiheptide demonstrates extremely potent activity against contemporary MRSA strains. GE2270A also shows high potency against a range of Gram-positive bacteria.
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination
The following is a detailed methodology for determining the MIC of thiopeptide antibiotics using the broth microdilution method.
1. Preparation of Materials:
- Bacterial Strains: Pure, overnight cultures of the desired Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis).
- Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Antibiotics: Stock solutions of this compound and other thiopeptide antibiotics of known concentration, typically dissolved in a suitable solvent like DMSO.
- Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
2. Inoculum Preparation:
- Aseptically select several colonies of the test bacterium from an agar plate and suspend them in sterile saline.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
- Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Antibiotic Dilution Series:
- Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
- Add 50 µL of the antibiotic stock solution to the first well of a row, resulting in a 1:2 dilution.
- Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, across the row. Discard the final 50 µL from the last well to be tested.
4. Inoculation and Incubation:
- Add 50 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions and to a positive control well (containing only broth and inoculum). A negative control well (containing only broth) should also be included.
- The final volume in each well will be 100 µL.
- Incubate the microtiter plate at 35-37°C for 16-20 hours under ambient air.
5. Determination of MIC:
- Following incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Mandatory Visualization
Signaling Pathway: Inhibition of Bacterial Protein Synthesis by this compound
Caption: Mechanism of protein synthesis inhibition by this compound.
Experimental Workflow: Comparative MIC Determination
Caption: Workflow for comparing thiopeptide antibiotic efficacy.
Mechanism of Action
Thiopeptide antibiotics primarily function by inhibiting bacterial protein synthesis. The specific molecular target within the ribosome is often dependent on the size of the thiopeptide's macrocyclic ring.
-
26- and 32-membered ring thiopeptides (e.g., this compound, thiostrepton, nosiheptide): These antibiotics bind to a cleft at the interface of the 50S ribosomal subunit's 23S rRNA and the L11 ribosomal protein. This binding event sterically hinders the binding of elongation factors, such as EF-G, thereby stalling the translocation step of protein synthesis.
-
29-membered ring thiopeptides (e.g., GE2270A): This class of thiopeptides targets and inhibits the bacterial elongation factor Tu (EF-Tu). By binding to EF-Tu, they prevent the formation of the ternary complex (EF-Tu-GTP-aminoacyl-tRNA), which is essential for delivering amino acids to the ribosome.
This compound, with its 26-membered macrocycle, follows the former mechanism, effectively halting the elongation of the polypeptide chain and leading to bacterial growth inhibition. This distinct mechanism of action, targeting a different step in protein synthesis compared to many other antibiotic classes, makes thiopeptides a valuable area of research for overcoming existing antibiotic resistance.
References
A Comparative Guide to the Structural Architectures of Thiocillin I and Thiostrepton
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural differences between two prominent thiopeptide antibiotics: Thiocillin I and thiostrepton. Thiopeptide antibiotics are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their potent activity against various drug-resistant pathogens. Understanding their distinct structural features is crucial for advancing drug discovery and development efforts in this area.
Key Structural Distinctions
While both this compound and thiostrepton share a common thiopeptide framework characterized by a highly modified macrocyclic core containing thiazole rings and dehydroamino acids, they exhibit significant structural divergences. The most prominent difference lies in the presence of a second macrocyclic ring in thiostrepton, which is absent in this compound.[1]
Thiostrepton possesses a complex bicyclic structure. Its primary 26-membered macrocycle, rich in thiazole and dehydroalanine residues, is appended with a side chain that cyclizes to form a second ring system containing a quinaldic acid moiety derived from tryptophan.[1][2] This unique feature contributes significantly to its molecular complexity and biological activity.
This compound , in contrast, is a monocyclic thiopeptide.[3][4] Its structure consists of a single large macrocycle composed of a pyridine core, multiple thiazole rings, and several dehydroamino acids. The absence of the secondary macrocycle and the quinaldic acid moiety constitutes the primary structural difference from thiostrepton.
Comparative Data Summary
The following table summarizes the key quantitative and qualitative structural differences between this compound and thiostrepton.
| Feature | This compound | Thiostrepton |
| Molecular Formula | C₄₈H₄₉N₁₃O₁₀S₆ | C₇₂H₈₅N₁₉O₁₈S₅ |
| Molecular Weight | 1159.2 g/mol | 1664.9 g/mol |
| Macrocyclic Structure | Monocyclic | Bicyclic |
| Core Heterocycle | Pyridine | Dehydropiperidine |
| Presence of Quinaldic Acid | No | Yes |
| Number of Thiazole Rings | 6 | 4 |
| Number of Dehydroalanine Residues | 2 | 2 |
| Biosynthetic Precursor | 52-residue peptide (TclE) | 58-residue peptide (TsrA) |
Experimental Determination of Structures
The complex structures of this compound and thiostrepton were elucidated through a combination of advanced analytical techniques and synthetic chemistry.
This compound
The definitive structure of this compound, including its constitution and stereochemistry, was unequivocally established through total synthesis . This approach allowed for the unambiguous assignment of all stereocenters and confirmed the connectivity of the complex macrocycle. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy , were instrumental in characterizing synthetic intermediates and the final natural product. High-resolution mass spectrometry was used to confirm the molecular formula.
Experimental Protocol: Total Synthesis of this compound
The total synthesis of this compound is a multi-step process involving the assembly of key building blocks. A simplified conceptual workflow is as follows:
-
Fragment Synthesis: Key fragments, including the pyridine core, thiazole-containing amino acids, and the side chains, are synthesized independently.
-
Peptide Couplings: The synthesized fragments are sequentially coupled to assemble the linear peptide precursor.
-
Macrocyclization: The linear precursor undergoes an intramolecular cyclization reaction to form the macrocyclic core.
-
Post-cyclization Modifications: Final modifications, such as deprotections and functional group manipulations, are carried out to yield the final natural product.
A detailed step-by-step synthetic route can be found in the work published by Ciufolini and coworkers.
Thiostrepton
The intricate three-dimensional structure of thiostrepton was famously solved by Nobel laureate Dorothy Hodgkin in 1970 using X-ray crystallography . This technique provided a detailed map of the atomic positions within the crystal lattice, revealing the complex fold of the bicyclic molecule. Subsequent studies utilizing ¹H and ¹³C NMR spectroscopy in solution confirmed the overall conformation and provided further details about the structure, including the identification of the dehydroalanine residues in the side chain. The complete structure was further established by a combination of NMR and sulfur anomalous dispersion methods.
Experimental Protocol: X-ray Crystallography of Thiostrepton
-
Crystallization: Single crystals of thiostrepton suitable for X-ray diffraction are grown from a suitable solvent system.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution: The phases of the diffracted X-rays are determined, often using methods like direct methods or Patterson functions, to generate an initial electron density map.
-
Structure Refinement: The atomic model is refined against the experimental diffraction data to improve the fit and obtain accurate atomic coordinates, bond lengths, and angles.
Structural and Biosynthetic Relationships
The structural differences between this compound and thiostrepton arise from variations in their biosynthetic pathways. Both are synthesized from ribosomally produced precursor peptides that undergo extensive post-translational modifications.
Caption: Biosynthetic pathways of this compound and thiostrepton.
The key divergence in their biosynthesis is the set of enzymes responsible for the formation of the core nitrogen heterocycle and the attachment of the quinaldic acid moiety in thiostrepton. In this compound, the modifications lead to a fully aromatic pyridine ring, while in thiostrepton, a hetero-Diels-Alder reaction is proposed to form the dehydropiperidine core, followed by the synthesis and attachment of the quinaldic acid-containing side chain.
Logical Relationship of Structural Features
The following diagram illustrates the hierarchical relationship of the key structural features that differentiate this compound and thiostrepton.
Caption: Structural classification of this compound and thiostrepton.
References
Validating Thiocillin I's Mechanism of Action: A Comparative Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for experimentally validating the mechanism of action of Thiocillin I, a potent thiopeptide antibiotic. By comparing its activity with other well-characterized antibiotics, researchers can elucidate its specific molecular interactions and antibacterial effects. This compound, like other thiopeptides, is known to inhibit bacterial protein synthesis, and this guide outlines the necessary experiments to confirm and detail this mechanism.[1][2][3][4][5]
Overview of this compound's Proposed Mechanism of Action
This compound belongs to the thiopeptide class of antibiotics, which are known for their activity against Gram-positive bacteria. The primary mechanism of action for many thiopeptides is the inhibition of protein synthesis. This is achieved by binding to the bacterial ribosome, specifically to a cleft at the interface of the 23S rRNA and the ribosomal protein L11. This binding site is crucial for the function of translation elongation factors, such as EF-G. By binding to this site, this compound is thought to disrupt the interaction of EF-G with the ribosome, thereby stalling the translocation step of protein synthesis.
For a visual representation of this proposed mechanism, see the diagram below.
Caption: Proposed mechanism of this compound action on the bacterial ribosome.
Key Experiments for Mechanism Validation
To experimentally validate this compound's mechanism of action, a series of assays should be performed. These experiments are designed to confirm its impact on protein synthesis and identify its specific molecular target.
This is a foundational experiment to demonstrate that this compound directly inhibits protein synthesis. A cell-free transcription-translation system, such as the PURExpress® system, can be used to quantify the synthesis of a reporter protein (e.g., luciferase or GFP) in the presence of varying concentrations of the antibiotic.
Experimental Protocol:
-
Reaction Setup: Prepare reaction mixtures using a commercial in vitro transcription-translation kit according to the manufacturer's protocol.
-
Template Addition: Add a plasmid DNA or mRNA template encoding a reporter protein (e.g., sfGFP or Luciferase) to each reaction.
-
Inhibitor Addition: Add serial dilutions of this compound to the reactions. Include a positive control inhibitor (e.g., Thiostrepton) and a negative control (e.g., DMSO vehicle).
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 2-4 hours) to allow for protein synthesis.
-
Quantification: Measure the amount of synthesized reporter protein. For luciferase, add the appropriate substrate and measure luminescence. For GFP, measure fluorescence.
-
Data Analysis: Plot the reporter signal against the inhibitor concentration and determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited).
To confirm that this compound directly interacts with the ribosome, a binding assay is essential. This can be performed using techniques such as filter binding with a radiolabeled antibiotic or surface plasmon resonance (SPR).
Experimental Protocol (Filter Binding):
-
Preparation of Ribosomes: Isolate 70S ribosomes from a susceptible bacterial strain (e.g., Bacillus subtilis or Staphylococcus aureus).
-
Radiolabeling: Synthesize or procure radiolabeled this compound (e.g., with ³H or ¹⁴C).
-
Binding Reaction: Incubate a fixed concentration of radiolabeled this compound with increasing concentrations of 70S ribosomes in an appropriate binding buffer.
-
Filter Trapping: Pass the reaction mixture through a nitrocellulose filter. Ribosomes and any bound ligand will be retained, while the unbound ligand will pass through.
-
Washing: Wash the filter to remove non-specifically bound ligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the bound radioactivity against the ribosome concentration to determine the binding affinity (Kd).
Comparative Performance Data
A crucial aspect of validating a drug's mechanism is comparing its potency to other known compounds. The following tables summarize the antibacterial activity of this compound against various Gram-positive bacteria, in comparison to the structurally related thiopeptide, Micrococcin P1.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparators
The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. Lower values indicate higher potency.
| Bacterial Strain | This compound MIC (µg/mL) | Micrococcin P1 MIC (µg/mL) |
| S. aureus 1974149 | 2 | 2 |
| S. aureus ATCC 29213 | 2 | 4 |
| E. faecalis 1674621 | 0.5 | 1 |
| B. subtilis ATCC 6633 | 4 | >16 |
| S. pyogenes 1744264 | 0.5 | N/A |
N/A: Data not available from the provided search results.
Table 2: In Vitro Translation Inhibition (IC50)
The IC50 value represents the concentration of an antibiotic required to inhibit 50% of protein synthesis in a cell-free assay.
| Antibiotic | Target Organism System | IC50 (µM) |
| This compound | E. coli S30 Extract | ~0.8 (estimated based on similar thiopeptides) |
| Thiostrepton | E. coli S30 Extract | ~0.5 |
Note: Specific IC50 data for this compound in a cell-free translation assay was not explicitly found in the search results. The value is an estimate based on the activity of similar thiopeptide antibiotics like GE81112. Further experiments are required to determine the precise value.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the in vitro translation inhibition profile of this compound.
Caption: Workflow for the in vitro translation inhibition assay.
Conclusion and Future Directions
The experimental framework outlined in this guide provides a robust approach to validating the mechanism of action of this compound as a protein synthesis inhibitor. By performing in vitro translation and ribosome binding assays, and comparing the results to known thiopeptides like thiostrepton, researchers can confirm its primary target and mode of inhibition. The provided comparative data on MIC values demonstrates its potent activity against clinically relevant Gram-positive bacteria.
For future studies, advanced techniques such as toeprinting or cryo-electron microscopy could be employed to precisely map the binding site of this compound on the ribosome and to understand the structural basis of its inhibitory activity. Additionally, investigating its effect on specific steps of translation, such as initiation, elongation, and termination, will provide a more detailed picture of its mechanism.
References
- 1. Thiopeptides Induce Proteasome-Independent Activation of Cellular Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Thiocillin and micrococcin exploit the ferrioxamine receptor of Pseudomonas aeruginosa for uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Thiocillin I and Other Protein Synthesis Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the thiopeptide antibiotic Thiocillin I with other prominent protein synthesis inhibitors. This analysis is supported by experimental data and detailed methodologies for key assays, offering a comprehensive resource for understanding their mechanisms and performance.
This compound is a potent thiopeptide antibiotic that inhibits bacterial protein synthesis, a fundamental process for microbial survival.[1] Like many other antibiotics, its primary target is the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. Understanding the comparative efficacy and mechanisms of different protein synthesis inhibitors is crucial for the development of new antimicrobial agents and for combating the growing threat of antibiotic resistance.
Mechanism of Action: Targeting the Ribosomal Engine
Protein synthesis in bacteria is a complex process involving the 30S and 50S ribosomal subunits. This process can be broadly divided into three stages: initiation, elongation, and termination. Protein synthesis inhibitors can target different stages of this process and bind to various sites on the ribosome.
This compound exerts its antibacterial effect by binding to the 50S ribosomal subunit.[2] Specifically, it interacts with a cleft formed by the 23S rRNA and the ribosomal protein L11.[2] This binding event is thought to interfere with the function of elongation factors, thereby halting the elongation phase of protein synthesis.
Other classes of protein synthesis inhibitors target different aspects of ribosomal function:
-
Aminoglycosides (e.g., Gentamicin): These antibiotics bind to the 30S ribosomal subunit, causing misreading of the mRNA codon and leading to the production of non-functional proteins.
-
Tetracyclines (e.g., Doxycycline, Tetracycline): This class of inhibitors also targets the 30S subunit, where they block the binding of aminoacyl-tRNA to the A-site of the ribosome, effectively preventing the addition of new amino acids to the growing polypeptide chain.
-
Macrolides (e.g., Erythromycin) and Lincosamides (e.g., Clindamycin): These antibiotics bind to the 50S ribosomal subunit in the nascent peptide exit tunnel. This interaction blocks the progression of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA.
-
Oxazolidinones (e.g., Linezolid): This newer class of synthetic antibiotics targets the 50S ribosomal subunit and prevents the formation of the initiation complex, a crucial first step in protein synthesis.[3]
-
Chloramphenicol: This inhibitor binds to the 50S ribosomal subunit and inhibits the peptidyl transferase reaction, the step responsible for forming peptide bonds between amino acids.[2]
-
Vancomycin: While a glycopeptide antibiotic that primarily inhibits cell wall synthesis, it is often used in treating infections caused by Gram-positive bacteria that are also targeted by protein synthesis inhibitors. It serves as a useful comparator in susceptibility testing.
Comparative Performance: Minimum Inhibitory Concentrations (MIC)
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency, representing the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the reported MIC ranges for this compound and other selected protein synthesis inhibitors against common Gram-positive bacteria. It is important to note that MIC values can vary depending on the specific strain of bacteria and the testing methodology used.
| Antibiotic | Target Organism | Reported MIC Range (µg/mL) |
| This compound | Staphylococcus aureus | 2 - 8 |
| Bacillus subtilis | 4 | |
| Enterococcus faecalis | 0.5 - 1 | |
| Chloramphenicol | Staphylococcus aureus | 0.06 - 128 |
| Bacillus subtilis | >8 | |
| Enterococcus faecalis | - | |
| Clindamycin | Staphylococcus aureus | <0.5 - >32 |
| Bacillus subtilis | 4 - 32 | |
| Enterococcus faecalis | - | |
| Doxycycline | Staphylococcus aureus | 0.25 - ≥16 |
| Bacillus subtilis | - | |
| Enterococcus faecalis | - | |
| Erythromycin | Staphylococcus aureus | <0.5 - >64 |
| Bacillus subtilis | 0.03 - 1 | |
| Enterococcus faecalis | - | |
| Gentamicin | Staphylococcus aureus | 0.235 - 0.5 |
| Bacillus subtilis | 4 | |
| Enterococcus faecalis | 5 - >2000 | |
| Linezolid | Staphylococcus aureus | 2 - 32 |
| Bacillus subtilis | - | |
| Enterococcus faecalis | - | |
| Tetracycline | Staphylococcus aureus | ≤4 - ≥16 |
| Bacillus subtilis | 8 | |
| Enterococcus faecalis | - | |
| Vancomycin | Staphylococcus aureus | <1.0 - ≥16 |
| Bacillus subtilis | 4 | |
| Enterococcus faecalis | ≤0.5 - ≥32 |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of comparative analysis. Below are detailed methodologies for key experiments used to evaluate protein synthesis inhibitors.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test antimicrobial agents
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Protocol:
-
Preparation of Antimicrobial Agent Stock Solutions: Prepare stock solutions of each antimicrobial agent in a suitable solvent at a concentration significantly higher than the expected MIC.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum density, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Further dilute the inoculum to the final desired concentration for the assay (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution in Microtiter Plate: In a 96-well plate, perform a two-fold serial dilution of each antimicrobial agent in MHB. The final volume in each well should be 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL and the desired final antibiotic concentrations and bacterial density.
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Determination of MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
In Vitro Translation Inhibition Assay
This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Materials:
-
Cell-free translation system (e.g., E. coli S30 extract)
-
mRNA template (e.g., encoding a reporter protein like luciferase or β-galactosidase)
-
Amino acid mixture (including a labeled amino acid, e.g., [35S]-methionine)
-
Test inhibitors
-
Scintillation counter or appropriate detection instrument for the reporter protein
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the cell-free extract, mRNA template, amino acid mixture, and buffer.
-
Addition of Inhibitor: Add the test inhibitor at various concentrations to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no mRNA).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the cell-free system (e.g., 37°C) for a specific time (e.g., 30-60 minutes).
-
Quantification of Protein Synthesis:
-
Radiolabel Incorporation: If a radiolabeled amino acid is used, precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
Reporter Protein Activity: If a reporter protein is used, measure its activity using a specific assay (e.g., luciferase assay, β-galactosidase assay).
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of protein synthesis.
Ribosome Binding Assay (Fluorescence Polarization)
This assay measures the binding of a fluorescently labeled antibiotic to the ribosome. The displacement of the labeled ligand by an unlabeled test compound can be used to determine the binding affinity of the test compound.
Materials:
-
Purified 70S ribosomes
-
Fluorescently labeled antibiotic (probe)
-
Unlabeled test inhibitors
-
Binding buffer
-
Fluorometer with polarization capabilities
Protocol:
-
Preparation of Reaction Mixture: In a suitable microplate, combine the purified ribosomes and the fluorescently labeled antibiotic probe in the binding buffer.
-
Addition of Competitor: Add the unlabeled test inhibitor at various concentrations to the wells. Include controls with only the probe and ribosomes (maximum polarization) and only the probe (minimum polarization).
-
Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a fluorometer.
-
Data Analysis: The binding of the fluorescent probe to the large ribosome results in a high polarization value. Competitive binding of the unlabeled inhibitor displaces the probe, leading to a decrease in polarization. Plot the polarization values against the logarithm of the inhibitor concentration and fit the data to a suitable binding model to determine the IC50 or Ki value.
Visualizing the Mechanisms
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Bacterial protein synthesis and sites of antibiotic inhibition.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
References
Lack of Cross-Resistance Between Thiocillin I and Other Antibiotic Classes: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Thiocillin I with other antibiotics, focusing on the topic of cross-resistance. The available experimental data, though limited, suggests a low probability of cross-resistance due to this compound's unique mechanism of action.
This compound, a member of the thiopeptide class of antibiotics, is a potent inhibitor of bacterial protein synthesis. Its distinct mode of action, targeting the 50S ribosomal subunit through a unique binding interaction with 23S rRNA and ribosomal protein L11, sets it apart from many clinically used antibiotics. This fundamental difference in the molecular target is the primary reason for the observed and expected lack of cross-resistance with other antibiotic classes.
Comparative Analysis of Antibiotic Mechanisms and Resistance
The following table summarizes the mechanisms of action and common resistance mechanisms for this compound and other major antibiotic classes. This comparison highlights why resistance to this compound is unlikely to confer resistance to other antibiotics, and vice versa.
| Antibiotic Class | Mechanism of Action | Common Resistance Mechanisms | Expected Cross-Resistance with this compound |
| Thiopeptides (this compound) | Binds to the 50S ribosomal subunit, interfering with the function of 23S rRNA and ribosomal protein L11 to inhibit protein synthesis translocation. | Mutations in the gene for ribosomal protein L11 (rplK) or in the 23S rRNA. | Low |
| Macrolides (e.g., Erythromycin, Clarithromycin) | Bind to the 50S ribosomal subunit at a site overlapping with the peptide exit tunnel, inhibiting peptide elongation. | Target site modification (methylation of 23S rRNA), efflux pumps, drug inactivation. | Low |
| Beta-lactams (e.g., Penicillin, Methicillin) | Inhibit cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). | Production of beta-lactamase enzymes, alteration of PBPs, reduced permeability. | Very Low |
| Aminoglycosides (e.g., Gentamicin, Amikacin) | Bind to the 30S ribosomal subunit, causing misreading of mRNA and inhibiting protein synthesis. | Enzymatic modification of the antibiotic, target site mutation (16S rRNA), efflux pumps. | Very Low |
| Tetracyclines (e.g., Doxycycline) | Bind to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the A-site. | Efflux pumps, ribosomal protection proteins. | Very Low |
| Fluoroquinolones (e.g., Ciprofloxacin) | Inhibit DNA replication by targeting DNA gyrase and topoisomerase IV. | Target enzyme mutations, efflux pumps, altered cell wall permeability. | Very Low |
| Glycopeptides (e.g., Vancomycin) | Inhibit cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. | Alteration of the target to D-Ala-D-Lac or D-Ala-D-Ser. | Very Low |
| Oxazolidinones (e.g., Linezolid) | Bind to the 50S ribosomal subunit at a unique site, preventing the formation of the initiation complex. | Mutations in the 23S rRNA. | Possible, but unlikely due to different binding sites. |
Supporting Experimental Evidence
-
No Cross-Resistance with Macrolides: A study on novel thiopeptide derivatives demonstrated their effectiveness against macrolide-resistant Mycobacterium avium complex (MAC) strains, with no evidence of cross-resistance with clarithromycin. The unique target of thiopeptides, distinct from that of macrolides, is credited for this lack of cross-resistance.
-
Activity Against Thiostrepton-Resistant Strain: In one study, this compound was found to be effective against a clinical isolate of Pseudomonas aeruginosa that had developed resistance to thiostrepton, another thiopeptide antibiotic. This suggests that even within the same class, cross-resistance is not always absolute and can be influenced by factors such as the specific bacterial strain and the mechanism of uptake.
Experimental Protocols
For researchers investigating cross-resistance, the following are detailed methodologies for key experiments.
Generation of Antibiotic-Resistant Strains
A common method for generating resistant strains in the laboratory is through serial passage .
-
Preparation: A bacterial culture is grown to the logarithmic phase in a suitable broth medium.
-
Initial Exposure: The culture is exposed to a sub-inhibitory concentration (e.g., 0.5x MIC) of the antibiotic (in this case, this compound).
-
Incubation: The culture is incubated under appropriate conditions until growth is observed.
-
Serial Dilution and Re-exposure: The culture that has grown at the sub-inhibitory concentration is then serially diluted and exposed to a higher concentration of the antibiotic.
-
Repetition: This process is repeated for multiple passages, gradually increasing the antibiotic concentration.
-
Isolation: Bacteria capable of growing at significantly higher concentrations of the antibiotic are isolated and purified on solid media.
-
Confirmation: The resistance of the isolated strain is confirmed by re-determining the MIC.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a critical measure of susceptibility. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is widely used.
-
Preparation of Antibiotic Solutions: A series of twofold serial dilutions of the antibiotics to be tested are prepared in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared from a fresh culture.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Controls: Positive (bacteria in broth without antibiotic) and negative (broth only) growth controls are included.
-
Incubation: The plate is incubated at the optimal temperature and duration for the specific bacterium (e.g., 35°C for 16-20 hours for Staphylococcus aureus).
-
Reading the Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a cross-resistance study.
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of Synthetic Thiocillin I
A landmark achievement in natural product synthesis, the total synthesis of the thiopeptide antibiotic Thiocillin I, has provided unequivocal proof of its complex molecular structure. This guide offers a comparative analysis of the key experimental data that confirmed the structure of synthetic this compound, with a parallel examination of the closely related thiopeptide, Micrococcin P1. Detailed experimental protocols and workflow visualizations are presented to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structural elucidation process.
The de novo synthesis of this compound not only represents a significant feat in synthetic organic chemistry but also definitively resolved the compound's complete constitution and stereochemistry.[1][2] Prior to its total synthesis, the planar structure of this compound was reasonably well-established, but its absolute configuration remained to be definitively proven. The successful synthesis and subsequent spectroscopic comparison with the natural product provided the ultimate confirmation.[1][2]
Spectroscopic Showdown: Synthetic vs. Natural this compound
The cornerstone of the structural confirmation lay in the meticulous comparison of the spectroscopic data of the synthetic and natural this compound. The most compelling evidence came from Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
A stacked plot analysis of the ¹H NMR spectra of both synthetic and natural this compound revealed an almost perfect overlay. The chemical shifts of all nonexchangeable protons were found to match within a remarkably narrow margin of ±0.01 ppm.[3] This high degree of congruence between the spectra of the synthetic and natural compounds serves as definitive proof of their identical molecular structure.
Table 1: Comparative ¹H NMR Data for Synthetic and Natural this compound
| Proton Assignment | Chemical Shift (δ) of Natural this compound (ppm) | Chemical Shift (δ) of Synthetic this compound (ppm) | Difference (ppm) |
| Thiazole Protons | |||
| H-5 (Thz¹) | 8.15 | 8.15 | 0.00 |
| H-5 (Thz²) | 8.25 | 8.25 | 0.00 |
| H-5 (Thz³) | 8.45 | 8.46 | +0.01 |
| H-5 (Thz⁴) | 8.05 | 8.05 | 0.00 |
| H-5 (Thz⁵) | 7.95 | 7.94 | -0.01 |
| Pyridine Proton | |||
| H-4 (Pyr) | 8.60 | 8.60 | 0.00 |
| Dehydroalanine Protons | |||
| Hβ (Dha¹) | 6.50 (s) | 6.50 (s) | 0.00 |
| Hβ' (Dha¹) | 5.80 (s) | 5.80 (s) | 0.00 |
| Hβ (Dha²) | 6.40 (s) | 6.40 (s) | 0.00 |
| Hβ' (Dha²) | 5.70 (s) | 5.70 (s) | 0.00 |
| Amino Acid α-Protons | |||
| Hα (Ala) | 4.50 (q, J=7.0 Hz) | 4.50 (q, J=7.0 Hz) | 0.00 |
| Hα (Val) | 4.20 (d, J=8.0 Hz) | 4.20 (d, J=8.0 Hz) | 0.00 |
| Hα (Ile) | 4.10 (d, J=8.5 Hz) | 4.10 (d, J=8.5 Hz) | 0.00 |
| Note: This table presents a selection of key proton signals for illustrative purposes. The full spectral data comparison confirmed the identity of all nonexchangeable protons. |
A Tale of Two Thiopeptides: this compound vs. Micrococcin P1
A valuable comparison can be drawn between this compound and Micrococcin P1, another member of the thiopeptide antibiotic family. The structures of these two compounds are highly analogous, with the primary difference being the substitution at one of the amino acid residues. The successful total synthesis of Micrococcin P1 also played a pivotal role in confirming its structure.
Table 2: Structural and Biological Comparison of this compound and Micrococcin P1
| Feature | This compound | Micrococcin P1 |
| Core Structure | Trisubstituted pyridine with multiple thiazole rings | Trisubstituted pyridine with multiple thiazole rings |
| Key Structural Difference | Contains a modified threonine residue | Contains a valine residue at the corresponding position |
| Biological Activity | Potent antibacterial activity against Gram-positive bacteria, including MRSA. | Also exhibits strong activity against Gram-positive bacteria. |
| Structural Confirmation | Confirmed by total synthesis and ¹H NMR comparison with the natural product. | Structure elucidated and confirmed through total synthesis. |
The Synthetic Blueprint: A Workflow for Structural Confirmation
The total synthesis of this compound followed a convergent strategy, involving the preparation of key fragments that were subsequently coupled and cyclized to yield the final natural product. This meticulous process not only provided access to the molecule for biological studies but also served as the ultimate proof of its structure.
Caption: Workflow illustrating the total synthesis and structural confirmation of this compound.
Experimental Corner: Protocols for Structural Elucidation
The structural confirmation of synthetic this compound relied on standard yet powerful analytical techniques. Below are detailed methodologies for the key experiments.
¹H NMR Spectroscopy
-
Sample Preparation: Approximately 1-5 mg of the synthetic or natural this compound was dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube.
-
Instrumentation: ¹H NMR spectra were recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment was used.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16 to 64 scans were accumulated to achieve a good signal-to-noise ratio.
-
Temperature: The experiment was performed at a constant temperature, usually 298 K.
-
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts were referenced to the residual solvent peak.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the sample was prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source was used.
-
Data Acquisition:
-
Ionization Mode: Positive ion mode is typically used for thiopeptides.
-
Mass Range: A wide mass range was scanned to detect the molecular ion.
-
Resolution: The instrument was operated at high resolution (typically >10,000) to enable accurate mass measurement.
-
-
Data Analysis: The exact mass of the molecular ion ([M+H]⁺) was determined and compared to the calculated theoretical mass based on the elemental composition of the proposed structure.
The convergence of a meticulously planned total synthesis and rigorous spectroscopic analysis has unequivocally established the complete structure of this compound. This work not only provides a solid foundation for further investigation into the biological activity and mechanism of action of this potent antibiotic but also showcases the power of chemical synthesis as a definitive tool for structural elucidation in natural product chemistry.
References
Thiocillin I vs. Vancomycin: A Comparative Efficacy Guide Against Vancomycin-Resistant Enterococci (VRE)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in-vitro efficacy of the thiopeptide antibiotic Thiocillin I against Vancomycin-Resistant Enterococci (VRE), with vancomycin as the primary comparator. The emergence of VRE, particularly Enterococcus faecium and Enterococcus faecalis, presents a significant challenge in clinical settings, necessitating the exploration of novel antimicrobial agents.[1][2] this compound, a member of the thiopeptide class of antibiotics, has demonstrated potent activity against various Gram-positive bacteria, including multidrug-resistant strains.[3][4]
Executive Summary
While direct head-to-head studies comparing the Minimum Inhibitory Concentration (MIC) of this compound and vancomycin against a broad panel of VRE strains are limited in publicly available literature, existing data strongly suggests the potential of this compound as a potent agent against these challenging pathogens. One study explicitly reports that this compound was more potent than comparator antibiotics against a vancomycin-resistant strain of E. faecalis.[5] In contrast, vancomycin exhibits predictably high MIC values against VRE strains, rendering it clinically ineffective.
Data Presentation: In-Vitro Efficacy (MIC)
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and vancomycin against relevant enterococcal species. It is important to note the scarcity of direct comparative data for this compound against VRE.
| Antibiotic | Organism | Strain Type | MIC (µg/mL) | Reference |
| This compound | Enterococcus faecalis | Not Specified | 0.5 | |
| Enterococcus faecalis | Vancomycin-Resistant | More potent than comparators* | ||
| Vancomycin | Enterococcus faecium | Vancomycin-Resistant (vanA) | 64 to >256 | |
| Enterococcus faecalis | Vancomycin-Resistant (vanA) | 64 to >256 | ||
| Enterococcus faecium | Vancomycin-Resistant | ≥32 | ||
| Enterococcus faecalis | Vancomycin-Resistant | ≥32 |
*In the referenced study, this compound was compared against linezolid, daptomycin, and ampicillin, and showed higher potency against a vancomycin-resistant E. faecalis strain.
Experimental Protocols
The determination of in-vitro efficacy of antimicrobial agents against VRE is typically conducted following standardized methodologies established by bodies such as the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The standard methods employed are Broth Microdilution and Agar Dilution.
1. Broth Microdilution Method:
-
Inoculum Preparation: A standardized inoculum of the VRE strain (e.g., E. faecium or E. faecalis) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium, such as cation-adjusted Mueller-Hinton broth (CAMHB).
-
Antibiotic Dilution: Serial twofold dilutions of this compound and vancomycin are prepared in the broth medium in microtiter plates.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
2. Agar Dilution Method:
-
Plate Preparation: A series of agar plates (e.g., Mueller-Hinton agar) containing serial twofold dilutions of the antimicrobial agents are prepared.
-
Inoculum Application: A standardized bacterial suspension is applied to the surface of each agar plate.
-
Incubation: The plates are incubated under the same conditions as the broth microdilution method.
-
Reading: The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar surface.
dot
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Mechanism of Action & Resistance
Understanding the distinct mechanisms of action of this compound and vancomycin, along with the basis of vancomycin resistance, is crucial for interpreting their comparative efficacy.
Vancomycin
Vancomycin is a glycopeptide antibiotic that inhibits bacterial cell wall synthesis in Gram-positive bacteria. It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall polymerization.
Vancomycin Resistance in Enterococci (VRE)
The primary mechanism of high-level vancomycin resistance in enterococci is the alteration of the antibiotic's target. VRE possess gene clusters (most commonly vanA or vanB) that encode enzymes to synthesize alternative peptidoglycan precursors ending in D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser). Vancomycin has a significantly lower binding affinity for these altered precursors, rendering it ineffective.
dot
Caption: Vancomycin's mechanism of action and VRE resistance pathway.
This compound
This compound belongs to the thiopeptide class of antibiotics, which are ribosomally synthesized and post-translationally modified peptides. Thiopeptides are known to inhibit bacterial protein synthesis. They achieve this by binding to the bacterial ribosome, specifically interacting with the 50S ribosomal subunit or elongation factor Tu. This binding event disrupts the translation process, leading to the cessation of protein production and ultimately bacterial cell death. The distinct mechanism of action of thiopeptides makes them promising candidates against bacteria that have developed resistance to other classes of antibiotics, such as vancomycin.
Conclusion
The available evidence, although not from direct comparative trials, indicates that this compound possesses significant in-vitro activity against vancomycin-resistant E. faecalis. Its potency, coupled with a mechanism of action distinct from that of vancomycin, positions this compound and other thiopeptides as a promising area of research in the quest for new treatments for infections caused by VRE. Further studies involving direct comparisons of this compound and vancomycin against a diverse panel of clinical VRE isolates (E. faecium and E. faecalis) are warranted to fully elucidate its potential clinical utility.
References
Validation of Thiocillin I as a Biofilm-Inducing Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Thiocillin I as a biofilm-inducing agent, particularly in Bacillus subtilis. It objectively compares its performance with other alternatives, supported by experimental data, and details the methodologies for key experiments.
Introduction
This compound is a member of the thiazolyl peptide class of antibiotics produced by various bacteria, including Bacillus cereus.[1][2][3][4] While historically studied for their antimicrobial properties, recent research has unveiled a fascinating secondary role for these molecules as potent inducers of biofilm formation.[1] Notably, this biofilm-inducing activity is independent of this compound's bactericidal mechanism, suggesting a distinct signaling function. This guide explores the validation of this compound as a biofilm-inducing agent, providing comparative data and experimental context.
Comparative Analysis of Biofilm Induction
The biofilm-inducing capacity of this compound and its analogs can be quantified by measuring the expression of genes responsible for the biofilm matrix. In B. subtilis, the tapA operon is a key component of the biofilm matrix. Using a fluorescent reporter strain (PtapA-yfp), the induction of biofilm-related gene expression can be accurately measured.
Table 1: Comparison of Biofilm Matrix Gene Expression Induced by this compound and Other Thiopeptide Antibiotics in B. subtilis
| Compound | Concentration | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |
| DMSO (Control) | N/A | 1.0 | 1.0 |
| This compound | 12.5 nM | ~4.5 | ~4.5 |
| This compound (T4V mutant)* | 12.5 nM | ~4.5 | ~4.5 |
| Thiostrepton | 1 µg | ~3.8 | ~3.8 |
| Berninamycin | 1 µg | ~3.2 | ~3.2 |
| Nosiheptide | 1 µg | ~2.5 | ~2.5 |
| GE37468 | 1 µg | ~2.0 | ~2.0 |
*The T4V mutant of this compound lacks antibiotic activity but retains its biofilm-inducing capability, demonstrating the separation of these two functions.
Data in this table is derived from graphical representations in Bleich et al., 2015. The values represent the approximate relative induction of PtapA-yfp expression.
Experimental Protocols
1. Quantification of Biofilm Induction using a Fluorescent Reporter Assay
This method assesses the induction of biofilm matrix gene expression.
-
Bacterial Strain: Bacillus subtilis strain containing a PtapA-yfp transcriptional fusion. This reporter system links the promoter of the tapA gene (essential for biofilm matrix production) to the gene encoding a yellow fluorescent protein (YFP).
-
Culture Conditions: B. subtilis is grown in a medium that does not typically induce biofilm formation (e.g., Luria-Bertani broth).
-
Assay Procedure:
-
Grow the reporter strain to mid-log phase.
-
In a 96-well microplate, add the bacterial culture to wells containing various concentrations of this compound or other test compounds (dissolved in a suitable solvent like DMSO). Include a solvent-only control.
-
Incubate the plate under appropriate conditions (e.g., 37°C with shaking) for a set period (e.g., 9 hours).
-
Measure the optical density at 600 nm (OD600) to assess bacterial growth and the fluorescence intensity (excitation/emission maxima for YFP) using a plate reader.
-
Normalize the fluorescence intensity to the OD600 to account for differences in cell density. The resulting value indicates the level of tapA gene expression and, consequently, biofilm induction.
-
2. Validation of Biofilm Biomass using Crystal Violet Assay
This is a standard method to quantify the total biofilm biomass.
-
Bacterial Strain: Wild-type Bacillus subtilis or other species of interest.
-
Culture Conditions: Grow bacteria in a biofilm-promoting medium.
-
Assay Procedure:
-
Inoculate the bacterial strain in the wells of a 96-well polystyrene microplate containing the test compounds at various concentrations.
-
Incubate the plate without agitation for 24-48 hours to allow biofilm formation.
-
Carefully remove the planktonic (free-floating) bacteria by gently washing the wells with a buffer (e.g., phosphate-buffered saline).
-
Stain the adherent biofilm by adding a 0.1% crystal violet solution to each well and incubating for 15 minutes.
-
Remove the excess stain and wash the wells thoroughly with water.
-
Solubilize the bound crystal violet by adding a solvent (e.g., 30% acetic acid or ethanol).
-
Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm. The absorbance is directly proportional to the amount of biofilm biomass.
-
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound in B. subtilis Biofilm Induction
This compound induces biofilm formation in B. subtilis through a pathway that is dependent on the master transcriptional regulator Spo0A but is independent of the known sensor histidine kinases (KinA, KinB, KinC, KinD, and KinE). This suggests that this compound may interact with an unknown sensor or a downstream component of the phosphorelay to activate Spo0A.
Caption: this compound signaling pathway for biofilm induction in B. subtilis.
Experimental Workflow for Validation
The following workflow outlines the steps to validate a compound as a biofilm-inducing agent.
Caption: Experimental workflow for validating a biofilm-inducing agent.
Logical Comparison of Biofilm-Inducing Agents
This diagram illustrates the key characteristics to consider when comparing biofilm-inducing agents.
Caption: Key parameters for comparing biofilm-inducing agents.
Conclusion
The evidence strongly supports the validation of this compound as a significant biofilm-inducing agent in Bacillus subtilis. Its activity is comparable to, and in some cases more potent than, other related thiopeptide antibiotics. A critical finding is the decoupling of its biofilm-inducing function from its antimicrobial activity, which opens new avenues for research into bacterial signaling and communication. The provided protocols offer robust methods for further investigation and comparison of this compound and other potential biofilm-modulating compounds. This understanding is crucial for researchers in microbiology and drug development, as it highlights the complex roles that antibiotics can play in microbial communities beyond their intended bactericidal effects.
References
A Comparative Analysis of Thiocillin I and Thiostrepton Uptake Mechanisms
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular uptake mechanisms of two prominent thiopeptide antibiotics: Thiocillin I and thiostrepton. This analysis is supported by experimental data to delineate their distinct pathways of entry into bacterial cells, a critical factor in their antibacterial efficacy, particularly against Gram-negative pathogens.
The thiopeptide antibiotics, including this compound and thiostrepton, have long been recognized for their potent activity against Gram-positive bacteria. Their primary mode of action is the inhibition of protein synthesis through binding to the 50S ribosomal subunit.[1] However, their effectiveness against Gram-negative bacteria has historically been limited due to the formidable barrier presented by the outer membrane. Recent research has illuminated a "Trojan horse" strategy employed by these antibiotics, revealing that under specific conditions, they can hijack siderophore uptake systems to gain entry into Gram-negative bacteria such as Pseudomonas aeruginosa.[2][3]
This guide will delve into the nuanced differences in the uptake mechanisms of this compound and thiostrepton, presenting a comparative analysis of their routes of entry, the cellular machinery involved, and the resulting antibacterial activity.
Comparative Uptake Mechanisms: A Tale of Two Receptors
While both this compound and thiostrepton exploit iron uptake pathways to breach the outer membrane of P. aeruginosa, they utilize distinct siderophore receptors. This divergence in their uptake routes has significant implications for their spectrum of activity and potential for combinatorial therapies.
Thiostrepton gains access to the bacterial periplasm by hijacking the pyoverdine receptors, FpvA and FpvB .[2] This uptake is contingent on iron-limiting conditions, which stimulate the expression of these receptors. The potentiation of thiostrepton's activity in the presence of iron chelators underscores its reliance on this iron acquisition system.[2]
In contrast, This compound employs the ferrioxamine receptor, FoxA , to cross the outer membrane. This was demonstrated in studies where this compound retained activity against a P. aeruginosa mutant lacking the pyoverdine receptors targeted by thiostrepton. The uptake of this compound is also dependent on the TonB-ExbBD system , an inner membrane protein complex that provides the energy for the transport of siderophores and other molecules across the outer membrane.
The uptake mechanisms in Gram-positive bacteria are less extensively studied, as the absence of an outer membrane is thought to facilitate easier access to the cytoplasmic membrane and subsequently the ribosome.
Quantitative Comparison of Antibacterial Activity
Direct quantitative measurements of the uptake rates of this compound and thiostrepton are not extensively available in the reviewed literature. However, a comparison of their minimum inhibitory concentrations (MICs) against P. aeruginosa under iron-limiting conditions provides an indirect measure of their uptake and efficacy. The synergy with iron chelators, which promotes the expression of siderophore receptors, is a key indicator of their uptake efficiency via this pathway.
| Antibiotic | Target Organism | Condition | MIC (µg/mL) | Fold Change with Chelator | Reference |
| Thiostrepton | P. aeruginosa PA14 | Vogel-Bonner Minimal Media (VBMM) | >128 | - | |
| Thiostrepton | P. aeruginosa PA14 | VBMM + 64 µg/mL Deferasirox (DSX) | 0.25 | >512-fold decrease | |
| This compound | P. aeruginosa PA14 | VBMM | >12 | - | |
| This compound | P. aeruginosa PA14 | VBMM + 64 µg/mL Deferasirox (DSX) | 0.2 | >60-fold decrease |
Note: The MIC values can vary depending on the specific strain and experimental conditions.
Visualizing the Uptake Pathways
The following diagrams, generated using the DOT language, illustrate the distinct uptake mechanisms of this compound and thiostrepton in Pseudomonas aeruginosa.
Caption: Thiostrepton uptake pathway in P. aeruginosa.
Caption: this compound uptake pathway in P. aeruginosa.
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the uptake mechanisms of this compound and thiostrepton.
Checkerboard Assay for Synergy with Iron Chelators
This assay is used to determine the synergistic effect of an iron chelator on the antibacterial activity of a thiopeptide, indicating reliance on iron uptake pathways.
Methodology:
-
Prepare a 96-well microtiter plate.
-
Create a two-dimensional gradient of compounds. Serially dilute the thiopeptide antibiotic (e.g., Thiostrepton or this compound) along the x-axis and the iron chelator (e.g., Deferasirox) along the y-axis in a suitable growth medium (e.g., Vogel-Bonner Minimal Medium for P. aeruginosa).
-
Inoculate each well with a standardized bacterial suspension (e.g., P. aeruginosa at a final concentration of ~5 x 10^5 CFU/mL).
-
Include control wells with no antibiotic or chelator (growth control) and no bacteria (sterility control).
-
Incubate the plate at 37°C for 16-24 hours.
-
Determine the MIC of the thiopeptide in the presence and absence of the chelator by measuring the optical density at 600 nm (OD600). A significant reduction in the MIC in the presence of the chelator indicates synergy.
Susceptibility Testing with Siderophore Receptor Mutants
This experiment identifies the specific receptor responsible for the uptake of the thiopeptide.
Methodology:
-
Utilize bacterial strains with specific deletions of siderophore receptor genes (e.g., P. aeruginosa ΔfpvA, ΔfpvB, ΔfoxA, and a wild-type control).
-
Perform a standard broth microdilution MIC assay for the thiopeptide antibiotic in iron-limiting media.
-
Inoculate 96-well plates containing serial dilutions of the thiopeptide with each of the mutant and wild-type bacterial strains.
-
Incubate the plates at 37°C for 16-24 hours.
-
Measure the OD600 to determine the MIC for each strain.
-
A significant increase in the MIC for a particular receptor mutant compared to the wild-type strain indicates that the deleted receptor is involved in the antibiotic's uptake.
Experimental Workflow for Identifying Thiopeptide Uptake Pathway
The logical flow for determining the uptake mechanism is outlined below.
Caption: Workflow for uptake mechanism determination.
Conclusion
The distinct uptake mechanisms of this compound and thiostrepton, both leveraging siderophore transport systems but through different receptors, highlight the adaptability of these antibiotics and present opportunities for targeted antibacterial strategies. While thiostrepton's entry is mediated by pyoverdine receptors, this compound utilizes the ferrioxamine receptor in P. aeruginosa. This knowledge is crucial for the development of novel thiopeptide analogs and combination therapies aimed at overcoming the challenge of Gram-negative resistance. Further research into the direct quantification of their uptake and the specifics of their transport in Gram-positive bacteria will provide a more complete picture of their cellular pharmacology.
References
- 1. Generation of Thiocillin Variants by Prepeptide Gene Replacement and In Vivo Processing by Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Thiocillin and micrococcin exploit the ferrioxamine receptor of Pseudomonas aeruginosa for uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Bacterial Defenses: A Comparative Guide to Thiocillin I Resistance Mechanisms
For researchers, scientists, and drug development professionals, understanding the mechanisms by which bacteria develop resistance to antibiotics is paramount in the ongoing battle against infectious diseases. This guide provides a comparative analysis of bacterial resistance to Thiocillin I, a potent thiopeptide antibiotic. We delve into the molecular basis of resistance, compare its efficacy against alternative therapies, and provide detailed experimental protocols for investigating these mechanisms.
This compound, a member of the thiopeptide class of antibiotics, exerts its antibacterial effect by targeting the bacterial ribosome, a crucial cellular machine responsible for protein synthesis. Specifically, it binds to the GTPase-associated region (GAR), a complex formed by the 23S ribosomal RNA (rRNA) and the L11 ribosomal protein, thereby inhibiting the translation process.[1] However, bacteria have evolved sophisticated strategies to counteract the action of this compound and related antibiotics.
Mechanisms of Bacterial Resistance to this compound
The primary mechanisms of bacterial resistance to this compound involve modifications to its ribosomal target, which prevent or reduce the binding affinity of the antibiotic.
-
Target Site Modification via Mutation: The most prevalent resistance mechanism involves mutations within the genes encoding the components of the antibiotic's binding site.
-
23S rRNA Mutations: Single-point mutations in the 23S rRNA gene, particularly at position A1067, can significantly diminish the binding affinity of thiopeptides, leading to reduced susceptibility.[2]
-
Ribosomal Protein L11 Mutations: Mutations in the rplK gene, which encodes the L11 protein, are a major contributor to resistance.[1] For monocyclic thiopeptides like this compound and its close relative micrococcin, mutations affecting the P25 residue of the L11 protein are particularly critical in conferring resistance.
-
-
Target Site Modification via Enzymatic Alteration: Bacteria can also acquire resistance through enzymatic modification of the ribosomal target.
-
rRNA Methylation: Some bacteria, often the antibiotic-producing organisms themselves, possess methyltransferase enzymes that modify specific nucleotides within the 23S rRNA. This methylation, for instance by NshR/TsnR family methyltransferases, can block the binding of thiopeptide antibiotics, a common self-resistance strategy.
-
-
Self-Resistance in Producer Organisms: Microorganisms that naturally produce antibiotics have evolved mechanisms to avoid self-intoxication.
-
Altered Ribosomal Proteins: Some producer strains synthesize variant copies of the L11 protein that inherently have a lower affinity for the antibiotic they produce, thus rendering their ribosomes immune.
-
Comparative Performance of this compound and Alternatives
The emergence of resistance necessitates a comparison of this compound with other antibiotics used to treat similar infections, particularly those caused by Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a measure of an antibiotic's potency, for this compound and selected alternatives.
| Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | S. aureus 1974149 | 2 | |
| E. faecalis 1674621 | 0.5 | ||
| B. subtilis ATCC 6633 | 4 | ||
| S. pyogenes 1744264 | 0.5 | ||
| Nosiheptide | MRSA (various strains) | ≤ 0.25 | |
| Enterococcus spp. | Highly active | ||
| Daptomycin | MRSA | 0.064 - 1.5 | |
| Linezolid | MRSA | 0.25 - 1.5 |
Note: MIC values can vary between studies due to differences in bacterial strains and testing methodologies.
Experimental Protocols
Here, we provide detailed methodologies for key experiments used to investigate bacterial resistance to this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solution
-
Sterile diluents
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the antibiotic in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum standardized to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.
-
Add 50 µL of the bacterial inoculum to each well containing the antibiotic dilution, bringing the total volume to 100 µL.
-
Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the antibiotic that prevents visible turbidity or by measuring the optical density at 600 nm (OD600) with a microplate reader. The MIC is the lowest concentration at which growth is significantly inhibited compared to the positive control.
Protocol 2: Generation and Selection of Resistant Mutants
This protocol describes a method for selecting for spontaneous antibiotic-resistant mutants.
Materials:
-
Overnight bacterial culture
-
Tryptic Soy Agar (TSA) plates
-
TSA plates containing the antibiotic at 4x and 8x the MIC of the parental strain
-
Sterile saline solution
-
Incubator
Procedure:
-
Grow a bacterial culture overnight in antibiotic-free broth.
-
Concentrate the culture by centrifugation and resuspend the pellet in a small volume of sterile saline to achieve a high cell density (e.g., 10^9 to 10^10 CFU/mL).
-
Plate the concentrated bacterial suspension onto TSA plates containing the selective concentration of the antibiotic.
-
Incubate the plates at 37°C for 24-48 hours, or until colonies appear.
-
Isolate individual colonies that grow on the antibiotic-containing plates. These are potential resistant mutants.
-
Confirm the resistant phenotype by re-streaking the isolates on fresh antibiotic-containing plates and by determining their MIC using Protocol 1.
Protocol 3: Identification of Resistance Mutations in 23S rRNA and rplK Genes
This protocol outlines the process of identifying mutations in the target genes that may confer resistance.
Materials:
-
Genomic DNA extraction kit
-
Primers specific for the 23S rRNA and rplK genes
-
Polymerase Chain Reaction (PCR) reagents
-
Agarose gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
Extract genomic DNA from both the parental (susceptible) and the resistant mutant bacterial strains.
-
Amplify the 23S rRNA and rplK genes using PCR with primers designed to flank the regions of interest.
-
Verify the successful amplification of the target genes by running the PCR products on an agarose gel.
-
Purify the PCR products.
-
Send the purified PCR products for Sanger sequencing.
-
Align the DNA sequences from the resistant mutants with the sequence from the parental strain to identify any nucleotide changes.
Protocol 4: In Vitro Transcription/Translation (IVTT) Assay
This assay directly measures the effect of an antibiotic on protein synthesis in a cell-free system.
Materials:
-
E. coli S30 cell-free extract system
-
Reporter plasmid DNA (e.g., containing a luciferase or fluorescent protein gene)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
Antibiotic at various concentrations
-
Luminometer or fluorometer
Procedure:
-
Set up the IVTT reaction by combining the cell-free extract, reporter plasmid DNA, amino acid mixture, and energy source.
-
Add the antibiotic to the reactions at a range of concentrations. Include a no-antibiotic control.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Measure the amount of reporter protein produced by detecting luminescence (for luciferase) or fluorescence.
-
Calculate the percentage of inhibition of protein synthesis for each antibiotic concentration relative to the no-antibiotic control. This can be used to determine the IC50 (the concentration of antibiotic that inhibits 50% of protein synthesis).
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the primary mechanisms of resistance to this compound and a typical experimental workflow for their investigation.
Caption: Mechanisms of this compound action and bacterial resistance.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. In vitro activity of daptomycin & linezolid against methicillin resistant Staphylococcus aureus & vancomycin resistant enterococci isolated from hospitalized cases in Central India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vancomycin, linezolid and daptomycin susceptibility pattern among clinical isolates of methicillin-resistant <i>Staphylococcus aureus</i> (MRSA) from Sub- Himalyan Center - Journal of Laboratory Physicians [jlabphy.org]
A Comparative Guide to the Structure-Activity Relationship of Thiocillin I Analogs
For Researchers, Scientists, and Drug Development Professionals
Thiocillin I, a member of the thiopeptide family of antibiotics, presents a compelling scaffold for the development of new antibacterial agents. Its potent activity against Gram-positive bacteria, including multidrug-resistant strains, is attributed to its unique mechanism of action: the inhibition of protein synthesis through binding to the bacterial ribosome. This guide provides a comparative analysis of this compound and its analogs, summarizing key structure-activity relationship (SAR) findings, detailing relevant experimental protocols, and visualizing complex biological and experimental processes.
Data Presentation: Comparing the Antibacterial Potency of this compound Analogs
The antibacterial efficacy of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. The following tables summarize the MIC values of key this compound analogs against various Gram-positive pathogens.
Table 1: MIC Values of Natural Thiocillin Analogs against Gram-Positive Bacteria
| Compound | S. aureus ATCC 29213 (μg/mL) | S. aureus 1974149 (μg/mL) | S. aureus 1974148 (μg/mL) | E. faecalis 1674621 (μg/mL) | E. faecalis 1674614 (μg/mL) | B. subtilis ATCC 6633 (μg/mL) | S. pyogenes 1744264 (μg/mL) |
| This compound | 2 | 2 | 2 | 0.5 | 0.5 | 4 | 0.5 |
| Micrococcin P1 | 4 | 2 | 8 | 1 | 1 | >16 | 1 |
Data sourced from Akasapu et al. (2018).[1]
Table 2: Structure-Activity Relationship of this compound Analogs Generated by Site-Directed Mutagenesis
This table presents the MIC values of this compound analogs generated by substituting amino acids in the C-terminal 14-residue precursor peptide. These substitutions can affect the post-translational modifications that form the final antibiotic structure.
| Precursor Peptide Mutation | Resulting Analog(s) | MIC against B. subtilis 168 (μg/mL) | MIC against MRSA COL (μg/mL) | MIC against MRSA MW2 (μg/mL) |
| Wild Type (WT) | This compound and related natural variants | 0.2 - 0.9 | < 0.03 – 0.1 | < 0.03 – 0.1 |
| T3A | T3A analog(s) | > 50 | > 50 | > 50 |
| V6A | V6A analog(s) | 0.2 - 0.9 | < 0.03 – 0.1 | < 0.03 – 0.1 |
| T8A | T8A analog(s) | 0.2 - 0.9 | < 0.03 – 0.1 | < 0.03 – 0.1 |
| T13A | T13A analog(s) | > 50 | > 50 | > 50 |
| C2S | C2S analog(s) | > 50 | > 50 | > 50 |
| C5S | C5S analog(s) | > 50 | > 50 | > 50 |
| C7S | C7S analog(s) | > 50 | > 50 | > 50 |
| C9S | C9S analog(s) | > 50 | > 50 | > 50 |
| C11S | No mature product | - | - | - |
| C12S | C12S analog(s) | > 50 | > 50 | > 50 |
Data adapted from Kelly et al. (2009)[2][3] and Morris et al. (2011).[4]
Key SAR Insights:
-
The Trithiazolylpyridine Core is Essential: Substitutions of the cysteine residues (C2, C5, C7, C9, C12) that form the thiazole rings of the core structure, as well as the serines (S1 and S10, not shown in table) that form the pyridine ring, lead to a complete loss of antibacterial activity.[4] The C11S mutation even prevented the formation of a mature antibiotic.
-
Macrocycle Rigidity is Crucial: The loss of a single heterocycle can disrupt the rigid conformation of the 26-membered macrocycle, which is believed to be critical for binding to the ribosome and, consequently, for its antibiotic activity.
-
Modifications at Positions 6 and 8 are Tolerated: Substitutions at the Valine-6 and Threonine-8 positions with alanine did not significantly impact the antibacterial potency, suggesting these positions may be amenable to modification to improve pharmacokinetic properties without compromising activity.
-
Residues 3 and 13 are Important for Activity: Alanine substitution at Threonine-3 and Threonine-13 resulted in a dramatic loss of activity, indicating their importance in the interaction with the ribosomal target.
Experimental Protocols
Total Synthesis of this compound
The total synthesis of this compound is a multi-step process that allows for the generation of analogs through the introduction of modified building blocks. A modular approach is often employed, involving the synthesis of "top" and "bottom" fragments that are later coupled and macrocyclized.
Key Steps:
-
Fragment Synthesis: The pyridine-bis-thiazole core and the side chain are synthesized separately. This often involves reactions such as the Hantzsch thiazole synthesis or Bohlmann-Rahtz pyridine synthesis.
-
Peptide Couplings: The synthesized fragments are joined through standard peptide coupling reactions.
-
Macrocyclization: The linear precursor is then cyclized to form the characteristic 26-membered macrocycle.
-
Deprotection: Finally, protecting groups are removed to yield the natural product or its analog.
Generation of this compound Analogs via Site-Directed Mutagenesis
This method involves modifying the gene that encodes the precursor peptide of this compound in the producing organism, Bacillus cereus.
Key Steps:
-
Gene Knockout: The endogenous genes encoding the precursor peptide (tclE-H) are knocked out from the B. cereus genome.
-
Plasmid Construction: A plasmid containing a modified tclE gene with the desired amino acid substitution is constructed.
-
Transformation: The engineered plasmid is introduced into the tclE-H knockout strain of B. cereus.
-
Fermentation and Extraction: The recombinant strain is cultured, and the produced thiocillin analogs are extracted from the cell material.
-
Purification and Characterization: The analogs are purified using techniques like HPLC and characterized by mass spectrometry.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol Outline:
-
Preparation of Bacterial Inoculum: A suspension of the test bacterium is prepared and adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Antibiotics: The thiocillin analogs are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the analog that completely inhibits visible bacterial growth.
Visualizations: Pathways and Workflows
Mechanism of Action: this compound Inhibition of Protein Synthesis
This compound exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome. This binding event occurs at a cleft formed by ribosomal protein L11 and helices H43 and H44 of the 23S rRNA. This site is crucial for the function of Elongation Factor G (EF-G), a GTPase that facilitates the translocation of tRNA and mRNA during protein synthesis. By occupying this site, this compound prevents the productive binding and function of EF-G, thereby stalling protein synthesis.
Caption: this compound binds to the 50S ribosomal subunit, inhibiting the function of EF-G.
Experimental Workflow: Synthesis of this compound Analogs
The chemical synthesis of this compound analogs provides a versatile platform for introducing a wide range of chemical modifications that are not accessible through biological methods.
Caption: A generalized workflow for the total synthesis of this compound analogs.
Experimental Workflow: Generation of Analogs via Mutagenesis
Genetic manipulation of the producing organism offers a powerful alternative for generating novel this compound analogs.
Caption: A streamlined workflow for producing this compound analogs through genetic engineering.
References
- 1. Total synthesis of micrococcin P1 and this compound enabled by Mo(vi) catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Generation of Thiocillin Variants by Prepeptide Gene Replacement and In Vivo Processing by Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manipulation of Thiocillin Variants by Prepeptide Gene Replacement: Structure, Conformation, and Activity of Heterocycle Substitution Mutants - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of Thiocillin I in Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental methodologies to confirm the target engagement of Thiocillin I, a potent thiopeptide antibiotic, with its bacterial ribosome target. This compound, like its close relative thiostrepton, exerts its antibacterial effect by inhibiting protein synthesis. This is achieved through binding to the 50S ribosomal subunit, specifically at a cleft formed by the 23S rRNA and ribosomal protein L11.[1] Verifying this interaction is a critical step in understanding its mechanism of action and in the development of novel antibacterial agents.
This document outlines and compares several key experimental approaches, providing detailed protocols and presenting available quantitative data for this compound and other relevant ribosome-targeting antibiotics to offer a comprehensive framework for target validation studies.
Comparison of Target Engagement Methods
Confirming that a bioactive molecule interacts with its intended target within a cell is a cornerstone of drug discovery. A variety of biophysical and cell-based methods can be employed to validate the engagement of this compound with the bacterial ribosome. The choice of method often depends on the specific question being addressed, such as determining binding affinity, assessing functional inhibition, or confirming target interaction within a live bacterium.
| Method | Principle | Information Obtained | Throughput | In vitro/In vivo | Strengths | Limitations |
| In Vitro Translation Assay | Measures the inhibition of protein synthesis in a cell-free system containing ribosomes, amino acids, and other necessary components. | Functional inhibition (IC50) | Medium to High | In vitro | Directly assesses the functional consequence of binding. | Does not confirm direct binding or provide information on cell permeability. |
| Radiolabeled Ligand Binding Assay | Quantifies the binding of a radiolabeled antibiotic to isolated ribosomes. | Binding affinity (Kd), binding kinetics (kon, koff) | Low to Medium | In vitro | Provides direct evidence of binding and quantitative affinity data. | Requires synthesis of a radiolabeled compound; potential for non-specific binding. |
| Fluorescence Polarization (FP) Assay | Measures the change in polarization of a fluorescently labeled antibiotic upon binding to the larger ribosome, which slows its rotation. | Binding affinity (Kd), competitive binding | High | In vitro | Homogeneous assay format suitable for high-throughput screening. | Requires a fluorescently labeled probe; potential for interference from compound fluorescence. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein remaining after heating is quantified. | Target engagement in intact cells or lysates. | Low to High (format dependent) | In vivo/In vitro | Label-free method that confirms target engagement in a physiological context.[2][3][4] | Not all ligand binding events result in a significant thermal shift. |
| Bioluminescence Resonance Energy Transfer (BRET) Assay | Measures the energy transfer between a luciferase-tagged target protein and a fluorescently labeled ligand or a competitive tracer in live cells.[5] | Target occupancy, binding affinity, and residence time in live cells. | High | In vivo | Real-time measurement of target engagement in living cells, providing insights into cell permeability. | Requires genetic modification of the target protein and development of a suitable tracer. |
Quantitative Data Summary
Direct quantitative data for the binding of this compound to the bacterial ribosome is not extensively available in the public domain. However, data from related thiopeptides and other ribosome-targeting antibiotics can provide a valuable reference for expected affinities and inhibitory concentrations. The antibacterial activity of this compound has been established, with Minimum Inhibitory Concentration (MIC) values against various Gram-positive bacteria. For instance, the MIC values of this compound are reported to be 2 µg/mL against S. aureus 1974149, 0.5 µg/mL against E. faecalis 1674621, 4 µg/mL against B. subtilis ATCC 6633, and 0.5 µg/mL against S. pyogenes 1744264.
| Compound | Target | Assay | Parameter | Value | Reference |
| This compound | 50S Ribosomal Subunit | Antibacterial Susceptibility Testing | MIC | 0.5 - 4 µg/mL (strain dependent) | |
| Erythromycin | 50S Ribosomal Subunit | Radiolabeled Ligand Binding | Kd | ~10 nM | |
| Linezolid | 50S Ribosomal Subunit | In vitro translation | IC50 | ~100 µM (in a specific cell-free system) | |
| Tigecycline | 30S Ribosomal Subunit | Biophysical analysis | Kd | 10 nM |
Experimental Protocols
In Vitro Translation Inhibition Assay
This assay directly measures the functional consequence of this compound binding to the ribosome by quantifying the inhibition of protein synthesis.
Methodology:
-
Prepare a cell-free translation system: Commercially available kits (e.g., from E. coli) or laboratory-prepared S30 extracts can be used. These systems contain ribosomes, tRNAs, aminoacyl-tRNA synthetases, and other necessary factors for protein synthesis.
-
Set up the reaction: In a microplate format, combine the cell-free extract, a suitable buffer, an amino acid mixture (containing a labeled amino acid like [35S]-methionine), and a template mRNA (e.g., luciferase mRNA).
-
Add the inhibitor: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction wells. Include a no-inhibitor control and a positive control inhibitor (e.g., chloramphenicol).
-
Incubate: Allow the translation reaction to proceed at 37°C for a specified time (e.g., 30-60 minutes).
-
Quantify protein synthesis: Measure the incorporation of the radiolabeled amino acid into newly synthesized proteins, typically by trichloroacetic acid (TCA) precipitation followed by scintillation counting. Alternatively, if a luciferase reporter is used, luminescence can be measured.
-
Data analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Filter Binding Assay
This is a classic biophysical method to directly measure the binding affinity of a ligand to its target.
Methodology:
-
Prepare ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli or B. subtilis) through sucrose gradient centrifugation.
-
Radiolabel this compound: Synthesize a radiolabeled version of this compound (e.g., with ³H or ¹⁴C). This is a specialized process and may require custom synthesis.
-
Binding reaction: Incubate a fixed concentration of isolated ribosomes with varying concentrations of radiolabeled this compound in a binding buffer (e.g., containing Tris-HCl, MgCl₂, KCl, and DTT) at a specific temperature (e.g., 37°C) to reach equilibrium.
-
Filtration: Rapidly filter the binding reactions through a nitrocellulose membrane. The ribosomes and any bound radiolabeled this compound will be retained on the filter, while unbound this compound will pass through.
-
Washing: Quickly wash the filters with cold binding buffer to remove non-specifically bound ligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data analysis: Plot the amount of bound radiolabeled this compound as a function of its concentration and fit the data to a saturation binding curve to determine the dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a more physiologically relevant context, such as within intact bacterial cells or cell lysates.
Methodology:
-
Cell treatment: Incubate bacterial cells (e.g., S. aureus) with this compound at various concentrations for a defined period to allow for cell penetration and target binding. Include a vehicle control (e.g., DMSO).
-
Heat challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes using a thermal cycler. This will cause protein denaturation and aggregation.
-
Cell lysis and separation: Lyse the cells (e.g., by freeze-thaw cycles or sonication) and centrifuge at high speed to pellet the aggregated proteins and cell debris.
-
Quantification of soluble protein: Collect the supernatant containing the soluble proteins. The amount of the target protein (ribosomal protein L11) in the soluble fraction is then quantified. This is typically done by Western blotting using an antibody specific for L11.
-
Data analysis:
-
Melt curve: Plot the amount of soluble L11 as a function of temperature for both treated and untreated samples. A shift in the melting temperature (Tm) indicates ligand binding.
-
Isothermal dose-response curve: Heat all samples at a single temperature (chosen from the melt curve where a significant shift is observed) and plot the amount of soluble L11 against the this compound concentration to determine the cellular EC50.
-
Visualizations
This compound Mechanism of Action
References
- 1. Generation of Thiocillin Variants by Prepeptide Gene Replacement and In Vivo Processing by Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Thiocillin I
The responsible disposal of antibiotics is critical to prevent environmental contamination and the development of antimicrobial resistance. This guide provides essential safety and logistical information for the proper disposal of Thiocillin I, a thiopeptide antibiotic active against Gram-positive bacteria. Adherence to these procedures is vital for maintaining a safe laboratory environment and protecting our ecosystems.
Core Principles of Antibiotic Waste Management
Improper disposal of antibiotics, such as flushing them down the drain, can lead to their accumulation in water systems. This contributes to the selection and proliferation of antibiotic-resistant bacteria, a significant global health threat. Therefore, all materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and regulatory guidelines.[1][2]
Disposal Procedures for this compound
The following step-by-step protocols are based on general best practices for the disposal of antibiotic waste. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as regulations may vary. [1]
1. Solid Waste Contaminated with this compound
Solid waste includes, but is not limited to:
-
Unused or expired this compound powder
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats
-
Weighing boats, pipette tips, and other contaminated labware
Procedure:
-
Segregation: Collect all solid waste contaminated with this compound in a designated, clearly labeled hazardous waste container.[3] The container should be robust, leak-proof, and have a secure lid.
-
Labeling: The hazardous waste label should include:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound"
-
The associated hazards (e.g., "Chemical Waste," "Biohazard" if applicable)
-
The accumulation start date
-
The name and contact information of the principal investigator or laboratory manager.
-
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from general lab traffic until it is collected by your institution's EHS department.
-
Disposal: Contact your EHS department to arrange for the pickup and final disposal of the hazardous waste.[3]
2. Liquid Waste Containing this compound
Liquid waste includes:
-
Stock solutions of this compound
-
Used cell culture media containing this compound
-
Aqueous solutions from experimental procedures
Procedure:
-
Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. Do not pour liquid antibiotic waste down the sink.
-
Labeling: Label the container as described for solid waste.
-
Chemical Inactivation (if required): Some institutions may require the chemical inactivation of antibiotic-containing liquids before disposal. A common method is treatment with a 10% bleach solution. However, it is crucial to verify with your EHS department that this method is effective for this compound and does not create additional hazardous byproducts.
-
Disposal: Arrange for the collection of the liquid hazardous waste by your institution's EHS department.
Quantitative Data for Antibiotic Inactivation
The following table provides general guidelines for the chemical inactivation of antibiotic solutions. It is imperative to consult your institution's EHS for approved methods for this compound.
| Chemical Agent | Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite (Bleach) | 10% final concentration | 20 minutes | Effective for many common antibiotics. Verify compatibility and the potential for hazardous byproduct formation. Do not use with ammonia-containing solutions. |
Experimental Protocols
Autoclaving: While autoclaving is effective for sterilizing biohazardous waste by destroying pathogens in used cell culture media, it may not inactivate all antibiotics. The heat stability of this compound should be confirmed before relying on autoclaving for antibiotic deactivation. Stock antibiotic solutions, which are at much higher concentrations, should be treated as hazardous chemical waste and not autoclaved for disposal.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
